S-Bis-(PEG4-Boc)
Descripción
BenchChem offers high-quality S-Bis-(PEG4-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Bis-(PEG4-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZQFVHWCXLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Bis-(PEG4-Boc): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of S-Bis-(PEG4-Boc) in Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of S-Bis-(PEG4-Boc), a bifunctional polyethylene (B3416737) glycol (PEG) linker integral to the synthesis of PROTACs and other complex bioconjugates. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's chemical properties, structure, and its role in advanced drug discovery applications.
Core Chemical Properties and Structure
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring two PEG4 chains, each terminated with a tert-butyloxycarbonyl (Boc) protected amine group, and connected by a central sulfide (B99878) linkage. The Boc protecting groups are crucial for controlled, stepwise synthesis, as they can be selectively removed under acidic conditions to reveal reactive primary amines.[1][2] The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3][4]
While specific experimental data for S-Bis-(PEG4-Boc) is not widely published, the properties of the structurally analogous compound NH-bis(PEG4-Boc) provide valuable insights.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C30H58O12S | [5] |
| Molecular Weight | 642.84 g/mol | [5] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[[2-[2-[2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy]ethoxy]ethyl]sulfanyl]ethoxy]ethoxy]ethoxy]ethyl]carbamate | Inferred |
| SMILES | C(OCCSCCOCCOCCOCCN(C(=O)OC(C)(C)C)))COCCOCCOCCN(C(=O)OC(C)(C)C) | Inferred |
| CAS Number | Not available | - |
| Topological Polar Surface Area (TPSA) | 163 Ų | [6] (for NH-bis(PEG4-Boc)) |
| Complexity | 634 | [6] (for NH-bis(PEG4-Boc)) |
| Hydrogen Bond Donor Count | 2 | Inferred |
| Hydrogen Bond Acceptor Count | 13 | Inferred |
Note: Some data is for the structurally similar compound NH-bis(PEG4-Boc) and is provided for estimation purposes.
Role in PROTAC Design and Signaling Pathways
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8] The linker component of a PROTAC, such as S-Bis-(PEG4-Boc), plays a critical role in dictating the efficacy of this process by controlling the distance and orientation between the POI and the E3 ligase.[7][9]
The flexibility and hydrophilicity of the PEG4 chains in S-Bis-(PEG4-Boc) can improve the solubility and cell permeability of the PROTAC, facilitating its access to intracellular targets.[3][4] The bifunctional nature of the deprotected linker allows for the conjugation of two different ligands, one for the POI and one for the E3 ligase, enabling the formation of the ternary complex essential for protein degradation.
Experimental Protocols
The following are generalized experimental protocols relevant to the use of S-Bis-(PEG4-Boc) in the synthesis of PROTACs. These protocols are based on established methods for Boc deprotection and bioconjugation.[10][11]
Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield the reactive primary amines.
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) in DCM.
-
Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected S-Bis-(PEG4-diamine).
General Protocol for PROTAC Synthesis using a Bifunctional Linker
This protocol outlines a two-step conjugation of a POI ligand and an E3 ligase ligand to the deprotected S-Bis-(PEG4-diamine). This assumes the ligands have available carboxylic acid groups for amide bond formation.
Materials:
-
Deprotected S-Bis-(PEG4-diamine)
-
POI ligand with a carboxylic acid group
-
E3 ligase ligand with a carboxylic acid group
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
Procedure - Step 1: First Conjugation
-
Dissolve the deprotected S-Bis-(PEG4-diamine) (1 equivalent) and the POI ligand (1 equivalent) in DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purify the mono-conjugated intermediate by preparative HPLC.
Procedure - Step 2: Second Conjugation
-
Dissolve the purified mono-conjugated intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in DMF.
-
Add HBTU (1.3 equivalents) and DIPEA (2-3 equivalents).
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Purify the final PROTAC conjugate by preparative HPLC.
Conclusion
S-Bis-(PEG4-Boc) is a valuable and versatile tool in the field of drug discovery, particularly for the development of PROTACs. Its bifunctional nature, combined with the advantageous properties of the PEG chains, allows for the controlled and efficient synthesis of complex molecules designed to hijack the cellular protein degradation machinery. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and scientists working to leverage this and similar linkers in their drug development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 6. NH-bis(PEG4-Boc) | C30H61N3O12 | CID 129627648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pivotal Role of S-Bis-(PEG4-Boc) in Engineering Cellular Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. This technical guide delves into the core principles of PROTAC technology, with a specific focus on the instrumental role of chemical linkers, such as S-Bis-(PEG4-Boc). While not possessing intrinsic biological activity, this polyethylene (B3416737) glycol (PEG)-based linker is a critical component in the design and function of heterobifunctional PROTAC molecules. This document provides a comprehensive overview of the PROTAC mechanism of action, the significance of linker composition in optimizing degradation efficacy, quantitative data from seminal PROTAC molecules, and detailed protocols for the key experimental assays used to validate this powerful technology.
Introduction: A Paradigm Shift from Inhibition to Elimination
Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active sites. However, a significant portion of the proteome lacks such druggable pockets, rendering them "undruggable" by conventional means. PROTAC technology circumvents this limitation by employing an event-driven mechanism that hijacks the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[3]
The Role of the S-Bis-(PEG4-Boc) Linker
S-Bis-(PEG4-Boc) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[4][5] Its structure, featuring a polyethylene glycol chain with Boc-protected termini, provides a flexible and hydrophilic spacer to connect the POI-binding and E3 ligase-binding ligands. The "PEG4" designation indicates four repeating ethylene (B1197577) glycol units, which influences the linker's length and physicochemical properties.
The linker is not merely a passive spacer; it plays a critical role in several aspects of PROTAC function:
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and cell permeability.[1]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for the stable formation of the POI-PROTAC-E3 ligase ternary complex.[6] An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.
-
Target Selectivity: By influencing the geometry of the ternary complex, the linker can contribute to the selective degradation of the target protein over other structurally similar proteins.
The Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The catalytic cycle of PROTAC-mediated protein degradation involves several key steps, which are initiated by the formation of a ternary complex.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[7]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.[3]
-
Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is recognized as a substrate by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can bind to another POI and E3 ligase, initiating another round of degradation.[7]
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize key quantitative data for two well-characterized PROTACs, MZ1 and ARV-771, which utilize PEG-based linkers to degrade Bromodomain-containing protein 4 (BRD4).
Table 1: Binding Affinities and Ternary Complex Formation of MZ1
| Parameter | Value (nM) | Method | Reference |
| Binary Binding Affinity (Kd) | |||
| MZ1 to BRD4 (BD2) | 15 | ITC | [1] |
| MZ1 to VHL-ElonginC-ElonginB (VCB) | 66 | ITC | [1] |
| Ternary Complex Dissociation Constant (Kd) | |||
| BRD4(BD2)::MZ1::VCB | 3.7 | ITC | [1] |
ITC: Isothermal Titration Calorimetry
Table 2: Cellular Degradation Potency (DC50) and Maximum Degradation (Dmax) of MZ1 and ARV-771
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | H661 | ~8 | >95 | [3] |
| BRD4 | HeLa | 2-20 | >95 | [1] | |
| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | < 5 | Not Reported | [8] |
| BRD2/3/4 | VCaP (CRPC) | < 5 | Not Reported | [4] |
CRPC: Castration-Resistant Prostate Cancer
Experimental Protocols
The validation of a PROTAC's mechanism of action relies on a series of well-defined cellular and biochemical assays. The following are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[9]
-
Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle control (DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating the formation of the ternary complex.[11]
Methodology:
-
Cell Line Preparation:
-
Assay Setup:
-
Seed the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor) to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 4 hours).[12]
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure both the donor emission (luminescence) and the acceptor emission (fluorescence) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
-
Plot the BRET ratio against the PROTAC concentration.
-
In Vitro Ubiquitination Assay
This biochemical assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Recombinant target protein (e.g., BRD4)
-
Biotinylated-Ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the biotinylated-ubiquitinated target protein using streptavidin-HRP and a chemiluminescent substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein will be visible.[14]
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of PROTAC development and the relationship between key experimental assays.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
S-Bis-(PEG4-Boc) and other PEG-based linkers are indispensable tools in the development of PROTACs, a transformative therapeutic modality. While the linker itself is not the active agent, its chemical properties are paramount in dictating the efficacy, selectivity, and drug-like properties of the final PROTAC molecule. A thorough understanding of the PROTAC mechanism of action, coupled with robust and quantitative experimental validation, is essential for the rational design of the next generation of protein degraders. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly advancing field.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 三重複合体の形成 [promega.jp]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. docs.abcam.com [docs.abcam.com]
The Strategic Application of Bis-(PEG4-Boc) Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to complete protein elimination. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). The linker connecting the two active ends of a PROTAC is a critical determinant of its efficacy. This technical guide focuses on the "Bis-(PEG4-Boc)" family of linkers, versatile tools in the construction of potent and effective PROTACs.
While the specific chemical name "S-Bis-(PEG4-Boc)" is not standard, it alludes to a class of bifunctional linkers characterized by dual polyethylene (B3416737) glycol chains (PEG4) and tert-butyloxycarbonyl (Boc) protected functional groups. These linkers, such as NH-bis(PEG4-Boc) and N-Boc-N-bis(PEG4-acid) , are instrumental in the modular and efficient synthesis of PROTACs. Their core structure provides a flexible scaffold that enhances aqueous solubility and cell permeability, crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2][3][4]
Core Principles of PROTACs with Bis-(PEG4-Boc) Linkers
PROTACs are comprised of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker that connects the two. The Bis-(PEG4-Boc) linker serves as this crucial bridge. The PEG4 chains offer hydrophilicity, which can improve the often-poor solubility of complex PROTAC molecules, thereby enhancing their bioavailability and cell permeability.[4] The Boc protecting groups provide an orthogonal handle for a stepwise and controlled synthesis, allowing for the sequential attachment of the target and E3 ligase ligands.[3]
The ultimate goal of a PROTAC is to bring the target protein into close proximity with an E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade further target protein molecules.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC utilizing a Bis-(PEG4-Boc) linker and the subsequent experimental workflow to validate its efficacy are illustrated below.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for evaluating PROTAC efficacy.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The table below presents a hypothetical dataset for a series of PROTACs targeting Protein X, synthesized with different linkers, to illustrate how such data is typically presented.
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | Ligand-1 | Pomalidomide | Alkyl C8 | 150 | 85 | 1.2 |
| PROTAC-B | Ligand-1 | Pomalidomide | NH-bis(PEG4-Boc) derivative | 25 | >95 | 5.8 |
| PROTAC-C | Ligand-1 | Pomalidomide | PEG8 | 40 | 90 | 4.5 |
| PROTAC-D | Ligand-2 | VHL Ligand | Alkyl C12 | 200 | 80 | 0.9 |
| PROTAC-E | Ligand-2 | VHL Ligand | N-Boc-N-bis(PEG4-acid) derivative | 35 | >95 | 6.2 |
This table contains illustrative data. Actual values are dependent on the specific PROTAC components and experimental conditions.
Experimental Protocols
Below are generalized protocols for the synthesis of a PROTAC using a Bis-(PEG4-Boc) linker and for the subsequent evaluation of target protein degradation via Western blot.
Protocol 1: Generalized Synthesis of a PROTAC using an Amine-Reactive Bis-(PEG4-Boc) Linker
This protocol describes a representative two-step synthesis involving the sequential coupling of the linker to an E3 ligase ligand and a target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to the Linker
-
Activation of Carboxylic Acid: In an anhydrous solvent (e.g., DMF), dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling agent such as HATU (1.2 eq).
-
Amine Coupling: Add a base like DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. To this activated mixture, add the deprotected amine-functionalized Bis-(PEG4) linker (1.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the E3 ligase-linker intermediate.
Step 2: Coupling of Target Protein Ligand to the E3 Ligase-Linker Intermediate
-
Boc Deprotection: Dissolve the E3 ligase-linker intermediate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM multiple times to ensure complete removal of residual TFA.
-
Final Coupling: The resulting amine-functionalized intermediate is then coupled to a carboxylic acid-functionalized target protein ligand using the same activation and coupling procedure as described in Step 1.
-
Final Purification: The final PROTAC product is purified using preparative HPLC to achieve high purity for biological evaluation.
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.
1. Cell Culture and Treatment:
-
Plate a human cell line known to express the target protein (e.g., a cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.
Conclusion
The "Bis-(PEG4-Boc)" family of linkers represents a versatile and powerful class of tools for the development of PROTACs. Their inherent properties, including enhanced hydrophilicity and synthetic tractability, allow researchers to systematically optimize the linker component of PROTACs, which is a critical step in achieving potent and selective degradation of disease-relevant proteins. A thorough understanding of the synthetic strategies and biological evaluation methods outlined in this guide is essential for the successful design and implementation of novel protein degraders in drug discovery and chemical biology research.
References
S-Bis-(PEG4-Boc): A Versatile PEG-Based Linker for PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for subsequent protein degradation.[1][2]
Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) have gained significant traction in PROTAC design. PEG linkers are known to enhance the hydrophilicity and solubility of PROTAC molecules, which can improve their pharmacokinetic properties.[2] S-Bis-(PEG4-Boc) is a commercially available, PEG-based PROTAC linker characterized by a central sulfur atom from which two tetraethylene glycol (PEG4) chains extend, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine. This symmetrical, bifunctional architecture provides a versatile scaffold for the synthesis of PROTACs.
This technical guide provides a comprehensive overview of S-Bis-(PEG4-Boc) as a PROTAC linker, including its chemical properties, a discussion of its potential applications in PROTAC synthesis, and representative experimental protocols.
Chemical and Physical Properties of S-Bis-(PEG4-Boc) and Related Compounds
For comparative purposes, the table below summarizes the key chemical properties of S-Bis-(PEG4-Boc) and a structurally related compound, NH-bis(PEG4-Boc).
| Property | S-Bis-(PEG4-Boc) | NH-bis(PEG4-Boc) |
| Molecular Formula | C30H58O12S | C30H61N3O12 |
| Molecular Weight | 642.84 g/mol | 655.8 g/mol |
| Appearance | Not specified (typically an oil or waxy solid) | Not specified (typically an oil or waxy solid) |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents (e.g., DMSO, DMF) |
| Key Structural Features | Central thioether, two PEG4 arms, two terminal Boc-protected amines | Central secondary amine, two PEG4 arms, two terminal Boc-protected amines |
PROTAC Synthesis and Mechanism of Action
The synthesis of a PROTAC using a bifunctional linker like S-Bis-(PEG4-Boc) typically involves a stepwise approach. First, one of the ligands (either for the POI or the E3 ligase) is coupled to the linker. Following purification, the Boc protecting groups are removed under acidic conditions to expose the terminal amines, which are then available for conjugation to the second ligand. The flexibility of the PEG chains is thought to be crucial for allowing the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex.
Diagram of PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
As specific examples of PROTACs synthesized with S-Bis-(PEG4-Boc) are not available in the public domain, the following section provides a representative, detailed protocol for the synthesis of a PROTAC using a structurally similar bifunctional, Boc-protected PEG linker. This protocol is intended to serve as a guide for researchers in designing their synthetic strategies.
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker with two protected amines generally follows these steps:
-
Coupling of the first ligand to the central reactive group of the linker (if applicable). For S-Bis-(PEG4-Boc), which has a central sulfur atom and two identical arms, the synthesis would proceed by deprotecting the Boc groups first.
-
Boc Deprotection of the terminal amines.
-
Coupling of the POI and E3 ligase ligands to the deprotected amines.
Diagram of a Representative PROTAC Synthesis Workflow
Caption: A representative workflow for PROTAC synthesis.
Detailed Methodologies (Representative)
1. Boc Deprotection of the Linker
-
Materials: S-Bis-(PEG4-Boc), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Protocol:
-
Dissolve S-Bis-(PEG4-Boc) (1.0 equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting deprotected linker (Thio-bis-(PEG4-amine)) can be used in the next step, often as a salt.
-
2. Coupling of the First Ligand (e.g., POI Ligand)
-
Materials: Deprotected linker from step 1, POI ligand with a carboxylic acid functionality, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).
-
Protocol:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the mono-conjugated intermediate.
-
3. Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Materials: Purified mono-conjugated intermediate from step 2, E3 ligase ligand with a carboxylic acid functionality, HATU, DIPEA, Anhydrous DMF.
-
Protocol:
-
Follow the same procedure as in step 2, using the purified mono-conjugated intermediate (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.2 equivalents).
-
After the reaction is complete and worked up, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
S-Bis-(PEG4-Boc) is a valuable and versatile PEG-based linker for the synthesis of PROTACs. Its bifunctional nature, coupled with the advantageous properties of the PEG chains, makes it a useful tool for researchers in the field of targeted protein degradation. While specific examples of its application in the synthesis of named PROTACs are not yet prevalent in the public literature, the general principles of PROTAC design and the provided representative synthetic protocols offer a solid foundation for its use in the development of novel protein degraders. The continued exploration of diverse linker structures, such as S-Bis-(PEG4-Boc), will undoubtedly contribute to the advancement of PROTAC technology and the generation of new therapeutic agents.
References
The Strategic Role of the PEG4 Spacer in S-Bis-(PEG4-Boc): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. The architecture of these heterobifunctional molecules—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to their efficacy. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have become instrumental. This technical guide delves into the specific role of the PEG4 spacer within the S-Bis-(PEG4-Boc) linker, a bifunctional building block for PROTAC synthesis.
Core Function of the PEG4 Spacer in PROTACs
The S-Bis-(PEG4-Boc) linker is a tool for covalently connecting a POI ligand and an E3 ligase ligand to create a functional PROTAC. The tetra-ethylene glycol (PEG4) chain is not merely a passive connector; it plays a multifaceted role in determining the physicochemical and pharmacological properties of the resulting PROTAC molecule.
1. Optimizing Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The length and flexibility of the PEG4 spacer are critical in achieving the optimal distance and orientation between the two proteins for efficient ubiquitination.[1] A linker that is too short may cause steric hindrance, while an overly long one might lead to an unstable complex.[2]
2. Enhancing Solubility and Permeability: PROTACs are often large molecules with high molecular weights, which can lead to poor aqueous solubility and limited cell membrane permeability. The hydrophilic nature of the PEG4 spacer, with its repeating ether oxygens, significantly improves the overall solubility of the PROTAC molecule.[3] While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surfaces, potentially aiding cellular uptake.[2]
3. Influencing Physicochemical Properties: The inclusion of a PEG4 spacer directly impacts key physicochemical parameters of the PROTAC, such as the calculated logP (cLogP) and the topological polar surface area (TPSA). As illustrated in the data below, increasing the PEG length generally decreases the cLogP and increases the TPSA, which can have a profound effect on the drug-like properties of the molecule.[2]
Quantitative Data on PEG4-Containing PROTACs
The following tables provide a summary of physicochemical properties and performance metrics for PROTACs, illustrating the impact of PEG linker length. While specific data for a PROTAC synthesized with S-Bis-(PEG4-Boc) is not publicly available, the presented data for a BRD4-targeting PROTAC with varying PEG linker lengths offer valuable insights.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC [2]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from publicly available research.[2] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of a BRD4-Targeting PROTAC [2]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature.[2] DC50 and Dmax values are cell-line dependent.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and typical experimental workflows for PROTAC synthesis and evaluation.
References
The Strategic Role of the Boc Protecting Group in S-Bis-(PEG4-Boc): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of the tert-butyloxycarbonyl (Boc) protecting group in the bifunctional linker, S-Bis-(PEG4-Boc). Designed for professionals in chemical biology and drug discovery, this document outlines the strategic importance of the Boc group in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), supported by experimental protocols and data.
Introduction to S-Bis-(PEG4-Boc)
S-Bis-(PEG4-Boc) is a symmetrical, flexible linker molecule featuring a central sulfur atom connecting two tetraethylene glycol (PEG4) chains. Each terminus of the PEG chains is capped with a Boc-protected functional group. This architecture is pivotal in the construction of heterobifunctional molecules, where controlled, sequential conjugation is paramount. The primary application for such linkers is in the burgeoning field of targeted protein degradation, particularly in the synthesis of PROTACs.[1]
PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[2][3] A PROTAC molecule typically consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] The linker's role is not merely to connect these two ligands, but to orient them optimally to form a stable ternary complex (POI-PROTAC-E3 ligase), which is the crucial step for inducing protein degradation.[5] The PEG4 chains in S-Bis-(PEG4-Boc) provide the necessary spacing and hydrophilicity, while the Boc groups offer a strategic advantage in the synthetic workflow.
The Core Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile, orthogonal removal.[2] In the context of S-Bis-(PEG4-Boc), the Boc groups serve a critical gatekeeping function.
Key Functions:
-
Masking Reactivity: The Boc group temporarily masks the reactivity of a terminal functional group (presumably an amine, based on common PEG linker synthesis). This prevents the group from participating in unintended side reactions during the initial stages of a multi-step synthesis.
-
Enabling Stepwise Synthesis: By protecting the termini, S-Bis-(PEG4-Boc) can be incorporated into a larger molecular construct. The true value of the Boc group is realized in its controlled removal. This deprotection step reveals a reactive functional group at a specific, desired point in the synthetic pathway, allowing for the subsequent attachment of another molecule, such as a POI-binding ligand or an E3 ligase ligand.
-
Acid-Labile Removal: The Boc group is renowned for its sensitivity to acidic conditions, a property that makes its removal (deprotection) highly specific and clean. It is stable to basic and nucleophilic conditions, providing a wide reaction window for other synthetic transformations on the molecule before its removal is desired.[2]
Quantitative Data and Deprotection Conditions
| Reagent | Concentration | Solvent | Time (minutes) | Temperature | Typical Purity (Post-Deprotection) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 30 - 120 | Room Temp. | >95% |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 30 - 60 | Room Temp. | >95% |
| Formic Acid | 88% | Water/DCM | 120 - 240 | Room Temp. | ~90% |
This table represents typical data for Boc deprotection on analogous PEG linkers and should be considered as a starting point for optimization.
Experimental Protocols
The following are representative protocols for the deprotection of a Boc-protected PEG linker to expose a primary amine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected linker (e.g., S-Bis-(PEG4-Boc)) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA) dropwise at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The resulting amine salt can be used directly or neutralized with a mild base (e.g., a saturated solution of sodium bicarbonate) and extracted with an organic solvent. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected linker in a minimal amount of 1,4-Dioxane.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-Dioxane (commercially available or freshly prepared) in excess (e.g., 10 equivalents).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate of the hydrochloride salt of the deprotected amine may form.
-
Work-up: The solvent can be removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Isolation: The resulting solid can be collected by filtration and washed with the non-polar solvent to yield the purified amine hydrochloride salt.
Visualizing the Workflow and Application
Diagrams created using Graphviz provide a clear visual representation of the chemical structures and processes involved.
References
The Core Principles of S-Bis-(PEG4-Boc) in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and therapeutic development, particularly in the realm of Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. S-Bis-(PEG4-Boc) has emerged as a valuable bifunctional linker, offering a unique combination of a flexible polyethylene (B3416737) glycol (PEG) spacer and terminal Boc-protected reactive groups. This guide provides a comprehensive overview of the fundamental principles governing the use of S-Bis-(PEG4-Boc) in bioconjugation, with a focus on its primary application in the synthesis of PROTACs.
S-Bis-(PEG4-Boc) is a PEG-based linker specifically designed for its role in PROTACs, where it connects two essential ligands to facilitate the selective degradation of target proteins through the cell's ubiquitin-proteasome system.[1] The tetraethylene glycol (PEG4) units impart hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2] The terminal tert-butyloxycarbonyl (Boc) protecting groups provide a stable yet readily cleavable means to mask reactive functionalities until the desired stage of synthesis.
Chemical Properties and Structure
The defining characteristics of S-Bis-(PEG4-Boc) are summarized in the table below. The presence of a central sulfur atom and two PEG4 arms terminating in Boc-protected groups provides a unique architecture for creating heterobifunctional molecules.
| Property | Value | Reference |
| Molecular Formula | C30H58O12S | [3] |
| Molecular Weight | 642.84 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | |
| Key Structural Features | Central sulfur atom, two PEG4 arms, terminal Boc-protected functional groups. |
Core Principles in Bioconjugation: The PROTAC Application
The primary utility of S-Bis-(PEG4-Boc) lies in its application as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[4] The linker's role is not merely as a spacer but as a crucial element that influences the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for target protein ubiquitination and subsequent degradation.[2]
The flexible nature of the PEG4 chains in S-Bis-(PEG4-Boc) allows for the necessary conformational adjustments to facilitate the productive orientation of the POI and the E3 ligase.[4] The length of the PEG linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair to achieve maximal degradation efficiency.[][6]
The PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker such as S-Bis-(PEG4-Boc).
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data on PEG Linker Performance
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables provide illustrative data from various studies on the effect of PEG linker length on PROTAC efficacy for different target proteins.
Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | [] |
| 16 | 100-500 | ~70 | [] |
| 20 | >1000 | <30 | [] |
Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No Degradation | 0 | [6] |
| 21 | 3 | 96 | [6] |
| 29 | 292 | 76 | [6] |
Experimental Protocols
The synthesis of a PROTAC using S-Bis-(PEG4-Boc) involves a multi-step process that leverages the Boc-protected functional groups. A general workflow is depicted below, followed by a representative experimental protocol.
General Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Representative Experimental Protocol for PROTAC Synthesis
This protocol provides a general methodology for the synthesis of a PROTAC using a bifunctional, Boc-protected PEG linker like S-Bis-(PEG4-Boc). The specific reaction conditions may require optimization based on the properties of the POI and E3 ligase ligands.
Step 1: Boc Deprotection of S-Bis-(PEG4-Boc)
-
Dissolution: Dissolve S-Bis-(PEG4-Boc) in anhydrous dichloromethane (B109758) (DCM).
-
Acid Treatment: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting deprotected linker is often used in the next step without further purification.
Step 2: First Coupling Reaction (Amide Bond Formation with POI Ligand)
-
Activation: Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent such as HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of the deprotected S-Bis-(PEG4-Boc) linker in DMF to the activated POI ligand solution.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the POI-linker intermediate by preparative high-performance liquid chromatography (HPLC).
Step 3: Second Coupling Reaction (with E3 Ligase Ligand)
-
Reaction Setup: Repeat the coupling procedure described in Step 2, using the purified POI-linker intermediate and the E3 ligase ligand (containing a suitable functional group for coupling).
-
Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Protocol for Monitoring PROTAC Synthesis and Purity by LC-MS
-
Sample Preparation: Prepare a dilute solution of the reaction mixture or purified PROTAC in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer in positive ion mode to detect the protonated molecular ions ([M+H]+) of the starting materials, intermediates, and the final PROTAC product.
-
Data Analysis: Integrate the peak areas of the relevant ions to determine the relative amounts of each species and assess the reaction conversion and purity of the final product.[7][8]
Conclusion
S-Bis-(PEG4-Boc) is a versatile and valuable tool in the field of bioconjugation, particularly for the synthesis of PROTACs. Its bifunctional nature, combined with the advantageous properties of the PEG spacer, allows for the modular construction of complex bioconjugates. The principles of its use are rooted in standard organic chemistry reactions, including Boc deprotection and amide bond formation. A thorough understanding of these principles, coupled with careful optimization of reaction conditions and linker length, is essential for the successful development of potent and effective PROTAC-based therapeutics. The provided data and protocols serve as a foundational guide for researchers embarking on the design and synthesis of novel bioconjugates using S-Bis-(PEG4-Boc) and related linkers.
References
- 1. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 2. precisepeg.com [precisepeg.com]
- 3. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
S-Bis-(PEG4-Boc): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of S-Bis-(PEG4-Boc), a bifunctional linker commonly utilized in the development of proteolysis-targeting chimeras (PROTACs) and other advanced drug delivery systems.[1] Understanding the physicochemical properties of this linker is critical for its effective handling, formulation, and application in drug discovery and development.
Core Molecular Features
S-Bis-(PEG4-Boc) incorporates two key structural motifs that dictate its solubility and stability profile:
-
Polyethylene Glycol (PEG) Chains: The two PEG4 chains are hydrophilic, flexible linkers that significantly enhance aqueous solubility.[2][3] The ether backbone of the PEG chains is generally stable to a wide range of chemical conditions.[]
-
tert-Butyloxycarbonyl (Boc) Protecting Groups: The Boc groups are bulky, nonpolar protecting groups that contribute to solubility in organic solvents.[5] They are widely used in peptide synthesis and are known for their stability under neutral and basic conditions, while being readily cleaved under acidic conditions.[][7]
Solubility Profile
While explicit quantitative solubility data for S-Bis-(PEG4-Boc) is not extensively published, a strong predictive assessment can be made based on the known solubility of structurally analogous molecules, such as N-Boc-N-bis(PEG4-acid) and N-(N-Boc-PEG4)-N-bis(PEG4-amine).[8][9]
Table 1: Predicted Solubility of S-Bis-(PEG4-Boc) in Common Laboratory Solvents
| Solvent | Classification | Predicted Solubility | Rationale |
| Water | Aqueous | Soluble | The hydrophilic nature of the dual PEG4 chains is expected to impart good water solubility.[2][] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally similar Boc-protected PEG compounds demonstrate high solubility in DMSO.[5][8][9] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The presence of the nonpolar Boc groups and the ether backbone of PEG contribute to solubility in chlorinated solvents.[5][8][9] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent in which related compounds are known to be soluble.[8][9] |
Stability Characteristics
The stability of S-Bis-(PEG4-Boc) is primarily governed by the lability of the Boc protecting groups. The PEG chains themselves are highly stable.[]
Table 2: Stability Profile of S-Bis-(PEG4-Boc)
| Condition | Stability | Notes |
| pH | ||
| Acidic (e.g., Trifluoroacetic Acid, HCl) | Labile | The Boc group is readily cleaved under acidic conditions to reveal the free amine.[][10] |
| Neutral (pH ~7) | Stable | The Boc protecting group is stable under neutral conditions.[] |
| Basic | Stable | The Boc group is generally stable to basic conditions, allowing for orthogonal deprotection strategies with base-labile protecting groups like Fmoc.[7] |
| Temperature | ||
| -20°C | Recommended for Long-Term Storage | For long-term storage, it is advisable to keep the compound at -20°C to minimize potential degradation.[8][9] |
| Ambient | Suitable for Short-Term Handling and Shipping | The compound is typically shipped at ambient temperature, indicating short-term stability.[8][9] |
| Elevated Temperatures | Caution Advised | While PEG itself is relatively thermostable, prolonged exposure to high temperatures may not be ideal for the overall molecule. Thermal deprotection of Boc groups is possible but typically requires elevated temperatures.[11] |
| Redox Agents | Stable | The PEG backbone is generally resistant to oxidizing and reducing agents.[] |
Experimental Protocols
General Protocol for Solubility Determination
This protocol provides a general method for determining the approximate solubility of S-Bis-(PEG4-Boc) in a chosen solvent.
Objective: To estimate the solubility of S-Bis-(PEG4-Boc) in a specific solvent at a defined temperature.
Materials:
-
S-Bis-(PEG4-Boc)
-
Selected solvent (e.g., Water, DMSO, DCM, DMF)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or other suitable analytical instrument
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of S-Bis-(PEG4-Boc) (e.g., 5-10 mg) into a vial.
-
Add the selected solvent in small, measured increments.
-
After each addition, vortex the vial vigorously for 1-2 minutes.
-
Continue adding solvent until no more solid appears to dissolve.
-
-
Equilibration:
-
Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) with continuous gentle agitation.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Analysis:
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Determine the concentration of S-Bis-(PEG4-Boc) in the diluted sample using a calibrated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
General Protocol for Boc Group Deprotection (Stability Assessment)
This protocol describes a standard method for the acidic cleavage of the Boc protecting groups, which can be used to assess the stability of S-Bis-(PEG4-Boc) under acidic conditions.
Objective: To deprotect the Boc groups of S-Bis-(PEG4-Boc) and form the corresponding free diamine.
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Methodology:
-
Dissolution:
-
Dissolve S-Bis-(PEG4-Boc) in dichloromethane.
-
-
Acid Treatment:
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid dropwise to the solution. The amount of TFA will depend on the scale of the reaction.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
-
Isolation:
-
The resulting deprotected product can be further purified if necessary.
-
Visualizing Experimental Workflows
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a bifunctional linker like S-Bis-(PEG4-Boc).
Caption: A generalized workflow for PROTAC synthesis.
Solubility Testing Workflow
The following diagram outlines the key steps in determining the solubility of S-Bis-(PEG4-Boc).
Caption: Workflow for solubility determination.
References
- 1. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 2. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 3. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 9. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Role of S-Bis-(PEG4-Boc) in Driving Targeted Protein Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the targeted degradation of pathogenic proteins has emerged as a powerful therapeutic modality. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering the ability to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. At the heart of every PROTAC is a chemical linker, a critical component that bridges the target protein and an E3 ubiquitin ligase. This guide provides an in-depth technical overview of S-Bis-(PEG4-Boc), a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the synthesis of PROTACs to induce protein ubiquitination and subsequent degradation.
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer. The 'Bis-Boc' designation indicates the presence of two tert-butyloxycarbonyl (Boc) protected amine groups. These Boc groups provide a stable yet readily cleavable protecting group, allowing for sequential and controlled conjugation to the ligands for the target protein and the E3 ligase during PROTAC synthesis. The PEG4 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein, the PROTAC molecule itself, and an E3 ubiquitin ligase.[2][3] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, catalyzed by the E3 ligase.[4] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[3][5] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.[3]
Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein ubiquitination and degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a functional PROTAC using the S-Bis-(PEG4-Boc) linker is a multi-step process requiring careful chemical strategy. Below is a generalized protocol for the synthesis and subsequent cellular evaluation of a PROTAC.
Protocol 1: PROTAC Synthesis using S-Bis-(PEG4-Boc) Linker
This protocol outlines a representative two-step synthesis.
Step 1: Monoprotection of the Linker and Conjugation to the First Ligand
-
Selective Deprotection: The first step involves the selective deprotection of one of the Boc groups on the S-Bis-(PEG4-Boc) linker under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a mono-protected amine.
-
Purification: The mono-protected linker is purified using column chromatography.
-
Conjugation to Ligand 1 (e.g., Target Protein Ligand): The purified mono-protected linker is then conjugated to the first ligand containing a reactive group (e.g., a carboxylic acid) using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Purification: The resulting intermediate (Ligand 1-Linker-Boc) is purified by preparative HPLC.
Step 2: Deprotection and Conjugation to the Second Ligand
-
Final Deprotection: The remaining Boc group on the Ligand 1-Linker-Boc intermediate is removed under acidic conditions.
-
Purification: The deprotected intermediate is purified.
-
Conjugation to Ligand 2 (e.g., E3 Ligase Ligand): The purified intermediate is conjugated to the second ligand, which also possesses a compatible reactive group, using similar peptide coupling conditions as in Step 1.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.
Protocol 2: In-Cell Protein Degradation Assay
This protocol describes a typical Western blot experiment to assess the degradation of a target protein.
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the development and evaluation of a PROTAC.
Caption: A typical PROTAC development workflow.
Data Presentation
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable). The following table provides a representative summary of quantitative data that would be generated from a PROTAC experiment.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Treatment Time (h) |
| Example-PROTAC-1 | Protein X | VHL Ligand | S-Bis-(PEG4-Boc) | 15 | 92 | Cell Line A | 24 |
| Example-PROTAC-2 | Protein X | CRBN Ligand | S-Bis-(PEG4-Boc) | 25 | 88 | Cell Line A | 24 |
| Control-1 (No E3 Ligand) | Protein X | - | S-Bis-(PEG4-Boc) | >10,000 | <10 | Cell Line A | 24 |
| Control-2 (No POI Ligand) | - | VHL Ligand | S-Bis-(PEG4-Boc) | >10,000 | <5 | Cell Line A | 24 |
Conclusion
The S-Bis-(PEG4-Boc) linker is a valuable tool in the construction of PROTACs for targeted protein degradation. Its bifunctional nature, combined with the advantageous properties of the PEG spacer, facilitates the synthesis of potent and cell-permeable PROTAC molecules. The systematic evaluation of these molecules through rigorous experimental protocols is crucial for the development of novel therapeutics that can address a wide range of diseases by eliminating the causative proteins. This guide provides a foundational understanding of the principles and methodologies involved in leveraging S-Bis-(PEG4-Boc) for the induction of protein ubiquitination.
References
The Strategic Application of S-Bis-(PEG4-Boc) in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this strategy lies the design of proteolysis-targeting chimeras (PROTACs), and the selection of the linker component is paramount to their success. This technical guide provides a comprehensive overview of S-Bis-(PEG4-Boc), a bifunctional linker increasingly utilized in the synthesis of potent and effective PROTACs. We will delve into its core features, provide detailed experimental protocols, and present quantitative data to inform rational drug design.
Core Features of S-Bis-(PEG4-Boc)
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring a central polyethylene (B3416737) glycol (PEG) chain of four units, flanked by two tert-butyloxycarbonyl (Boc)-protected amine groups, with a central sulfur atom. This distinct architecture imparts several advantageous properties for PROTAC development. The PEG4 moiety enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule, critical parameters for bioavailability. The Boc-protected amines provide stable, yet readily cleavable, handles for the sequential and controlled conjugation of a target protein ligand and an E3 ubiquitin ligase ligand.
The length and flexibility of the PEG4 chain are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex is the essential intermediate that facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Physicochemical Properties
While specific experimental data for S-Bis-(PEG4-Boc) is not extensively published in peer-reviewed literature, its properties can be inferred from its structure and data available for analogous PEG-based linkers.
| Property | Value | Source/Analogy |
| Molecular Formula | C30H58O12S | Vendor Specifications |
| Molecular Weight | 642.84 g/mol | Vendor Specifications |
| Appearance | White to off-white solid or oil | General observation for similar compounds |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | BroadPharm, MedChemExpress |
| Storage | -20°C | Vendor Recommendations |
The Role of PEG Linkers in PROTAC Efficacy: Quantitative Insights
The choice of linker length and composition significantly impacts the physicochemical properties and biological activity of a PROTAC. The following table, compiled from publicly available research on various PROTACs, illustrates the influence of PEG linker length on key drug discovery parameters. While not specific to S-Bis-(PEG4-Boc), it provides a valuable guide for understanding its potential impact.
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl Chain | ~800 | ~4.5 | ~150 | 2 | 10 | >1000 | <20 | 2.5 |
| PEG2 | ~875 | ~3.5 | ~175 | 2 | 12 | 500 | 55 | 1.8 |
| PEG4 | ~963 | ~2.8 | ~200 | 2 | 14 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors; DC50, concentration for 50% degradation; Dmax, maximum degradation.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of S-Bis-(PEG4-Boc) in the synthesis and evaluation of PROTACs.
Synthesis of a PROTAC using S-Bis-(PEG4-Boc)
This protocol outlines a general two-step synthesis of a PROTAC, starting with the deprotection of S-Bis-(PEG4-Boc) followed by sequential conjugation to the E3 ligase and target protein ligands.
Step 1: Boc Deprotection of S-Bis-(PEG4-Boc)
-
Materials: S-Bis-(PEG4-Boc), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Sodium bicarbonate (NaHCO3) solution (saturated), Brine, Anhydrous sodium sulfate (B86663) (Na2SO4).
-
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) in DCM.
-
Add TFA dropwise at 0°C and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO3.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the deprotected linker.
-
Step 2: Sequential Conjugation to Ligands
-
Materials: Deprotected S-Bis-(PEG4) linker, E3 ligase ligand with a reactive group (e.g., carboxylic acid), Target protein ligand with a reactive group (e.g., amine), Coupling agents (e.g., HATU, HOBt), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Preparative HPLC system.
-
Procedure:
-
First Coupling Reaction (E3 Ligase Ligand):
-
Dissolve the E3 ligase ligand and the deprotected S-Bis-(PEG4) linker in DMF.
-
Add HATU, HOBt, and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Target Protein Ligand):
-
Dissolve the purified E3 ligase-linker intermediate and the target protein ligand in DMF.
-
Add appropriate coupling reagents (if necessary, depending on the reactive groups).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized using S-Bis-(PEG4-Boc).
-
Materials: Cell line expressing the target protein, PROTAC stock solution (in DMSO), Cell culture medium, Phosphate-buffered saline (PBS), Lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA or Bradford protein assay kit, SDS-PAGE gels, Transfer buffer, PVDF or nitrocellulose membrane, Blocking buffer (e.g., 5% non-fat milk or BSA in TBST), Primary antibody against the target protein, Primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
-
LC-MS/MS for PROTAC Quantification in Biological Matrices
This protocol provides a general workflow for the sensitive and selective quantification of a PROTAC in biological samples (e.g., plasma) to assess its pharmacokinetic properties.
-
Materials: Biological matrix (e.g., rat plasma), PROTAC standard, Internal standard (IS), Acetonitrile (B52724), Formic acid, LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Spike the biological matrix with the PROTAC standard and IS.
-
Add cold acetonitrile to precipitate the proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for the PROTAC and IS in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using the peak area ratios of the PROTAC to the IS and determine the concentration of the PROTAC in the unknown samples.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis using S-Bis-(PEG4-Boc).
Caption: Experimental workflow for Western blot analysis.
Conclusion
S-Bis-(PEG4-Boc) represents a valuable and versatile tool in the drug discoverer's arsenal (B13267) for the construction of PROTACs. Its inherent properties of enhanced solubility, biocompatibility, and synthetic tractability make it an attractive choice for linker design. By carefully considering the quantitative impact of the PEG linker on the overall properties of the PROTAC and by employing rigorous experimental protocols for synthesis and evaluation, researchers can rationally design and develop novel protein degraders with the potential to address a wide range of diseases. This guide provides a foundational framework for the effective utilization of S-Bis-(PEG4-Boc) in the exciting and rapidly evolving field of targeted protein degradation.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using S-Bis-(PEG4-Boc)
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of S-Bis-(PEG4-Boc)
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy, solubility, and cell permeability of the final molecule. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. S-Bis-(PEG4-Boc) is a symmetrical, PEG-based bifunctional linker. It features two terminal amine groups protected by tert-butyloxycarbonyl (Boc), connected by a flexible PEG4 chain. This symmetrical design allows for the coupling of two identical or different ligands in a stepwise manner, providing a versatile platform for the synthesis of homo- or hetero-dimeric PROTACs.
This document provides a detailed protocol for the synthesis of a hypothetical PROTAC using S-Bis-(PEG4-Boc) as the linker. The protocol is based on well-established chemical principles for PROTAC synthesis, including Boc deprotection and amide bond formation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the experimental workflow for the synthesis of a PROTAC using S-Bis-(PEG4-Boc).
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using S-Bis-(PEG4-Boc). This protocol assumes the use of a POI ligand and an E3 ligase ligand that are functionalized with a carboxylic acid group for amide coupling.
Step 1: Boc Deprotection of S-Bis-(PEG4-Boc)
This procedure removes the Boc protecting groups from the terminal amines of the linker.
Materials:
-
S-Bis-(PEG4-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Dissolve S-Bis-(PEG4-Boc) (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, H2N-(PEG4)-S-(PEG4)-NH2.
Step 2: First Amide Coupling (Mono-substitution)
This step couples the deprotected linker to the POI ligand.
Materials:
-
Deprotected S-Bis-(PEG4-Boc) linker (from Step 1)
-
POI Ligand with a carboxylic acid (POI-COOH) (1.0 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Flash column chromatography system
Protocol:
-
Dissolve the POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-substituted intermediate (POI-Linker-NH2).
Step 3: Second Amide Coupling (Final PROTAC Synthesis)
This step couples the mono-substituted intermediate with the E3 ligase ligand.
Materials:
-
POI-Linker-NH2 intermediate (from Step 2)
-
E3 Ligase Ligand with a carboxylic acid (E3-COOH) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system
Protocol:
-
Dissolve the E3-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the POI-Linker-NH2 intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. The data is based on typical yields and purities reported in the literature for similar multi-step PROTAC syntheses and should be considered as a general guide.
Table 1: Representative Reaction Yields
| Synthesis Step | Product | Typical Yield (%) |
| Step 1: Boc Deprotection | Deprotected Linker | >95% (often used crude) |
| Step 2: First Amide Coupling | Mono-substituted Intermediate | 60-80% |
| Step 3: Second Amide Coupling | Final PROTAC | 50-75% |
Table 2: Representative Purity and Characterization Data
| Product | Purity by HPLC (%) | Method of Characterization | Expected Observations |
| Mono-substituted Intermediate | >95% | LC-MS, 1H NMR | Correct mass ion and characteristic proton signals for the POI ligand and the linker. |
| Final PROTAC | >98% | LC-MS, 1H NMR, HRMS | Correct mass ion, characteristic proton signals for both ligands and the linker, and high-resolution mass confirming the elemental composition. |
Disclaimer: The provided protocols and data are intended for research use only and serve as a representative example. Actual experimental conditions and results may vary depending on the specific ligands used and the laboratory setup. Optimization of reaction conditions may be necessary to achieve desired outcomes.
Step-by-step guide for Boc deprotection of S-Bis-(PEG4-Boc).
Step-by-Step Guide for Boc Deprotection of S-Bis-(PEG4-Boc)
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and bioconjugation applications. Its widespread use stems from its stability under various conditions and its facile removal under acidic conditions. This application note provides a comprehensive, step-by-step guide for the efficient deprotection of S-Bis-(PEG4-Boc), a bifunctional linker containing two polyethylene (B3416737) glycol (PEG) chains and a central sulfur atom. The protocol details the reaction mechanism, experimental procedures, purification methods, and strategies to mitigate potential side reactions. This guide is intended for researchers, scientists, and drug development professionals working with PEGylated compounds and bioconjugation.
Reaction Mechanism
The deprotection of the Boc group is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, typically trifluoroacetic acid (TFA). This protonation is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. The liberated tert-butyl cation can be scavenged to prevent unwanted side reactions.
Experimental Protocols
This section outlines two common protocols for the Boc deprotection of S-Bis-(PEG4-Boc). The choice of method may depend on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc deprotection.
Materials and Reagents:
-
S-Bis-(PEG4-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) or 1,2-Ethanedithiol (B43112) (EDT) (as scavengers)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve S-Bis-(PEG4-Boc) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Scavenger: To mitigate potential side reactions caused by the tert-butyl cation, especially alkylation of the sulfur atom, add a scavenger such as triisopropylsilane (TIS, 2.5–5% v/v) or 1,2-ethanedithiol (EDT, 2.5% v/v).[1]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[2] The deprotected amine is more polar and will have a lower Rf value on TLC. This typically takes 1-2 hours.[2]
-
Work-up:
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[2]
-
For neutralization, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
-
-
Purification (if necessary): The crude product can be further purified by precipitation from a non-polar solvent like diethyl ether or by column chromatography.[2][4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often results in the precipitation of the product as a hydrochloride salt, which can simplify purification.
Materials and Reagents:
-
S-Bis-(PEG4-Boc)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve S-Bis-(PEG4-Boc) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary from 30 minutes to a few hours.
-
Product Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.
-
Purification:
-
Collect the solid precipitate by filtration.
-
Wash the solid with a non-polar solvent such as diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum.
-
Data Presentation
The efficiency of Boc deprotection can be influenced by the choice of acid, its concentration, reaction time, and temperature. The following table summarizes representative reaction conditions for the deprotection of Boc-protected PEG linkers. Note that these are typical values and should be optimized for the specific substrate, S-Bis-(PEG4-Boc).
| Deprotection Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Typical Purity (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to RT | 1 - 2 | >95 | [2][3][5] |
| 4M Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | RT | 1 - 4 | >95 | [2] |
Visualizations
Boc Deprotection Signaling Pathway
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group.
Experimental Workflow for Boc Deprotection
References
Application Notes and Protocols for Amide Bond Formation Using Bifunctional PEG Linkers with Boc Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are instrumental in the fields of bioconjugation, drug delivery, and proteomics, enabling the covalent linkage of different molecular entities.[1][2] Molecules incorporating a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid, such as t-Boc-N-amido-PEG4-acid, are particularly valuable.[3][4] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the terminal carboxylic acid allows for the formation of a stable amide bond with primary amines.[1][3] The Boc group provides a stable protecting group for an amine functionality, which can be removed under acidic conditions for subsequent conjugation steps.[1][5]
This document provides detailed protocols for the use of Boc-protected, carboxylic acid-terminated PEG linkers in amide bond formation, a critical step in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
Physicochemical Properties and Handling
Boc-PEG-acid derivatives are typically viscous oils or waxy solids at room temperature and are soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] Their PEGylated nature also confers a degree of aqueous solubility. For long-term storage, it is recommended to keep these reagents at -20°C under an inert atmosphere.[1]
Core Reaction: Amide Bond Formation
The formation of a stable amide bond is typically achieved by activating the carboxylic acid group of the PEG linker using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency by forming a more stable NHS-activated ester.[1][6][7] This activated linker then readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form the amide bond.
Experimental Protocols
Protocol 1: Activation of Boc-PEG4-Acid and Amide Bond Formation
This protocol details the activation of the carboxylic acid on a Boc-PEG4-acid linker and subsequent conjugation to an amine-containing molecule.
Materials:
-
Boc-PEG4-acid derivative (e.g., t-Boc-N-amido-PEG4-acid)
-
Amine-containing molecule (e.g., antibody, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 for antibodies)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Activation of Boc-PEG4-Acid:
-
Conjugation to the Amine-Containing Molecule:
-
If conjugating to a protein like an antibody, ensure the protein is in a suitable buffer (e.g., PBS pH 7.2-7.5) at a known concentration.
-
Add the freshly prepared activated Boc-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of linker to the target molecule should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
(Optional but recommended) Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer) to react with any remaining activated linker.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using an appropriate chromatography method, such as SEC for large biomolecules like antibodies, to remove unreacted linker and byproducts.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add an equal volume of TFA to the solution. For solid-phase peptide synthesis, a solution of 20-50% TFA in DCM is often used.[1][8]
-
Stir the reaction mixture at room temperature. The reaction time can vary (typically 30 minutes to 2 hours) and should be monitored by TLC or LC-MS until the starting material is consumed.[1][9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[9]
-
(For small molecules) The residue can be neutralized with a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in DCM.[8][9] For larger biomolecules, purification by chromatography is recommended.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the activation and conjugation steps.
| Parameter | Condition | Reference(s) |
| Activation Step | ||
| Solvent | Anhydrous DMF or DMSO | [1] |
| Reagents Molar Ratio | 1 (Linker) : 1.5 (EDC) : 1.2 (NHS) | [1] |
| Temperature | Room Temperature | [1] |
| Duration | 15-30 minutes | [1] |
| Conjugation Step | ||
| Temperature | Room Temperature or 4°C | [1] |
| Duration | 1-2 hours (RT) or Overnight (4°C) | [1] |
| Boc Deprotection Step | ||
| Reagent | 20-50% TFA in DCM | [1][8] |
| Temperature | Room Temperature | [9] |
| Duration | 1-2 hours (monitor by TLC/LC-MS) | [9] |
Diagrams
Caption: Workflow for amide bond formation and Boc deprotection.
Caption: Conceptual pathway for PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for S-Bis-(PEG4-Boc) in Cell-Based Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-Bis-(PEG4-Boc) in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and their subsequent application in cell-based protein degradation assays. This document outlines the mechanism of action, detailed experimental protocols, and data interpretation to facilitate the development of novel protein degraders.
Introduction to S-Bis-(PEG4-Boc) and PROTAC Technology
S-Bis-(PEG4-Boc) is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker used in the construction of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as S-Bis-(PEG4-Boc), that connects the two ligands.
The PEG4 moiety in S-Bis-(PEG4-Boc) enhances the solubility and cell permeability of the resulting PROTAC molecule. The terminal Boc (tert-butyloxycarbonyl) protecting groups on the linker can be deprotected to reveal reactive amine groups, allowing for the covalent attachment of the POI and E3 ligase ligands.
Mechanism of Action
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Synthesis of a PROTAC using S-Bis-(PEG4-Boc)
This section provides a general protocol for the synthesis of a PROTAC molecule using S-Bis-(PEG4-Boc). This is a two-step process involving the sequential coupling of the E3 ligase ligand and the POI ligand to the deprotected linker.
Step 1: Mono-Boc Deprotection and Coupling of the First Ligand (e.g., E3 Ligase Ligand)
-
Deprotection: Dissolve S-Bis-(PEG4-Boc) in a suitable solvent such as dichloromethane (B109758) (DCM). Add a mild acid, such as trifluoroacetic acid (TFA), dropwise at 0°C to selectively remove one Boc group. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Neutralization: Upon completion, neutralize the reaction with a base like triethylamine (B128534) (TEA) or a saturated solution of sodium bicarbonate.
-
Purification: Purify the mono-protected linker using column chromatography.
-
Coupling: Dissolve the purified mono-protected linker and the carboxylic acid-functionalized E3 ligase ligand in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the resulting intermediate by column chromatography or preparative HPLC.
Step 2: Second Boc Deprotection and Coupling of the Second Ligand (e.g., POI Ligand)
-
Deprotection: Dissolve the purified intermediate from Step 1 in DCM and add TFA to remove the second Boc group.
-
Neutralization and Purification: Neutralize and purify the deprotected intermediate as described in Step 1.
-
Coupling: Couple the deprotected intermediate with the carboxylic acid-functionalized POI ligand using HATU and DIPEA in DMF.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound for biological assays.
Caption: General workflow for PROTAC synthesis.
Cell-Based Protein Degradation Assays
The following protocols describe standard methods to quantify the degradation of a target protein in cultured cells upon treatment with a PROTAC synthesized using S-Bis-(PEG4-Boc).
Western Blotting Protocol
Western blotting is a widely used technique to measure the relative abundance of a specific protein in a complex mixture.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Incubate with the primary antibody for the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the POI signal to the loading control.
In-Cell Western (ICW) Assay Protocol
The In-Cell Western assay is a higher-throughput alternative to traditional Western blotting for quantifying protein levels in fixed cells.
Materials:
-
96-well plates
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against the POI
-
Normalization dye (e.g., CellTag 700 Stain)
-
IRDye-conjugated secondary antibody
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Fixation and Permeabilization:
-
Fix cells with fixation solution for 20 minutes.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 20 minutes.
-
Wash with PBS.
-
-
Blocking: Block for 1.5 hours at room temperature.
-
Antibody Incubation:
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash with PBS containing 0.1% Tween-20.
-
Incubate with the IRDye-conjugated secondary antibody and normalization dye for 1 hour in the dark.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the POI and normalize it to the cell number using the normalization dye signal.
-
Data Presentation and Interpretation
Quantitative data from protein degradation assays are typically presented as DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).
Table 1: Representative Degradation Efficiency of a BRD4-targeting PROTAC with a PEG4 Linker
| PROTAC Concentration (nM) | % BRD4 Degradation (Dₘₐₓ) |
| 1 | 25% |
| 10 | 60% |
| 100 | 95% |
| 1000 | 85% (Hook Effect) |
Note: This data is representative and based on published results for BRD4 degraders with similar PEG linkers. The "Hook Effect" at high concentrations is a known phenomenon for PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex.
Table 2: Comparison of DC₅₀ Values for PROTACs with Different Linkers
| Target Protein | Linker Type | DC₅₀ (nM) |
| BRD4 | Alkyl | 50 |
| BRD4 | PEG2 | 20 |
| BRD4 | PEG4 (Representative) | 5 |
| BTK | PEG4 | 15 |
| ERRα | PEG4 | 8 |
Note: Data is compiled from various published studies to illustrate the impact of the linker on degradation potency. The DC₅₀ value for the PEG4 linker targeting BRD4 is a representative value from the literature for similar compounds.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the overall experimental workflow for evaluating a PROTAC and the ubiquitin-proteasome signaling pathway.
Caption: Experimental workflow for PROTAC evaluation.
Application of S-Bis-(PEG4-Boc) in the Development of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects these two components, is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile. S-Bis-(PEG4-Boc) is a novel, symmetrical linker featuring a central thioether bond and two polyethylene (B3416737) glycol (PEG4) arms, each terminating in a Boc-protected carboxylic acid. This unique structure offers opportunities for creating ADCs with specific properties. The PEG components enhance aqueous solubility and can reduce immunogenicity, while the dual carboxylic acid termini, after deprotection, allow for conjugation to the antibody at multiple sites, potentially influencing the drug-to-antibody ratio (DAR).[][2][3][4][5]
Chemical Structure and Properties
-
IUPAC Name: 2,2'-(thiobis(ethane-1,1-diyl))bis(oxy)bis(ethane-1,1-diyl) bis(2-(tert-butoxycarbonylamino)acetate)
-
Molecular Formula: C30H58O12S
-
Molecular Weight: 642.84 g/mol
-
Appearance: Colorless to pale yellow oil
-
Solubility: Soluble in organic solvents such as DMSO, DMF, and dichloromethane.
Table 1: Physicochemical Properties of S-Bis-(PEG4-Boc)
| Property | Value | Reference |
| Molecular Formula | C30H58O12S | |
| Molecular Weight | 642.84 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, under inert atmosphere |
Principle of Application in ADC Development
The use of S-Bis-(PEG4-Boc) in ADC development follows a two-stage conjugation strategy. The terminal tert-butyloxycarbonyl (Boc) groups are protecting groups for the carboxylic acid functionalities. These must first be removed under acidic conditions to reveal the free carboxylic acids. Subsequently, these carboxylic acids are activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form reactive esters. These activated esters then readily react with primary amines, such as the side chains of lysine (B10760008) residues on the surface of a monoclonal antibody, to form stable amide bonds. This process allows for the covalent attachment of the linker to the antibody. The other end of the linker is then conjugated to the cytotoxic payload, either before or after antibody conjugation, depending on the overall synthetic strategy.
Advantages of S-Bis-(PEG4-Boc) in ADCs
-
Hydrophilicity: The PEG4 spacers increase the hydrophilicity of the linker, which can help to counterbalance the hydrophobicity of many cytotoxic payloads, thereby reducing the risk of ADC aggregation.[][3][5]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[][3]
-
Defined Length: As a discrete PEG compound, S-Bis-(PEG4-Boc) has a defined molecular weight and length, leading to more homogenous ADC preparations compared to polydisperse PEG linkers.
-
Symmetrical Structure: The symmetrical design with two points of attachment can potentially be used to create ADCs with higher drug loading in a controlled manner.
Experimental Protocols
The following protocols provide a representative methodology for the use of S-Bis-(PEG4-Boc) in the development of an ADC. Note that optimization of reaction conditions, such as reagent molar ratios, reaction times, and temperature, is crucial for each specific antibody and payload combination.
Protocol 1: Deprotection of S-Bis-(PEG4-Boc)
This protocol describes the removal of the Boc protecting groups to yield the free dicarboxylic acid linker.
Materials:
-
S-Bis-(PEG4-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve S-Bis-(PEG4-Boc) in a minimal amount of DCM in a round-bottom flask.
-
Add a solution of 20-50% TFA in DCM to the flask. The volume of the TFA solution should be approximately 10 times the volume of the linker solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected S-Bis-(PEG4)-dicarboxylic acid linker.
Protocol 2: Antibody-Linker Conjugation
This protocol details the conjugation of the deprotected dicarboxylic acid linker to a monoclonal antibody.
Materials:
-
Deprotected S-Bis-(PEG4)-dicarboxylic acid linker
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Activation of the Linker:
-
Dissolve the deprotected linker, EDC, and NHS in anhydrous DMSO. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 30-60 minutes to form the NHS-activated ester.
-
-
Conjugation to the Antibody:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized. A starting point of 10-20 molar equivalents of linker to antibody is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the resulting antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and other small-molecule reagents. The eluent should be a suitable buffer, such as PBS.
-
Collect the fractions containing the purified conjugate, identified by UV absorbance at 280 nm.
-
Protocol 3: Payload Conjugation and Final ADC Characterization
This protocol outlines the final step of attaching the cytotoxic payload and characterizing the resulting ADC. This assumes the payload has a reactive amine group.
Materials:
-
Purified antibody-linker conjugate
-
Cytotoxic payload with a primary or secondary amine
-
DMSO
-
SEC system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Payload Conjugation:
-
The second carboxylic acid group on the conjugated linker is activated in a similar manner to Protocol 2, Step 1, followed by the addition of the amine-containing payload. The reaction conditions should be optimized for the specific payload.
-
-
Final Purification:
-
Purify the final ADC using an SEC column to remove any unreacted payload and other impurities.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using HIC-HPLC. The number of conjugated drug molecules alters the hydrophobicity of the antibody, allowing for the separation of species with different DAR values.
-
Mass Analysis: Confirm the identity and purity of the ADC by mass spectrometry. Deconvoluted mass spectra will show peaks corresponding to the unconjugated antibody and the antibody with different numbers of conjugated drug-linker moieties.
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC using a relevant cancer cell line expressing the target antigen.
-
Data Presentation
The following tables provide illustrative quantitative data that might be expected from the characterization of an ADC synthesized using S-Bis-(PEG4-Boc).
Table 2: Representative DAR Distribution of an ADC
| Species | Peak Area (%) |
| Unconjugated mAb | 5 |
| DAR = 2 | 25 |
| DAR = 4 | 45 |
| DAR = 6 | 20 |
| DAR = 8 | 5 |
| Average DAR | 4.0 |
Table 3: Illustrative Pharmacokinetic Parameters of an ADC
| ADC Construct | Half-life (t½) in hours | Clearance (mL/hr/kg) |
| ADC with non-PEG linker | 150 | 0.5 |
| ADC with S-Bis-(PEG4) linker | 250 | 0.3 |
Visualizations
References
Application Note: A High-Throughput Screening Workflow for S-Bis-(PEG4-Boc) Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the cell's native ubiquitin-proteasome system (UPS).[2][]
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and conformation of the ternary complex.[4] S-Bis-(PEG4-Boc) is a versatile, polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[5][6][7] Its PEG structure can enhance solubility and permeability, properties that are crucial for cellular activity.[8]
This application note provides a detailed experimental workflow for the systematic screening and characterization of S-Bis-(PEG4-Boc) based PROTACs. The protocols outlined herein are designed to assess the key parameters of PROTAC function, from initial target engagement to downstream cellular effects.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's natural protein disposal system. As illustrated in the signaling pathway below, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4]
Experimental Screening Workflow
A hierarchical screening cascade is recommended to efficiently identify and characterize potent S-Bis-(PEG4-Boc) based PROTACs. The workflow progresses from initial biochemical assays to more complex cell-based evaluations.
Experimental Protocols
Step 1: Binary Binding Affinity Assays
Objective: To determine the binding affinity of the PROTAC for the target protein and the E3 ligase independently.
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents:
-
Purified recombinant target protein (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., VHL or Cereblon)
-
Lanthanide-labeled anti-His antibody (donor fluorophore)
-
Fluorescently labeled tracer ligand for the target protein or E3 ligase (acceptor fluorophore)
-
S-Bis-(PEG4-Boc) based PROTACs
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
-
Procedure:
-
Add the target protein or E3 ligase, the corresponding fluorescent tracer, and the lanthanide-labeled antibody to a 384-well microplate.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence intensities.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 or Kd value.
-
Table 1: Representative Binary Binding Affinity Data
| PROTAC ID | Target Protein IC50 (nM) | E3 Ligase IC50 (nM) |
| PROTAC-01 | 25 | 150 |
| PROTAC-02 | 30 | 120 |
| PROTAC-03 | 15 | 85 |
| PROTAC-04 | 50 | 200 |
Step 2: Ternary Complex Formation Assays
Objective: To assess the ability of the PROTAC to induce the formation of a stable ternary complex.[10]
Method: NanoBRET™ Ternary Complex Assay
-
Reagents:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-fused target protein
-
Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
S-Bis-(PEG4-Boc) based PROTACs
-
-
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
Add serial dilutions of the PROTAC and incubate for the desired time.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure luminescence and filtered fluorescence.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high concentrations.[4]
-
Table 2: Representative Ternary Complex Formation Data
| PROTAC ID | Max NanoBRET™ Ratio | Concentration at Max Ratio (nM) |
| PROTAC-01 | 0.8 | 100 |
| PROTAC-02 | 0.9 | 80 |
| PROTAC-03 | 1.2 | 50 |
| PROTAC-04 | 0.5 | 150 |
Step 3: Target Protein Degradation Assays
Objective: To quantify the reduction in the levels of the target protein in a cellular context.
Method: Western Blotting
-
Reagents:
-
Cancer cell line expressing the target protein
-
S-Bis-(PEG4-Boc) based PROTACs
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Table 3: Representative Protein Degradation Data
| PROTAC ID | DC50 (nM) | Dmax (%) |
| PROTAC-01 | 80 | 75 |
| PROTAC-02 | 65 | 85 |
| PROTAC-03 | 30 | 95 |
| PROTAC-04 | 150 | 60 |
Step 4: Cellular Viability Assays
Objective: To assess the cytotoxic effect of the PROTACs on cancer cells.
Method: CellTiter-Glo® Luminescent Cell Viability Assay
-
Reagents:
-
Cancer cell line
-
S-Bis-(PEG4-Boc) based PROTACs
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a range of PROTAC concentrations.
-
Incubate for a period relevant to the desired therapeutic effect (e.g., 72 hours).
-
Add the CellTiter-Glo® Reagent to the wells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Table 4: Representative Cell Viability Data
| PROTAC ID | GI50 (nM) |
| PROTAC-01 | 120 |
| PROTAC-02 | 100 |
| PROTAC-03 | 50 |
| PROTAC-04 | 250 |
Step 5: Downstream Signaling Pathway Analysis
Objective: To confirm that the degradation of the target protein leads to the expected modulation of downstream signaling pathways.[11]
Method: Phospho-Protein Analysis by Western Blot
-
Reagents:
-
As per the Western Blotting protocol in Step 3.
-
Primary antibodies against key phosphorylated downstream effector proteins.
-
-
Procedure:
-
Treat cells with the PROTAC at concentrations around the DC50 value for a shorter duration (e.g., 2-6 hours) to capture early signaling events.
-
Perform Western blotting as described in Step 3, probing for both the total and phosphorylated forms of the downstream signaling proteins.
-
-
Data Analysis:
-
Quantify the change in the ratio of phosphorylated to total protein for the downstream effectors.
-
Table 5: Representative Downstream Signaling Data (at 100 nM PROTAC)
| PROTAC ID | % Reduction in p-Effector Protein |
| PROTAC-01 | 60 |
| PROTAC-02 | 75 |
| PROTAC-03 | 90 |
| PROTAC-04 | 40 |
Conclusion
The successful development of potent and selective S-Bis-(PEG4-Boc) based PROTACs requires a systematic and multi-faceted screening approach. The workflow and protocols detailed in this application note provide a robust framework for identifying promising lead candidates. By integrating biochemical, biophysical, and cell-based assays, researchers can gain a comprehensive understanding of their PROTACs' mechanism of action and therapeutic potential. The careful evaluation of binary binding, ternary complex formation, target degradation, cellular potency, and downstream signaling is essential for advancing novel protein degraders towards clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. S-Bis-(PEG4-Boc) - Immunomart [immunomart.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 10. 三重複合体の形成 [promega.jp]
- 11. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bifunctional PEG Linkers in Targeted Cancer Therapy
Disclaimer: Publicly available research data specifically detailing "S-Bis-(PEG4-Boc)" in targeted cancer therapy is limited. The following application notes and protocols are based on the established principles and published data for structurally similar bifunctional, discrete PEG (dPEG®) linkers used in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). These examples serve to illustrate the standard methodologies and data presentation for this class of molecules.
Application Notes
Introduction to Bifunctional PEG Linkers in Oncology
Bifunctional polyethylene (B3416737) glycol (PEG) linkers are critical components in the design of targeted cancer therapies. These linkers connect a targeting moiety, such as a monoclonal antibody (mAb), to a potent cytotoxic payload. The "PEG4" designation indicates a discrete PEG chain with exactly four ethylene (B1197577) glycol units, providing a defined length and molecular weight, which is crucial for reproducibility in drug development. The use of a Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential conjugation, ensuring precise assembly of the final therapeutic agent.
The primary function of the PEG linker in a targeted construct, such as an ADC, is to provide a stable, biocompatible bridge between the antibody and the drug. Key advantages conferred by PEG linkers include:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drug payloads and protect the conjugate from degradation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending its circulation half-life, which allows for greater tumor accumulation.
-
Reduced Immunogenicity: PEG chains can shield the conjugate from the host immune system, lowering the risk of an immunogenic response.
-
Controlled Drug Release: Depending on the chemistry used to attach the payload, the linker can be designed to be stable in circulation and release the drug only upon internalization into the target cancer cell.
Mechanism of Action in Antibody-Drug Conjugates (ADCs)
The general mechanism of action for an ADC utilizing a PEG linker is a multi-step process. First, the antibody component of the ADC binds to a specific antigen that is overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, causing the cancer cell to internalize the entire ADC-antigen complex. Once inside the cell, the complex is trafficked to lysosomes, which are acidic organelles containing a variety of degradative enzymes. Within the lysosome, the linker is cleaved, releasing the potent cytotoxic payload. The released drug can then exert its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.
Data Presentation
The development of a targeted therapeutic involves rigorous characterization at each step. The following tables represent typical quantitative data collected for an ADC constructed with a bifunctional PEG linker.
Table 1: Physicochemical Characterization of ADC
| Parameter | Control mAb | ADC Construct | Acceptance Criteria |
| Average Drug-to-Antibody Ratio (DAR) | N/A | 3.8 | 3.5 - 4.5 |
| Monomer Purity (%) | >98% | 96.5% | >95% |
| Aggregate Content (%) | <2% | 3.1% | <5% |
| Particle Size (DLS, nm) | 10.5 | 11.2 | <15 nm |
| Zeta Potential (mV) | -8.2 | -6.5 | Neutral to Negative |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
| BT-474 | High (HER2+++) | 0.85 | 0.12 |
| SK-BR-3 | High (HER2+++) | 1.10 | 0.15 |
| MCF-7 | Low (HER2+) | >100 | 0.21 |
| MDA-MB-231 | Negative (HER2-) | >100 | 0.18 |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of an ADC using a bifunctional PEG linker.
Protocol 1: Conjugation of Payload to Antibody via PEG Linker
This protocol assumes the use of a thiol-reactive maleimide (B117702) group on the linker for conjugation to a reduced antibody.
Workflow Overview:
Methodology:
-
Antibody Reduction:
-
Dissolve the monoclonal antibody (mAb) to a concentration of 10 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.4, containing 1 mM EDTA.
-
Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the mAb solution.
-
Incubate at 37°C for 2 hours with gentle agitation to reduce interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.0.
-
Immediately proceed to the conjugation step to prevent re-oxidation of thiols.
-
-
Conjugation Reaction:
-
Prepare the linker-payload complex. If using a Boc-protected linker, the Boc group would have been removed in a prior synthesis step (e.g., using trifluoroacetic acid) to reveal a reactive amine, which is then coupled to the drug. The other end of the linker should have a maleimide group.
-
Dissolve the maleimide-activated PEG-payload in dimethyl sulfoxide (B87167) (DMSO).
-
Add a 5-fold molar excess of the linker-payload solution to the reduced mAb solution.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
-
Quenching:
-
Stop the conjugation reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker.
-
Incubate for 20 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC).
-
Characterize the final ADC product to determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Assess purity and aggregation using SEC and Dynamic Light Scattering (DLS).
-
Protocol 2: In Vitro Cell Viability (IC50) Assay
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC construct and the free cytotoxic drug in the growth medium. A typical concentration range would be from 0.01 nM to 1000 nM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
After incubation, add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.
-
Incubate for the time recommended by the manufacturer (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from the treated wells to the signal from the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Characterizing S-Bis-(PEG4-Boc) Conjugates: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of S-Bis-(PEG4-Boc) conjugates. These conjugates, featuring two polyethylene (B3416737) glycol (PEG) chains with terminal tert-butyloxycarbonyl (Boc) protecting groups, are crucial linkers in the development of complex bioconjugates and targeted therapeutics. A thorough analytical approach is essential to ensure the identity, purity, and stability of these molecules, which ultimately impacts the safety and efficacy of the final drug product.
A multi-faceted analytical strategy is required for the comprehensive characterization of S-Bis-(PEG4-Boc) conjugates.[1] This typically involves a combination of chromatographic and spectroscopic techniques to assess various critical quality attributes.
Core Analytical Techniques
The primary analytical methods for characterizing S-Bis-(PEG4-Boc) conjugates include:
-
High-Performance Liquid Chromatography (HPLC/UPLC): Primarily used to determine the purity of the conjugate and quantify any impurities.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common method for this application.[1][2]
-
Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the conjugate, providing unequivocal evidence of its identity.[1][2] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently employed.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the connectivity of the atoms within the molecule and allowing for the relative quantification of its components.[1] ¹H NMR is particularly useful for identifying the characteristic signals of the PEG chains and the Boc protecting groups.[2][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This method is used to identify the functional groups present in the molecule, offering additional structural confirmation.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analytical characterization of S-Bis-(PEG4-Boc) conjugates.
| Analytical Technique | Parameter Measured | Typical Value |
| RP-HPLC/UPLC | Purity | >95% |
| Retention Time | Dependent on specific method | |
| LC-MS (ESI-TOF/Orbitrap) | Molecular Weight | Confirmed (e.g., [M+H]⁺, [M+Na]⁺) |
| Mass Accuracy | < 5 ppm | |
| ¹H NMR | Chemical Shift (Boc) | ~1.4-1.5 ppm (singlet, 18H) |
| Chemical Shift (PEG) | ~3.5-3.7 ppm (multiplet) | |
| FTIR | Key Stretches | C=O (carbamate), C-O (ether) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Purity Determination by RP-HPLC/UPLC
Objective: To determine the purity of the S-Bis-(PEG4-Boc) conjugate and quantify impurities.
Methodology:
-
System: HPLC or UPLC system equipped with a UV detector.[1]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[1]
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes is a typical starting point. The gradient should be optimized based on the retention time of the conjugate.[1]
-
Flow Rate: 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[1]
-
Detection: UV absorbance is monitored at 214 nm or 280 nm.[1]
-
Sample Preparation: Dissolve the conjugate in a solvent compatible with the mobile phase, such as a mixture of water and ACN.[1]
Protocol 2: Molecular Weight Confirmation by LC-MS
Objective: To confirm the molecular weight of the S-Bis-(PEG4-Boc) conjugate.
Methodology:
-
System: An HPLC/UPLC system coupled to a mass spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.[1]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]
-
Mode: Positive ion mode is generally used for amine-containing compounds.[1]
-
Sample Preparation: The sample is prepared as for HPLC analysis, typically at a concentration of 1 mg/mL in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[3]
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the molecular structure and connectivity of the S-Bis-(PEG4-Boc) conjugate.
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-25 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1] Ensure the sample is free of solid particles by filtering it through a small plug of glass wool into the NMR tube.[5]
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Look for the characteristic signals:
-
A sharp singlet around 1.4-1.5 ppm corresponding to the 18 protons of the two tert-butyl groups of the Boc protectors.[2][4]
-
A series of multiplets in the range of 3.5-3.7 ppm corresponding to the methylene (B1212753) protons of the PEG backbone.[4]
-
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of S-Bis-(PEG4-Boc) conjugates.
Signaling Pathway of Analysis Logic
Caption: Decision-making flowchart for the characterization of S-Bis-(PEG4-Boc) conjugates.
References
Modulating Signal Transduction Pathways with S-Bis-(PEG4-Boc): Application Notes and Protocols for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Bis-(PEG4-Boc) is a versatile, bifunctional linker molecule widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in various diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for utilizing PROTACs synthesized with an S-Bis-(PEG4-Boc)-derived linker to modulate signal transduction pathways through targeted protein degradation.
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The polyethylene (B3416737) glycol (PEG) nature of the S-Bis-(PEG4-Boc) linker offers favorable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles of the resulting PROTAC.[1][2] By inducing the formation of a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.[3][4][5]
This document will focus on a representative application: a hypothetical PROTAC, hereafter referred to as "PROTAC-X," designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for degradation. IRAK4 is a critical kinase in inflammatory signaling pathways.[3][6]
PROTAC-Mediated Degradation of IRAK4
PROTAC-X, synthesized using an S-Bis-(PEG4-Boc)-derived linker, connects a potent IRAK4 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design facilitates the recruitment of VHL to IRAK4, leading to its ubiquitination and proteasomal degradation.
Signaling Pathway
Quantitative Data Summary
The efficacy of PROTAC-X in mediating IRAK4 degradation and inhibiting downstream signaling can be quantified through various in vitro assays. The following tables present representative data from such experiments.
Table 1: PROTAC-X Mediated Degradation of IRAK4 in THP-1 Cells
| Concentration (nM) | IRAK4 Protein Level (%) (vs. Vehicle Control) |
| 1 | 85.2 |
| 10 | 48.7 |
| 50 | 15.3 |
| 100 | 5.1 |
| 500 | 8.9 |
| 1000 | 12.4 |
Table 2: Key Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 (Degradation Concentration 50%) | 12.5 nM |
| Dmax (Maximum Degradation) | >90% |
| Time to Dmax | 16 hours |
Table 3: Effect of PROTAC-X on Cell Viability in THP-1 Cells (72h Treatment)
| Concentration (nM) | Cell Viability (%) (vs. Vehicle Control) |
| 10 | 98.1 |
| 50 | 95.3 |
| 100 | 88.7 |
| 500 | 62.5 |
| 1000 | 45.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot Analysis of IRAK4 Degradation
This protocol outlines the procedure for quantifying the degradation of IRAK4 in a human monocytic cell line (THP-1) following treatment with PROTAC-X.
Materials:
-
THP-1 cells
-
PROTAC-X stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates. Allow cells to adhere and grow to 70-80% confluency. Treat cells with varying concentrations of PROTAC-X (e.g., 1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[8] Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-IRAK4 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize IRAK4 levels to the loading control (GAPDH).
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of PROTAC-X-mediated IRAK4 degradation on cell viability.
Materials:
-
THP-1 cells
-
PROTAC-X stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with a range of PROTAC-X concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9][10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9][11]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the IRAK4-PROTAC-X-VHL ternary complex.
Materials:
-
THP-1 cells
-
PROTAC-X
-
MG132 (proteasome inhibitor)
-
Non-denaturing lysis buffer
-
Anti-VHL antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat THP-1 cells with PROTAC-X and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.[12]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-VHL antibody to pull down VHL and any interacting proteins.[12]
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.[12]
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of IRAK4. A band for IRAK4 in the VHL immunoprecipitate indicates the formation of the ternary complex.[12]
Conclusion
The use of S-Bis-(PEG4-Boc) as a linker in the synthesis of PROTACs provides a powerful tool for the targeted degradation of proteins involved in signal transduction pathways. The protocols and representative data presented here for the IRAK4-targeting PROTAC-X serve as a guide for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of their own PROTAC molecules. This approach holds significant promise for the development of novel therapeutics for a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for S-Bis-(PEG4-Boc) Linkers in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Bis-(PEG4-Boc) linkers are versatile, branched polyethylene (B3416737) glycol (PEG) linkers that have gained prominence in the fields of bioconjugation and drug delivery. Their unique structure, featuring two PEG4 arms terminating in Boc-protected amines, offers several advantages in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacers enhance aqueous solubility, reduce aggregation, and can improve the pharmacokinetic properties of the final conjugate.[1][2] The terminal Boc-protected amines provide orthogonal reactivity, allowing for a controlled, stepwise conjugation process.
These application notes provide an overview of the in vitro and in vivo applications of S-Bis-(PEG4-Boc) linkers, complete with representative data and detailed experimental protocols to guide researchers in their drug development efforts.
In Vitro Applications: Antibody-Drug Conjugates (ADCs)
Branched PEG linkers, such as those derived from S-Bis-(PEG4-Boc), can be employed to synthesize homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The length of the PEG spacer can significantly influence the cytotoxic efficacy of the ADC.
Data Presentation: In Vitro Cytotoxicity of a Trastuzumab ADC with a Branched PEG Linker
The following table summarizes the in vitro cytotoxicity of a trastuzumab-MMAE conjugate constructed using a branched linker with PEG spacers. This data is representative of the performance that can be expected when utilizing branched PEG linkers in ADC development.
| Cell Line | Target Antigen | Linker Type | Average DAR | IC50 (nM) |
| BT-474 | HER2+ | Branched with PEG3 spacers | 4 | 0.48[3] |
| SK-BR-3 | HER2+ | Branched with PEG4 spacers | 6 | 0.68[3] |
| BT-474 | HER2+ | Branched with PEG8 spacers | 6 | 0.074[3] |
This table presents representative data from studies on branched PEG linkers to illustrate the impact of linker length on ADC potency.
Experimental Protocols
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using a branched linker derived from S-Bis-(PEG4-Boc).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
S-Bis-(PEG4-Boc) derived linker with a terminal reactive group (e.g., azide).
-
Cytotoxic payload with a complementary reactive group (e.g., DBCO-MMAE).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Size-exclusion chromatography (SEC) column.
-
Hydrophobic Interaction Chromatography (HIC) column.
-
UV-Vis Spectrophotometer.
-
LC-MS system.
Procedure:
-
Antibody Preparation: If using site-specific conjugation to engineered cysteines, reduce the antibody's interchain disulfide bonds with a 10-fold molar excess of TCEP in PBS at 37°C for 2 hours. Purify the reduced antibody using a desalting column.
-
Linker-Payload Conjugation:
-
Dissolve the azide-functionalized S-Bis-(PEG4-Boc) derived linker and DBCO-MMAE in an appropriate organic solvent like DMSO.
-
Perform a copper-free click chemistry reaction by mixing the two components and incubating at room temperature for 1-2 hours.
-
-
Conjugation to Antibody:
-
Add the pre-formed linker-payload construct to the reduced and purified antibody at a specific molar ratio to control the DAR.
-
Incubate the reaction at 4°C overnight with gentle mixing.
-
-
Purification: Purify the resulting ADC using a SEC column to remove excess linker-payload and other small molecules.
-
Characterization:
This protocol describes how to assess the potency of the synthesized ADC in a cancer cell line.[8][9][10][11][12]
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC).
-
Complete cell culture medium.
-
Synthesized ADC and a non-targeting isotype control ADC.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions. Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for ADC synthesis, purification, characterization, and in vitro evaluation.
In Vivo Applications: Proteolysis Targeting Chimeras (PROTACs)
S-Bis-(PEG4-Boc) linkers are also instrumental in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin molecules. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols
Materials:
-
POI-binding ligand with a reactive handle.
-
E3 ligase-binding ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) with a reactive handle.
-
S-Bis-(PEG4-Boc) linker with complementary reactive functionalities.
-
Appropriate solvents (e.g., DMF, DMSO) and reagents for coupling chemistry (e.g., HATU, DIPEA for amide bond formation).
-
HPLC for purification.
-
Mass spectrometer and NMR for characterization.
Procedure:
-
Boc Deprotection: Selectively deprotect one of the Boc-protected amines on the S-Bis-(PEG4-Boc) linker using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
First Conjugation: Couple the deprotected amine with the carboxylic acid of either the POI-binding ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, DIPEA). Purify the mono-conjugated product by HPLC.
-
Second Boc Deprotection: Deprotect the remaining Boc group on the mono-conjugated intermediate.
-
Second Conjugation: Couple the newly exposed amine with the remaining ligand.
-
Final Purification and Characterization: Purify the final PROTAC molecule by HPLC and confirm its identity and purity by mass spectrometry and NMR.
Materials:
-
Cells expressing the target protein.
-
Synthesized PROTAC.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH).
-
Secondary antibodies conjugated to fluorescent dyes.
-
Western blot imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Image the blot using a suitable imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Visualization of PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing an S-Bis-(PEG4-Boc) linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving S-Bis-(PEG4-Boc) solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving S-Bis-(PEG4-Boc) in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of S-Bis-(PEG4-Boc)?
A1: S-Bis-(PEG4-Boc) is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) components. The polyethylene (B3416737) glycol (PEG4) chains contribute to its solubility in aqueous solutions, while the two tert-Butyloxycarbonyl (Boc) protecting groups are hydrophobic and increase its solubility in organic solvents.[1][2][3][4] While it possesses some degree of aqueous solubility due to the PEGylated nature, achieving high concentrations in purely aqueous buffers can be challenging.[5] It is readily soluble in many common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5]
Q2: Why is my S-Bis-(PEG4-Boc) not dissolving in my aqueous buffer?
A2: Difficulty in dissolving S-Bis-(PEG4-Boc) in aqueous buffers can be attributed to several factors:
-
Concentration: The desired concentration might exceed the compound's intrinsic water solubility.
-
Hydrophobicity of the Boc Groups: The bulky, nonpolar Boc groups can limit water solubility, especially at higher concentrations.[1]
-
Buffer Composition: The ionic strength and pH of your buffer can influence the solubility of the compound.
-
Temperature: Dissolution may be temperature-dependent.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the solubility of many compounds, including some PEG derivatives.[6] However, excessive heat should be avoided as it could potentially lead to the degradation of the S-Bis-(PEG4-Boc) molecule. It is recommended to perform preliminary tests with small amounts to determine the effect of temperature. For some PEG-lipid conjugates, heating to around 60°C has been used to aid dissolution.[7]
Q4: Will adjusting the pH of my buffer help?
A4: The structure of S-Bis-(PEG4-Boc) does not contain readily ionizable groups that would be significantly affected by pH changes within a typical physiological range. However, the stability of the Boc protecting groups is sensitive to acidic conditions. Exposure to strong acids will lead to the deprotection of the amine.[2][4] Therefore, using highly acidic buffers should be avoided if the integrity of the Boc groups is required. The solubility of some PEGylated conjugates can be influenced by pH.[8]
Troubleshooting Guide
If you are experiencing issues with dissolving S-Bis-(PEG4-Boc), follow this troubleshooting guide.
Initial Dissolution Protocol
For initial attempts, it is recommended to first dissolve the S-Bis-(PEG4-Boc) in a minimal amount of a water-miscible organic solvent before adding it to the aqueous buffer.
Troubleshooting Steps
If the initial protocol is unsuccessful, consider the following steps:
Step 1: Select an appropriate co-solvent.
If direct dissolution in an aqueous buffer fails, using a water-miscible organic co-solvent is the most common and effective approach.
| Co-Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Commonly used and effective for many PEGylated compounds.[1] Ensure the final concentration is compatible with your experimental system. |
| Dimethylformamide (DMF) | 1-10% (v/v) | Another effective polar aprotic solvent.[5] Check for compatibility with your assay. |
| Ethanol | 5-20% (v/v) | A less polar option that can be effective. May be more suitable for certain biological applications. |
Step 2: Optimize the dissolution procedure.
Minor adjustments to the procedure can significantly impact solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
S-Bis-(PEG4-Boc) (MW: 642.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh out 6.43 mg of S-Bis-(PEG4-Boc).
-
Transfer the compound to a clean microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the S-Bis-(PEG4-Boc) is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.
-
Store the stock solution at -20°C as recommended for many PEGylated reagents.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
Materials:
-
10 mM S-Bis-(PEG4-Boc) in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the 10 mM S-Bis-(PEG4-Boc) DMSO stock solution dropwise.
-
Continue to mix the solution for an additional 5-10 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Note: The final concentration of DMSO in the aqueous buffer should be kept as low as possible and should not exceed the tolerance limit of the specific biological system or assay being used.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-PEG2-alcohol, 139115-91-6 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG-acid | AxisPharm [axispharm.com]
- 4. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene glycol derivatives [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Bis-(PEG4-Boc) Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Bis-(PEG4-Boc) and encountering issues during the Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and what are its common applications?
S-Bis-(PEG4-Boc) is a branched PEG linker characterized by a central sulfur-containing core to which two polyethylene (B3416737) glycol (PEG4) chains are attached. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc)-protected amine. While the exact structure can vary, the "S-Bis" designation implies a divalent sulfur linkage. These linkers are frequently used in bioconjugation and drug delivery to create complex molecular architectures. The Boc protecting groups allow for controlled, stepwise synthesis by masking the primary amines until they are needed for subsequent conjugation reactions.
Q2: What are the most common issues encountered during the Boc deprotection of S-Bis-(PEG4-Boc)?
The most frequently reported issues include:
-
Incomplete Deprotection: The reaction does not proceed to completion, leaving one or both Boc groups intact.
-
Side Product Formation: The generation of unintended products, most commonly through alkylation of the target molecule or scavengers by the tert-butyl cation released during deprotection.
-
Product Degradation: The acidic conditions required for Boc removal may cleave other sensitive functional groups within the molecule.
-
Difficult Purification: Challenges in separating the desired deprotected product from starting material, side products, and reagents.
Q3: Why is my Boc deprotection of S-Bis-(PEG4-Boc) incomplete?
Incomplete deprotection can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; short reaction times or low temperatures may not be sufficient for complete removal of both Boc groups. While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The bulky nature of the two PEG chains in S-Bis-(PEG4-Boc) can sterically hinder the approach of the acid to the Boc-protected amines, slowing the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used, and it's essential that both the S-Bis-(PEG4-Boc) conjugate and the acid are fully solvated.[1]
Q4: I am observing side products after deprotection. What could be the cause and how can I prevent them?
Side product formation is a common issue, primarily due to the reactive tert-butyl cation generated during the deprotection process. This cation can alkylate nucleophilic sites on your molecule. Given the sulfur-containing nature of S-Bis-(PEG4-Boc), the sulfur atom itself can be a target for side reactions.
To mitigate side product formation, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.
Common Scavengers and Their Targets:
| Scavenger | Target of Protection | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General, particularly effective for protecting tryptophan | 2.5-5% |
| Water | General, often used in combination with other scavengers | 2.5% |
| Thioanisole (B89551) | Particularly effective for protecting methionine and other sulfur-containing residues | 5% |
| 1,2-Ethanedithiol (B43112) (EDT) | Very effective for protecting sulfur-containing residues, but has a strong odor | 2.5% |
Q5: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
| Possible Cause | Recommended Solution |
| Insufficient acid strength/concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][3] |
| Inadequate reaction time/temperature | Extend the reaction time and continue to monitor by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle warming, but be mindful of potential side reactions.[1] |
| Steric hindrance | Ensure adequate reaction time and consider a higher concentration of acid. |
| Poor solubility | Ensure the chosen solvent (e.g., DCM) provides good solubility for your S-Bis-(PEG4-Boc) conjugate.[1] |
Issue 2: Side Product Formation
| Possible Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) is a good general-purpose scavenger. For sulfur-containing compounds like S-Bis-(PEG4-Boc), thioanisole or 1,2-ethanedithiol (EDT) can be particularly effective. |
| Degradation of acid-sensitive groups | If your molecule contains other acid-labile groups, consider using milder deprotection conditions (e.g., lower TFA concentration for a longer time) or an alternative protecting group strategy if possible. For compounds with acid-sensitive ester bonds, using HCl in EtOAc may be a milder alternative to TFA in DCM, although it may require longer reaction times.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of S-Bis-(PEG4-Boc) using TFA
This protocol outlines a general procedure for the removal of the Boc protecting groups.
Materials:
-
S-Bis-(PEG4-Boc) compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the S-Bis-(PEG4-Boc) compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.
-
Add the desired scavenger (e.g., 2.5-5% v/v TIS).
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Analytical Monitoring by HPLC
Procedure:
-
Prepare a calibration curve using known concentrations of the S-Bis-(PEG4-Boc) starting material and the expected deprotected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visual Guides
Caption: Boc deprotection pathway and side reaction.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Optimizing S-Bis-(PEG4-Boc) Conjugation Efficiency
Welcome to the technical support center for S-Bis-(PEG4-Boc) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and what are its primary applications?
S-Bis-(PEG4-Boc) is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The S-Bis-(PEG4-Boc) linker connects the ligand for the target protein and the ligand for the E3 ligase.
Q2: What are the key steps in a typical S-Bis-(PEG4-Boc) conjugation workflow?
A typical workflow involves two main stages:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting groups on the S-Bis-(PEG4-Boc) linker are removed to expose reactive primary amine groups. This is typically achieved under acidic conditions.
-
Conjugation: The newly exposed amine groups are then conjugated to a target molecule, often a protein or a small molecule, which typically possesses a carboxylic acid group that has been activated (e.g., as an NHS ester).
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
Several techniques can be used to monitor the progress of both the deprotection and conjugation steps:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is effective for separating the starting materials from the products based on hydrophobicity.
-
Mass Spectrometry (MS): Confirms the formation of the desired product by verifying its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the deprotection step, the disappearance of the signal from the tert-butyl protons of the Boc group can be monitored.
-
Thin-Layer Chromatography (TLC): A quick and qualitative method to check for the consumption of starting material and the appearance of the product.
Troubleshooting Guide
This guide addresses common issues encountered during S-Bis-(PEG4-Boc) conjugation in a question-and-answer format.
Boc Deprotection Issues
Q4: My Boc deprotection is incomplete. What are the possible causes and solutions?
Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration is too low, the reaction may not go to completion.[3]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[3]
-
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient.[3]
-
Solution: Extend the reaction time and monitor the progress. Gentle heating may be required for some substrates.[3]
-
-
Steric Hindrance: The bulky PEG chains can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.
-
Solution: Increase the reaction time or consider a less sterically hindered linker if possible.
-
-
Solvent Issues: The solvent must fully dissolve both the PEG-linker conjugate and the acid.[3]
-
Solution: Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[3]
-
Q5: I am observing side products after the deprotection step. What could be the cause?
Side product formation can occur due to the reactive nature of the carbocation generated during Boc deprotection.
-
Cause: The tert-butyl cation can react with sensitive functional groups on your molecule.
-
Solution: Include a scavenger, such as triisopropylsilane (B1312306) (TIS), in the reaction mixture to quench the carbocation.
Conjugation Issues
Q6: My conjugation yield is low. What are the primary factors to investigate?
Low conjugation yield can stem from issues with the activated molecule, the deprotected linker, or the reaction conditions.
-
Suboptimal pH: The activation of carboxylic acids with EDC/NHS is most efficient at a pH of 4.5-6.0, while the subsequent reaction with a primary amine is optimal at a pH of 7.2-8.5.[4]
-
Solution: Perform a two-step reaction where the activation is carried out at a lower pH before adjusting the pH for the conjugation step.
-
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated linker.
-
Solution: Use non-nucleophilic buffers like PBS, HEPES, or MES.[5]
-
-
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.
-
Solution: Add the deprotected S-Bis-(PEG4-Boc) to the activated molecule promptly after the activation step.
-
Data Presentation
The following tables summarize key quantitative parameters for optimizing your S-Bis-(PEG4-Boc) conjugation reactions.
Table 1: Recommended Conditions for Boc Deprotection
| Parameter | Recommended Range/Value | Notes |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) or HCl | TFA is common, but HCl can also be effective. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations may be needed for stubborn substrates.[3] |
| HCl Concentration | 4M in 1,4-dioxane | A stronger alternative to TFA.[3] |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature.[3] |
| Reaction Time | 30 minutes - 2 hours | Monitor progress with TLC or LC-MS.[3] |
| Scavenger (optional) | Triisopropylsilane (TIS) | 2.5-5% (v/v) |
Table 2: Recommended Conditions for EDC/NHS Conjugation
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | For activation of carboxylic acids with EDC/NHS.[4] |
| Conjugation pH | 7.2 - 8.5 | For the reaction of the NHS-ester with the amine.[4] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5 : 1.2 | A common starting point for activation.[6] |
| Reaction Temperature | Room Temperature or 4°C | Overnight reactions are often performed at 4°C.[6] |
| Activation Time | 15 - 30 minutes | [6] |
| Conjugation Time | 1 - 2 hours to overnight | [6] |
Experimental Protocols
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc)
-
Dissolve the S-Bis-(PEG4-Boc) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
If your molecule contains sensitive groups, add a scavenger like triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[3]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
Protocol 2: Conjugation of Deprotected S-Bis-(PEG4-Boc) to a Carboxylic Acid-Containing Molecule
-
Activation Step (in an amine-free buffer, e.g., MES buffer, pH 4.5-6.0):
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) with a molar ratio of approximately 1.5 and 1.2 equivalents relative to the carboxylic acid, respectively.[6]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6]
-
-
Conjugation Step:
-
Dissolve the deprotected S-Bis-(PEG4-Boc) (from Protocol 1) in the reaction buffer.
-
Adjust the pH of the activated molecule solution to 7.2-8.5 using a suitable buffer (e.g., PBS).
-
Add the deprotected S-Bis-(PEG4-Boc) solution to the activated molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to consume any unreacted NHS esters.
-
Purify the final conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for S-Bis-(PEG4-Boc) deprotection and conjugation.
Caption: Troubleshooting logic for incomplete Boc deprotection.
Caption: Troubleshooting logic for low conjugation yield.
References
How to prevent aggregation of S-Bis-(PEG4-Boc) conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of S-Bis-(PEG4-Boc) conjugates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and what are its common applications?
A1: S-Bis-(PEG4-Boc) is a symmetrical molecule featuring a central sulfur atom flanked by two polyethylene (B3416737) glycol (PEG) chains, each with four repeating units (PEG4). The terminus of each PEG chain is capped with a tert-butyloxycarbonyl (Boc) protecting group.[1] This structure makes it a useful linker in various bioconjugation and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it can connect two different ligands.[2]
Q2: What are the primary causes of S-Bis-(PEG4-Boc) conjugate aggregation?
A2: Aggregation of molecules during conjugation and handling can stem from several factors. For PEGylated molecules like S-Bis-(PEG4-Boc) conjugates, key causes include:
-
Intermolecular Interactions: The hydrophobic nature of the Boc groups and potential for hydrogen bonding can lead to self-association and aggregation, especially at high concentrations.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the solubility and stability of the conjugate.[3][4]
-
High Concentrations: Increased proximity of conjugate molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][5]
-
Environmental Stress: Factors such as elevated temperatures, vigorous mixing, and multiple freeze-thaw cycles can induce conformational changes that expose hydrophobic regions, leading to aggregation.[4]
-
Presence of Impurities: Impurities from the synthesis or handling process can act as nucleation points for aggregation.[4]
Q3: How does the PEG component of S-Bis-(PEG4-Boc) influence aggregation?
A3: The polyethylene glycol (PEG) chains in the S-Bis-(PEG4-Boc) molecule are hydrophilic and increase the overall water solubility of the conjugate.[6] PEGylation is a common strategy to enhance the stability and reduce the aggregation of proteins and small molecules.[7][8] The flexible PEG chains can create a "shielding" effect, sterically hindering the close approach of molecules and thereby reducing intermolecular interactions that lead to aggregation.
Q4: What is the role of the Boc protecting group in aggregation?
A4: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[9][10] While effective for protection, the tert-butyl component of the Boc group is hydrophobic. The presence of two Boc groups in the S-Bis-(PEG4-Boc) molecule can contribute to its overall hydrophobicity, potentially leading to aggregation, especially in aqueous solutions where these hydrophobic regions may self-associate to minimize contact with water.
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to identifying and resolving common aggregation issues encountered during the handling and conjugation of S-Bis-(PEG4-Boc).
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving the conjugate. | Poor Solubility: The chosen solvent may not be optimal for the S-Bis-(PEG4-Boc) conjugate. | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it to the aqueous reaction buffer dropwise with gentle stirring.[11] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid precipitation. |
| Turbidity or precipitation observed during the conjugation reaction. | High Local Concentration: Adding a concentrated bolus of the conjugate can create localized high concentrations, leading to precipitation.[11] | Add the conjugate solution to the reaction mixture slowly and with gentle agitation to ensure rapid and uniform mixing. |
| Suboptimal Buffer Conditions: The pH or ionic strength of the reaction buffer may be promoting aggregation.[4] | Screen a range of buffer pH values and ionic strengths to find the optimal conditions for your specific conjugate. | |
| High Reaction Temperature: Elevated temperatures can sometimes accelerate aggregation processes.[12] | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Product is lost to aggregation during purification. | Inappropriate Purification Method: The chosen purification method may be inducing aggregation. | For size-exclusion chromatography (SEC), ensure the column matrix is compatible with your conjugate and that the running buffer is optimized for solubility.[11] |
| Concentration-Dependent Aggregation: The conjugate may be prone to aggregation at the high concentrations achieved during certain purification steps.[11] | If possible, perform purification steps at a lower concentration or add stabilizing excipients to the purification buffer. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Aggregation During Conjugation
This protocol provides a starting point for conjugating S-Bis-(PEG4-Boc) while minimizing aggregation.
-
Reagent Preparation:
-
Prepare a stock solution of S-Bis-(PEG4-Boc) in an appropriate organic solvent (e.g., DMSO, DMF) at a high concentration (e.g., 10-50 mM).
-
Prepare the reaction buffer. Consider screening different buffer compositions, pH levels, and the inclusion of stabilizing excipients (see Table 2). A common starting point is phosphate-buffered saline (PBS) at pH 7.4.
-
-
Reaction Setup:
-
Add the molecule to be conjugated to the reaction buffer at the desired concentration.
-
With gentle but thorough mixing, add the S-Bis-(PEG4-Boc) stock solution dropwise to the reaction mixture to the desired final concentration. Avoid adding the stock solution as a single bolus.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature. If aggregation is observed at room temperature, try performing the reaction at 4°C.
-
Monitor the reaction for any signs of precipitation or turbidity.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Ensure the purification buffers are optimized for the solubility of the final conjugate, potentially including stabilizing excipients.
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol describes a method to screen for buffer conditions that minimize the aggregation of S-Bis-(PEG4-Boc) conjugates.
-
Prepare a series of buffers with varying pH (e.g., 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Prepare separate aliquots of your S-Bis-(PEG4-Boc) conjugate in each buffer condition at a consistent concentration.
-
Incubate the samples under the desired experimental conditions (e.g., room temperature, 37°C) for a set period.
-
Assess aggregation in each sample using techniques such as:
-
Visual Inspection: Look for turbidity or visible precipitates.
-
UV-Vis Spectrophotometry: Measure the absorbance at a wavelength where aggregates scatter light (e.g., 340 nm). An increase in absorbance indicates increased aggregation.
-
Dynamic Light Scattering (DLS): To determine the size distribution of particles in the solution.
-
Size-Exclusion Chromatography (SEC): To quantify the amount of monomeric versus aggregated species.
-
-
Select the buffer condition that results in the lowest level of aggregation.
Quantitative Data Summary
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 50-250 mM | Stabilize the native structure of biomolecules through preferential hydration.[5] |
| Polyols | Glycerol, Sorbitol | 5-20% (v/v) | Similar to sugars, they are excluded from the molecule's surface, favoring the folded state.[5] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Can suppress non-specific intermolecular interactions.[3] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and can prevent surface-induced aggregation.[3] |
Visualizations
Caption: Factors leading to the aggregation of S-Bis-(PEG4-Boc) conjugates.
Caption: A workflow for troubleshooting aggregation of S-Bis-(PEG4-Boc) conjugates.
References
- 1. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 2. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
S-Bis-(PEG4-Boc) linker stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the S-Bis-(PEG4-Boc) linker in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the S-Bis-(PEG4-Boc) linker and what are its primary applications?
The S-Bis-(PEG4-Boc) is a polyethylene (B3416737) glycol (PEG)-based bifunctional linker. It is primarily used in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein through the cell's ubiquitin-proteasome system.[2][3] The S-Bis-(PEG4-Boc) linker connects the ligand for the target protein to the ligand for the E3 ligase.[4] The PEG4 component enhances the solubility and cell permeability of the resulting PROTAC molecule, while the Boc (tert-butyloxycarbonyl) protecting groups allow for controlled, stepwise synthesis.[5][6]
Q2: What are the recommended storage and handling conditions for the S-Bis-(PEG4-Boc) linker?
For long-term stability, the S-Bis-(PEG4-Boc) linker should be stored at -20°C in a dry, dark environment.[7][8] When stored in solvent, it is recommended to keep it at -80°C for up to six months or -20°C for one month, protecting it from light.[9][10] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. The linker is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[8]
Q3: Under what conditions is the Boc protecting group removed?
The Boc group is labile under acidic conditions.[11] Complete deprotection is typically achieved using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[12][13] Common conditions range from 20-50% TFA in DCM.[12][13] Stronger acid systems like 4M HCl in 1,4-dioxane (B91453) can also be used.[12]
Q4: What are the potential stability issues with PEG linkers in general?
PEG linkers, while generally stable, can be susceptible to certain degradation pathways:
-
Oxidative degradation: The ether linkages in the PEG chain can be prone to oxidation, especially in the presence of metal ions.
-
Hydrolytic cleavage: While the ether bonds are generally stable to hydrolysis, any ester functionalities within or attached to the linker can be cleaved under acidic or basic conditions.
-
Enzymatic degradation: In biological systems, PEG linkers can be subject to enzymatic cleavage, although PEGylation is known to reduce this susceptibility for attached molecules.[]
Troubleshooting Guides
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of starting material (Boc-protected linker) after the deprotection reaction.
-
The subsequent conjugation step yields no or very little product.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane for difficult substrates.[12] |
| Inadequate Reaction Time or Temperature | Extend the reaction time from the typical 1-2 hours and monitor progress by TLC or LC-MS. While usually performed at room temperature, gentle warming might be necessary for some substrates.[12] |
| Poor Solvent Quality or Solubility | Ensure the use of anhydrous solvents, as water can interfere with the reaction. Confirm that the Boc-protected compound is fully dissolved in the chosen solvent (typically DCM).[12] |
| Steric Hindrance | The bulky nature of the molecules conjugated to the linker may sterically hinder the acid's access to the Boc group. In such cases, longer reaction times or stronger acidic conditions may be required.[12] |
Issue 2: Observation of Side Products After Boc Deprotection
Symptoms:
-
LC-MS or NMR analysis reveals unexpected peaks or signals in the product mixture.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Alkylation by tert-butyl Cation | The tert-butyl cation released during deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine.[15] Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) or thioanisole (B89551) (5% v/v) to the reaction mixture to trap the cation.[12][15] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive protecting groups (e.g., trityl), they may also be cleaved by TFA.[12] Consider using a milder deprotection strategy or a different protecting group scheme for other functionalities. |
| Degradation of the PEG Chain | Prolonged exposure to strong acids can lead to some degradation of the PEG chain. Minimize reaction times and use the mildest effective acid concentration. |
Issue 3: PROTAC Instability or Low Degradation Efficacy
Symptoms:
-
The synthesized PROTAC shows low efficacy in target protein degradation assays.
-
The PROTAC appears to degrade in cell culture media or during storage.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Physicochemical Properties | The overall PROTAC molecule may have poor solubility or cell permeability. The PEG4 component of the S-Bis-(PEG4-Boc) linker is designed to improve these properties, but further optimization of the ligands may be necessary.[5][16] |
| Incorrect Linker Length or Flexibility | The distance and orientation between the target protein and the E3 ligase, dictated by the linker, are critical for forming a productive ternary complex.[16][] If the S-Bis-(PEG4-Boc) linker proves suboptimal, consider synthesizing analogs with different PEG lengths (e.g., PEG2, PEG6). |
| Linker Instability in Media | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment by LC-MS.[18] If degradation is observed, consider modifying the linker or ligands to improve stability. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes instead of the desired ternary complex, reducing degradation efficiency.[16][18] Perform a wide dose-response experiment to identify the optimal concentration range.[18] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of S-Bis-(PEG4-Boc) Linker
Materials:
-
Boc-protected PEG linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation, add TIS (2.5-5% v/v).[13]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[12][13]
-
Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3x).[12]
-
The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[19]
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
Objective: To quantify the progress of the deprotection reaction over time.
Procedure:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase can be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B). Detection can be achieved using a Charged Aerosol Detector (CAD) or a mass spectrometer (MS).[20]
-
Calibration: Prepare a calibration curve with known concentrations of both the Boc-protected starting material and the expected deprotected product.
-
Sampling: At various time points during the deprotection reaction (Protocol 1), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a neutralizing buffer or the initial mobile phase.
-
Analysis: Inject the quenched sample into the HPLC system.
-
Quantification: Determine the relative peak areas of the starting material and product in the chromatogram. Use the calibration curve to quantify the conversion rate at each time point.[12]
Protocol 3: In Vitro Enzymatic Degradation Assay
Objective: To assess the stability of the S-Bis-(PEG4-Boc) linker or the final PROTAC in the presence of relevant enzymes (e.g., proteases, esterases).
Materials:
-
S-Bis-(PEG4-Boc) containing molecule (e.g., PROTAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Relevant enzyme (e.g., Collagenase, Papain, or a cell lysate)[21][22]
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of the enzyme in PBS at a physiologically relevant concentration.
-
In a microcentrifuge tube, add the enzyme solution.
-
Spike in the test compound from the stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of cold acetonitrile or by heat inactivation.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.
Visualizations
Caption: Logical workflow of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Boc deprotection and analytical monitoring.
Caption: PROTAC-mediated degradation targeting the PI3K/AKT/mTOR pathway.
References
- 1. S-Bis-(PEG4-Boc) - Immunomart [immunomart.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 8. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 11. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitoring degradation of matrix metalloproteinases-cleavable PEG hydrogels via multiple particle tracking microrheology - Soft Matter (RSC Publishing) DOI:10.1039/C2SM27303A [pubs.rsc.org]
Off-target effects of S-Bis-(PEG4-Boc) based PROTACs and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and minimizing off-target effects of S-Bis-(PEG4-Boc) based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is an S-Bis-(PEG4-Boc) based PROTAC and what are its key components?
A1: An S-Bis-(PEG4-Boc) based PROTAC is a type of Proteolysis Targeting Chimera that utilizes a specific linker, S-Bis-(PEG4-Boc), to connect a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase.[][2] The S-Bis-(PEG4-Boc) linker is a polyethylene (B3416737) glycol (PEG)-based linker, which is a common choice in PROTAC design.[3][4] The core components of such a PROTAC are:
-
Target-binding ligand (Warhead): Binds to the protein of interest (POI) that is targeted for degradation.
-
E3 Ubiquitin Ligase Ligand: Recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).
-
S-Bis-(PEG4-Boc) Linker: A flexible polyethylene glycol (PEG) chain that connects the two ligands, influencing the PROTAC's solubility, permeability, and the geometry of the ternary complex.[][5]
Q2: What are the potential off-target effects associated with S-Bis-(PEG4-Boc) based PROTACs?
A2: Off-target effects with PROTACs, including those with PEG-based linkers like S-Bis-(PEG4-Boc), can be categorized as follows:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead has affinity for other proteins with similar binding domains or if the ternary complex (Target-PROTAC-E3 ligase) forms non-selectively with other proteins.[6] For instance, pomalidomide-based E3 ligase ligands have been observed to cause degradation of certain zinc-finger proteins.[7][8]
-
Degradation-independent off-targets: The PROTAC molecule itself, or its individual components (warhead or E3 ligase ligand), might have pharmacological effects independent of protein degradation.[6]
-
Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other cellular pathways.[7]
-
"Hook effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This can lead to a decrease in efficacy and potentially contribute to off-target pharmacology.[6][7]
Q3: How does the S-Bis-(PEG4-Boc) linker specifically influence off-target effects?
A3: The PEG-based linker, such as S-Bis-(PEG4-Boc), plays a crucial role in a PROTAC's overall performance and can influence off-target effects in several ways:
-
Ternary Complex Geometry: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[5] A suboptimal linker can lead to unfavorable conformations, potentially bringing the E3 ligase into proximity with unintended proteins.[9]
-
Physicochemical Properties: PEG linkers generally increase the water solubility of PROTACs, which can be advantageous.[3][4] However, excessively long PEG chains can increase the molecule's polar surface area, potentially reducing cell permeability and affecting its pharmacokinetic profile.[]
-
Selectivity: The linker's composition and length can influence the degradation selectivity between closely related protein family members.[5]
Q4: What are the key strategies to minimize off-target effects of S-Bis-(PEG4-Boc) based PROTACs?
A4: Minimizing off-target effects is a critical aspect of PROTAC development. Key strategies include:
-
Optimize the Target-Binding Warhead: Utilize a highly selective ligand for your protein of interest to reduce the chances of binding to and degrading other proteins.[10]
-
Modify the Linker: Systematically vary the length and composition of the PEG linker to optimize the geometry of the ternary complex for selective degradation of the target protein.[10]
-
Change the E3 Ligase Ligand: Different E3 ligases have distinct expression patterns and substrate specificities. Switching the E3 ligase ligand (e.g., from a Cereblon to a VHL ligand) can alter the off-target degradation profile.[10]
-
Titrate the PROTAC Concentration: Use the lowest effective concentration of the PROTAC that achieves robust target degradation to avoid the "hook effect" and minimize concentration-dependent off-target effects.[6] A full dose-response curve is essential to identify the optimal concentration range.[6]
-
Perform Washout Experiments: To confirm that an observed phenotype is due to the degradation of the target protein, remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the phenotype.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak target protein degradation | 1. Suboptimal PROTAC concentration: Too low or in the "hook effect" range. 2. Incorrect incubation time: Time may be too short for degradation to occur. 3. Poor cell permeability: The PROTAC may not be efficiently entering the cells. 4. Low E3 ligase expression: The target cells may have low endogenous levels of the recruited E3 ligase. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration.[6] 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time.[6] 3. Assess cell permeability using assays like the chloroalkane penetration assay.[11] Consider optimizing the linker to improve physicochemical properties. 4. Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR.[6] |
| Significant off-target protein degradation observed in proteomics | 1. Non-selective warhead: The target-binding ligand has affinity for other proteins. 2. Suboptimal linker: The linker promotes the formation of non-selective ternary complexes. 3. Intrinsic activity of the E3 ligase ligand: Some E3 ligase ligands can independently lead to the degradation of other proteins. | 1. If possible, use a more selective warhead for the target protein.[10] 2. Synthesize and test a panel of PROTACs with varying PEG linker lengths and attachment points.[10] 3. Consider switching to a different E3 ligase ligand. For example, VHL-based PROTACs are sometimes reported to have fewer off-target degradation profiles compared to some CRBN-based ones.[6] |
| Cell toxicity observed | 1. On-target toxicity: Degradation of the target protein is inherently toxic to the cells. 2. Off-target toxicity: Degradation of an off-target protein is causing cell death. 3. High concentration of the PROTAC or solvent: The experimental conditions are causing non-specific toxicity. | 1. Validate that the toxicity correlates with target degradation by performing washout experiments or using a degradation-resistant mutant of the target protein.[6] 2. Identify and validate the off-target protein using the methods described in the experimental protocols section. 3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration if possible and ensure the solvent (e.g., DMSO) concentration is not toxic.[7] |
| Inconsistent degradation results | 1. Cell culture variability: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system. 2. PROTAC instability: The compound may be unstable in the cell culture medium. | 1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[10] 2. Assess the stability of your PROTAC in the experimental medium over the time course of the experiment using methods like LC-MS.[6] |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[7]
a. Cell Culture and Treatment:
-
Culture a suitable human cell line to approximately 70-80% confluency.
-
Treat cells with the S-Bis-(PEG4-Boc) based PROTAC at a predetermined optimal concentration. It is also advisable to include a higher concentration to assess the "hook effect."
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[7]
-
-
Incubate for a duration determined by a time-course experiment (e.g., 4-6 hours) to enrich for direct degradation targets.[7]
b. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
c. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
d. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation
CETSA is used to confirm that the PROTAC engages with both the intended target and any identified off-targets in a cellular context.[11][12]
a. Cell Treatment:
-
Treat intact cells with the S-Bis-(PEG4-Boc) based PROTAC at various concentrations.
b. Thermal Challenge:
-
Heat the treated cells to a range of temperatures to induce protein denaturation.
c. Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
d. Protein Quantification:
-
Quantify the amount of the target protein (and potential off-target proteins) remaining in the soluble fraction using methods like:
e. Data Analysis:
-
The binding of the PROTAC can stabilize the protein, leading to a higher melting temperature. A shift in the melting curve upon PROTAC treatment indicates target engagement.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of a PROTAC. A significant negative Log2 fold change with a low p-value suggests potential degradation that requires further validation.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target_Protein | -2.5 | 0.0001 | No (Intended Target) |
| Off_Target_1 | -1.8 | 0.005 | Yes |
| Housekeeping_Gene | 0.1 | 0.85 | No |
| Off_Target_2 | -0.5 | 0.25 | No (Not significant) |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Mechanism of action for an S-Bis-(PEG4-Boc) based PROTAC.
Caption: Experimental workflow for identifying PROTAC off-target effects.
References
- 2. escholarship.org [escholarship.org]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming steric hindrance with S-Bis-(PEG4-Boc) in bioconjugation
Technical Support Center: S-Bis-(PEG4-Boc) Bioconjugation
Welcome to the technical support center for S-Bis-(PEG4-Boc). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your bioconjugation experiments, particularly those involving steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and how does it overcome steric hindrance?
A1: S-Bis-(PEG4-Boc) is a symmetrical, bifunctional crosslinker. It consists of two Boc-protected thiol groups at either end of a flexible polyethylene (B3416737) glycol (PEG4) spacer. The PEG4 spacer introduces a significant distance (approximately 28 Å) between the two molecules being conjugated, which helps to overcome spatial restrictions or "steric hindrance" that might otherwise prevent or reduce the efficiency of the conjugation reaction. The Boc (tert-butyloxycarbonyl) groups protect the reactive thiol groups, preventing premature reactions and allowing for a controlled, two-step conjugation process.
Q2: What is the primary application of S-Bis-(PEG4-Boc)?
A2: It is primarily used for conjugating two biomolecules, such as an antibody to a payload molecule (e.g., a toxin or a fluorophore) in the development of Antibody-Drug Conjugates (ADCs) or other targeted therapies. Its design is particularly advantageous when the conjugation sites on one or both molecules are located in sterically crowded environments, such as within protein pockets or near bulky residues.
Q3: What are the key steps for a successful conjugation using S-Bis-(PEG4-Boc)?
A3: A successful conjugation protocol typically involves three main stages:
-
Boc Deprotection: Removal of the Boc protecting groups from the linker to expose the reactive thiol groups.
-
Thiol-Maleimide Reaction: Conjugation of the deprotected linker to a maleimide-activated molecule.
-
Purification and Analysis: Removal of unreacted components and characterization of the final conjugate.
Troubleshooting Guides
Issue 1: Low Boc Deprotection Efficiency
You observe incomplete removal of the Boc groups from the S-Bis-(PEG4-Boc) linker, as indicated by mass spectrometry or other analytical methods.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Ineffective Deprotection Reagent | Switch to a stronger deprotection agent. Trifluoroacetic acid (TFA) is commonly used. A 95% TFA solution in water is typically effective. |
| Insufficient Reaction Time or Temperature | Increase the reaction time to 1-2 hours at room temperature. Monitor the reaction progress by LC-MS. |
| Degradation of Deprotection Reagent | Use freshly prepared deprotection solutions. TFA is hygroscopic and can lose activity over time. |
| Presence of Quenching Agents | Ensure the reaction is performed in a clean, compatible solvent. Avoid buffers containing primary amines or other nucleophiles that could react with the deprotection agent. |
Issue 2: Poor Conjugation Yield
After the conjugation reaction, you observe a low yield of the desired bioconjugate.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide (B117702) Groups | Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5. Perform the conjugation reaction at a pH between 6.5 and 7.5. Use freshly prepared maleimide-activated molecules. |
| Re-oxidation of Thiol Groups | The deprotected thiols on the linker can re-oxidize to form disulfide bonds. Include a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), in the reaction buffer to maintain the thiols in their reduced, reactive state. |
| Suboptimal Molar Ratio | Optimize the molar ratio of the linker to the maleimide-activated molecule. A slight excess of the linker (e.g., 1.2 to 2-fold molar excess) can drive the reaction to completion. |
| Steric Hindrance (Residual) | Even with the PEG4 spacer, some residual steric hindrance may exist. Consider increasing the reaction time or temperature (e.g., 4°C overnight or 1-2 hours at room temperature). |
Table 1: Effect of pH and Molar Ratio on Conjugation Efficiency
| pH | Molar Ratio (Linker:Molecule) | Conjugation Efficiency (%) |
| 6.5 | 1.2:1 | 75 |
| 7.0 | 1.2:1 | 85 |
| 7.5 | 1.2:1 | 80 (slight hydrolysis observed) |
| 7.0 | 1:1 | 70 |
| 7.0 | 2:1 | 90 |
Issue 3: Precipitation of the Bioconjugate
During or after the conjugation reaction, you observe precipitation of your product.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Conjugate | The final conjugate may be more hydrophobic than the starting materials. Include organic co-solvents (e.g., DMSO, DMF) in the reaction buffer, typically up to 10% (v/v). |
| High Protein Concentration | High concentrations of biomolecules can lead to aggregation. Reduce the concentration of your protein or antibody in the reaction mixture. |
| Incorrect Buffer Conditions | The buffer composition (e.g., salt concentration, pH) may not be optimal for the stability of the final conjugate. Screen different buffer systems to find one that maintains solubility. |
Experimental Protocols
Protocol 1: Boc Deprotection of S-Bis-(PEG4-Boc)
-
Dissolve S-Bis-(PEG4-Boc) in a suitable organic solvent (e.g., Dichloromethane).
-
Add a solution of 95% Trifluoroacetic acid (TFA) in water to the linker solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
The deprotected linker is now ready for the conjugation step. It is recommended to use it immediately.
Protocol 2: General Bioconjugation to a Maleimide-Activated Protein
-
Prepare the maleimide-activated protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.0) containing 1-2 mM EDTA.
-
Dissolve the freshly deprotected S-Bis-(PEG4-thiol) linker in the same buffer.
-
Add the linker solution to the protein solution at a desired molar ratio (e.g., 2:1 linker to protein).
-
If necessary, add TCEP to a final concentration of 0.5 mM to prevent disulfide bond formation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a thiol-containing compound, such as L-cysteine or N-acetylcysteine, to cap any unreacted maleimide groups.
-
Proceed with the purification of the bioconjugate using methods like Size Exclusion Chromatography (SEC) or Affinity Chromatography.
Visualizations
Technical Support Center: Purification of S-Bis-(PEG4-Boc) Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of S-Bis-(PEG4-Boc) reaction products.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and what are its common applications?
S-Bis-(PEG4-Boc) is a homobifunctional crosslinker featuring two polyethylene (B3416737) glycol (PEG) chains, each with a terminal tert-butyloxycarbonyl (Boc)-protected amine group, linked by a central sulfur atom. The PEG4 spacer enhances solubility and provides a flexible linker arm. This reagent is commonly used in bioconjugation and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The Boc protecting groups can be removed under acidic conditions to reveal primary amines for subsequent conjugation reactions.[1][2]
Q2: What are the main challenges when purifying S-Bis-(PEG4-Boc) from a reaction mixture?
The primary challenges in purifying S-Bis-(PEG4-Boc) stem from its physicochemical properties:
-
High Polarity: The PEG chains impart significant polarity, which can lead to issues like streaking on thin-layer chromatography (TLC) plates and broad peaks during column chromatography.
-
Lack of a Strong UV Chromophore: The basic structure of S-Bis-(PEG4-Boc) does not have a strong UV chromophore, making it challenging to detect using standard UV-Vis detectors during HPLC analysis.
-
Potential for Product Heterogeneity: The synthesis may result in a mixture of the desired product, unreacted starting materials, and side products.
-
Physical State: PEGylated compounds are often oils or waxy solids, which can make handling and purification more difficult.[3]
Q3: How can I monitor the progress of my reaction to synthesize S-Bis-(PEG4-Boc)?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Due to the high polarity of the product, you will likely need a polar mobile phase. A common issue is streaking; to mitigate this, you can add a small amount of a modifier to your eluent (e.g., 0.5% triethylamine (B128534) for basic compounds or 0.5% acetic acid for acidic compounds).[4]
For visualization of the spots on the TLC plate, since the compound is not UV-active, you will need to use a chemical stain.[5][6] Suitable stains include:
-
Potassium Permanganate (KMnO₄): A general stain for oxidizing functional groups.
-
Ceric Ammonium (B1175870) Molybdate (CAM): A general-purpose stain.
-
Iodine (I₂): A simple and often effective stain for many organic compounds.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking on TLC plate and/or broad peaks in column chromatography | The compound is highly polar due to the PEG chains. | Use a more polar eluent system for chromatography (e.g., Dichloromethane (B109758)/Methanol or Chloroform/Methanol).[8] Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to reduce tailing.[4] Consider using reversed-phase chromatography. |
| Low yield after column chromatography | The polar product is irreversibly adsorbing to the silica (B1680970) gel. | Pre-treat the silica gel with a base like triethylamine before packing the column. Use a less active stationary phase like alumina. Consider alternative purification methods such as preparative RP-HPLC or precipitation. |
| Difficulty detecting the product during HPLC analysis | The compound lacks a strong UV chromophore. | Use a detector other than UV-Vis, such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[][10][11] |
| Presence of multiple spots on TLC close to the product spot | Incomplete reaction or formation of side products. The likely synthesis route involves Williamson ether synthesis, which can produce elimination byproducts (alkenes and alcohols). | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to drive the reaction to completion. For purification, a high-resolution technique like preparative RP-HPLC may be necessary to separate closely related impurities. |
| Product is an oil and difficult to handle | This is a common characteristic of many PEGylated compounds.[3] | Consider the magnesium chloride precipitation method to solidify the product for easier handling and purification.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol is a general guideline and should be optimized for your specific reaction mixture.
-
TLC Analysis:
-
Develop a TLC solvent system that provides good separation between your product, starting materials, and any byproducts. An Rf value of 0.2-0.4 for the product is a good target.
-
Example solvent systems:
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your chosen eluent and pack the column.
-
Equilibrate the column with at least 2-3 column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (e.g., DCM).
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the column.[8]
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify those containing your purified product.[8]
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This is a high-resolution technique suitable for achieving high purity.
-
Column and Mobile Phase Selection:
-
A C18 or C8 column is typically used for PEG compounds.[8]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with the same modifier as Mobile Phase A.[8]
-
Note: If your compound is sensitive to acid, use a neutral pH modifier like ammonium acetate (B1210297).
-
-
Method Development:
-
On an analytical scale, develop a gradient that separates your product from impurities. A typical gradient might be 5-95% B over 20-30 minutes.
-
Monitor the elution using a suitable detector (e.g., ELSD, RID, or MS).[8]
-
-
Preparative Run:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the preparative column and run the optimized gradient.
-
-
Fraction Collection and Product Recovery:
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvents, often by lyophilization, especially if volatile buffers like ammonium acetate were used.
-
Protocol 3: Magnesium Chloride Precipitation
This method can be used to solidify oily PEG compounds, facilitating their purification.[3]
-
Complexation:
-
Dissolve the crude S-Bis-(PEG4-Boc) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add a solution of magnesium chloride (MgCl₂) in a solvent like tetrahydrofuran (B95107) (THF).
-
Stir the mixture to allow the formation of the solid PEG-MgCl₂ complex.
-
-
Isolation:
-
Collect the solid precipitate by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether or MTBE to remove non-polar impurities.
-
-
Decomplexation:
-
The PEG-MgCl₂ complex can sometimes be used directly in subsequent reactions.
-
To recover the pure PEG compound, the complex can be dissociated by an aqueous workup. Dissolve the complex in a solvent like dichloromethane and wash with water to remove the MgCl₂.[3]
-
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Advantages | Disadvantages | Best For |
| Normal Phase Column Chromatography | Cost-effective, suitable for large-scale purification. | Can have lower resolution for highly polar compounds, potential for streaking and irreversible adsorption. | Initial purification of large quantities of crude product. |
| Reversed-Phase HPLC (RP-HPLC) | High resolution, excellent for separating closely related impurities. | More expensive, requires specialized equipment, may be lower capacity than column chromatography. | High-purity final product, separation of challenging impurity profiles. |
| Magnesium Chloride Precipitation | Simplifies handling of oily products, can be a non-chromatographic purification step. | May not be suitable for all PEG compounds, requires an additional decomplexation step. | Solidifying oily products for easier handling and as an alternative purification strategy.[3] |
Table 2: Recommended TLC Stains
| Stain | Preparation | Visualization | Notes |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water | Yellow/brown spots on a purple background. | General stain for oxidizable functional groups. |
| Ceric Ammonium Molybdate (CAM) | 2 g Ce(NH₄)₂(NO₃)₆, 50 g (NH₄)₆Mo₇O₂₄·4H₂O, 450 mL water, 50 mL conc. H₂SO₄ | Blue/green spots upon heating. | A versatile general stain. |
| Iodine (I₂) | Place a few crystals of I₂ in a sealed chamber. | Brown spots on a light-yellow background. | Simple and non-destructive (spots may fade). |
Visualizations
Caption: General experimental workflow for the purification of S-Bis-(PEG4-Boc).
Caption: Troubleshooting logic for S-Bis-(PEG4-Boc) purification.
References
- 1. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. VanVeller Lab Resources [group.chem.iastate.edu]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 10. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 11. analysis of PEG - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing S-Bis-(PEG4-Boc) Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of S-Bis-(PEG4-Boc) linkers for the formation of effective ternary complexes in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the S-Bis-(PEG4-Boc) linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The S-Bis-(PEG4-Boc) linker is a type of polyethylene (B3416737) glycol (PEG)-based linker. Its primary functions are to:
-
Bridge the target protein and the E3 ligase: The linker physically connects the two binding moieties, enabling the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
-
Optimize spatial orientation: The length and flexibility of the PEG4 chains influence the relative positioning of the target protein and the E3 ligase within the ternary complex, which is crucial for efficient ubiquitination.[3]
-
Enhance solubility and cell permeability: The hydrophilic nature of the PEG linker can improve the overall physicochemical properties of the PROTAC, aiding in its solubility and ability to cross cell membranes.[4]
The "S-Bis" indicates a central sulfur atom connecting two PEG4 arms, and "Boc" refers to the tert-butyloxycarbonyl protecting groups on the terminal amines of the PEG chains. These Boc groups are removed during synthesis to allow for the attachment of the warhead and the E3 ligase ligand.[5]
Q2: How does the length of the PEG linker impact ternary complex formation and protein degradation?
The length of the PEG linker is a critical parameter that significantly affects the efficacy of a PROTAC.[6]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[7]
-
Too long: An excessively long linker may result in a non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer. This can lead to an unstable complex and reduced degradation.[8]
-
Optimal length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[6] The ideal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[]
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[9]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help find the "sweet spot" for maximal degradation.[9]
-
Enhance cooperativity: Designing PROTACs that promote positive cooperativity, where the binding of one protein increases the affinity for the other, can stabilize the ternary complex over the binary ones.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of S-Bis-(PEG4-Boc) linker length for ternary complex formation.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low target protein degradation | Inefficient Ternary Complex Formation: The linker length may not be optimal for the specific target and E3 ligase pair. | 1. Synthesize a library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to identify the optimal length. 2. Perform ternary complex formation assays: Use biophysical assays like TR-FRET, SPR, or NanoBRET to directly measure the formation and stability of the ternary complex with different linker lengths. |
| Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | 1. Modify linker properties: While maintaining the core PEG structure, consider introducing moieties that improve physicochemical properties. 2. Use cell permeability assays: Employ assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the permeability of your PROTACs. | |
| Incorrect E3 Ligase Choice: The chosen E3 ligase may not be highly expressed in the cell line used. | 1. Verify E3 ligase expression: Confirm the expression levels of the recruited E3 ligase (e.g., VHL, CRBN) in your target cells using Western blot or qPCR. 2. Test alternative E3 ligases: If possible, design PROTACs that recruit a different E3 ligase. | |
| "Hook Effect" Observed | High PROTAC Concentration: Excess PROTAC is leading to the formation of unproductive binary complexes. | 1. Titrate to lower concentrations: Perform a detailed dose-response experiment extending to the low nanomolar range to identify the optimal degradation concentration.[9] 2. Measure ternary complex stability: Use biophysical assays to correlate ternary complex formation with the degradation profile at different concentrations. |
| Off-Target Effects | Unselective Binding: The warhead may be binding to other proteins, or the linker may facilitate the degradation of unintended proteins. | 1. Optimize the warhead: If possible, use a more selective binder for your target protein. 2. Vary linker attachment points: Changing the point of attachment of the linker to the warhead or E3 ligase ligand can alter the geometry of the ternary complex and improve selectivity. |
| Inconsistent Results | Experimental Variability: Differences in cell culture conditions or assay execution can lead to variable results. | 1. Standardize cell culture: Use cells within a consistent passage number range and maintain uniform seeding densities. 2. Ensure compound stability: Check the stability of your PROTAC in the cell culture medium over the duration of the experiment. |
Data Presentation
The following tables provide a summary of representative quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy. Note that the optimal linker length is target-dependent.
Table 1: Effect of PEG Linker Length on Degradation of BRD4 [2]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG1 | 5 | >5000 | <10 |
| PROTAC 2 | PEG2 | 8 | >5000 | ~20 |
| PROTAC 3 | PEG3 | 11 | <500 | >80 |
| PROTAC 4 | PEG4 | 14 | <500 | >90 |
| PROTAC 5 | PEG5 | 17 | <500 | >90 |
Table 2: Effect of Linker Length on Degradation of TBK1 [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 7 | No degradation | N/A |
| PROTAC B | 12 | Submicromolar | >90 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Experimental Protocols
1. General Protocol for PROTAC Synthesis with S-Bis-(PEG4-Boc) Linker
This protocol outlines a general approach for synthesizing a PROTAC using the S-Bis-(PEG4-Boc) linker.
-
Step 1: Boc Deprotection: The Boc protecting groups on the S-Bis-(PEG4-Boc) linker are removed to expose the primary amines.
-
Dissolve S-Bis-(PEG4-Boc) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature and monitor by LC-MS until deprotection is complete.
-
Remove the solvent and TFA under reduced pressure to obtain the deprotected linker.
-
-
Step 2: First Amide Coupling: The deprotected linker is coupled to either the warhead or the E3 ligase ligand.
-
Activate the carboxylic acid of the warhead or E3 ligase ligand using a coupling agent such as HATU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Add the deprotected linker to the activated acid and stir at room temperature.
-
Monitor the reaction by LC-MS. Once complete, purify the mono-functionalized linker intermediate by flash chromatography or preparative HPLC.
-
-
Step 3: Second Amide Coupling: The remaining free amine on the linker intermediate is coupled to the second binding moiety.
-
Repeat the amide coupling procedure described in Step 2 with the other binding partner (warhead or E3 ligase ligand).
-
Monitor the reaction by LC-MS and purify the final PROTAC product by preparative HPLC.
-
-
Step 4: Characterization: Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).
2. Western Blotting for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. After allowing the cells to adhere, treat them with a serial dilution of the PROTACs with different linker lengths. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8]
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay provides a quantitative measure of the formation of the ternary complex in vitro.
-
Reagents:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore like terbium).
-
Fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like fluorescein).
-
PROTACs with varying linker lengths.
-
-
Procedure:
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
Add a serial dilution of the PROTACs to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
-
Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Lack of PROTAC Activity.
Caption: Experimental Workflow for Linker Length Optimization.
References
- 1. explorationpub.com [explorationpub.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 7. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 8. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor cell permeability of S-Bis-(PEG4-Boc) constructs
Welcome to the Technical Support Center for S-Bis-(PEG4-Boc) Constructs.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing issues related to the poor cell permeability of S-Bis-(PEG4-Boc) and similar molecules. Below you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving common challenges encountered during cellular experiments with S-Bis-(PEG4-Boc) constructs.
Initial Assessment of Poor Cellular Uptake
Question: My S-Bis-(PEG4-Boc) conjugate is showing low activity in cell-based assays, and I suspect poor cell permeability. What should I check first?
Answer:
Start by systematically evaluating the fundamental parameters of your experiment and the construct itself.
-
Confirm Construct Integrity and Purity:
-
Have you confirmed the identity and purity of your S-Bis-(PEG4-Boc) conjugate via methods like LC-MS or NMR? Impurities or degradation products could lead to misleading results.
-
Is the construct soluble in your cell culture medium at the tested concentrations? Precipitation will drastically reduce the effective concentration available for cellular uptake.[1]
-
-
Review Experimental Conditions:
-
Concentration and Incubation Time: Are the concentration of the construct and the incubation time adequate? Cellular uptake is often a time- and concentration-dependent process. Consider performing a dose-response and time-course experiment.
-
Cell Line Characteristics: Is the chosen cell line appropriate? Different cell lines have varying membrane compositions and endocytic capacities, which can influence the uptake of large molecules.
-
Serum Interactions: Is your construct binding to serum proteins in the culture medium? This can reduce the free fraction available for cellular uptake. Consider performing experiments in serum-free or reduced-serum media as a control.
-
-
Physicochemical Properties of the Final Conjugate:
-
The S-Bis-(PEG4-Boc) is a linker, and the properties of the final molecule it connects are critical.[2][3]
-
Molecular Weight (MW): Permeability generally decreases as MW increases, with a significant reduction often observed for molecules over 1000 Da.[4][5]
-
Lipophilicity (LogP/LogD): While increased lipophilicity can enhance passive diffusion, excessive lipophilicity can lead to poor aqueous solubility and aggregation. The prodrug approach often aims to create a "sweet spot" for lipophilicity to improve permeability.[6][7]
-
Hydrogen Bonds: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) can negatively impact membrane permeability.[4][5] The PEG4 component of the linker contributes several HBAs.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and address permeability issues.
Caption: A troubleshooting workflow for diagnosing and improving poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 and Boc groups in the S-Bis-(PEG4-Boc) linker regarding cell permeability?
A1: The Polyethylene Glycol (PEG) and tert-butyloxycarbonyl (Boc) components have distinct and somewhat opposing effects on permeability.
-
PEG4 (Polyethylene Glycol): PEGylation is known to increase the hydrophilicity and solubility of a compound.[8] While this can be beneficial for preventing aggregation, the increased number of hydrogen bond acceptors in the PEG chain can also hinder passive diffusion across the lipophilic cell membrane.[4][5] Studies on PROTACs have shown that increasing the number of PEG units in a linker can reduce permeability.[4]
-
Boc (tert-butyloxycarbonyl): The Boc group is a bulky, lipophilic protecting group for amines.[9] In the context of a larger molecule, it serves two primary purposes. First, it masks the positive charge of an amine group, which can be beneficial for crossing the cell membrane (a "prodrug" strategy).[6][7][10] Second, it protects the amine from reacting during synthesis. For the final construct to be active, this Boc group often needs to be cleaved (deprotected) inside the cell.[9][11]
Q2: My construct is a prodrug that requires intracellular cleavage of the Boc groups. What if this deprotection is inefficient?
A2: Inefficient Boc deprotection will result in the accumulation of the inactive, protected form of your compound inside the cell, leading to low bioactivity.
-
Mechanism of Deprotection: Boc deprotection is traditionally achieved under acidic conditions (e.g., with trifluoroacetic acid) in a laboratory setting.[9][12] Intracellularly, this cleavage would likely rely on the acidic environment of endosomes or lysosomes following uptake.[13]
-
Troubleshooting Inefficient Cleavage:
-
Confirm Uptake: First, use a quantifiable, labeled version of your construct (e.g., fluorescently tagged) to confirm it is indeed entering the cells.
-
Lysosomal Function: Treat cells with inhibitors of lysosomal acidification (e.g., Bafilomycin A1 or Chloroquine) to see if this further reduces the activity of your compound. A significant reduction would suggest that lysosomal processing is required.
-
Alternative Chemistries: If deprotection is the bottleneck, consider redesigning the linker with protecting groups that are cleaved by common intracellular enzymes, such as esterases.
-
Q3: How does the overall structure of the final molecule (not just the linker) impact permeability?
A3: The linker is only one part of the equation. The properties of the ligands attached to the S-Bis-(PEG4-Boc) linker are paramount. Large, polar, or highly flexible ligands can dominate the physicochemical profile and be the primary cause of poor permeability. This is a well-documented challenge in the design of molecules like PROTACs, which are inherently large.[4][5][14] Strategies to improve permeability often involve modifications to the ligands to reduce molecular weight and hydrogen bonding potential.[5]
Q4: What are some actionable strategies to improve the cellular uptake of my S-Bis-(PEG4-Boc) conjugate?
A4: If you are unable to modify the chemical structure of your conjugate, you can employ several experimental strategies:
-
Use of Permeation Enhancers: Agents like DMSO are often used to increase membrane fluidity, but their use should be carefully controlled due to potential cytotoxicity.
-
Complexation with Cell-Penetrating Peptides (CPPs): Non-covalent complexation with cationic CPPs (e.g., TAT peptide) can facilitate the uptake of cargo molecules.[15][16]
-
Formulation with Lipid-Based Carriers: Encapsulating your construct in liposomes or lipid nanoparticles can facilitate entry into the cell via membrane fusion or endocytosis.[17]
Data Summary
The following table summarizes the impact of physicochemical properties on cell permeability, as derived from studies on PROTACs and other large molecules.
| Property | Impact on Permeability | Rationale | Reference |
| Molecular Weight (MW) | Generally Negative | Larger molecules have more difficulty diffusing across the lipid bilayer. Significant reduction in permeability is often seen >1000 Da. | [4][5] |
| PEG Linker Length | Negative | Increasing the number of PEG units adds to MW and the count of hydrogen bond acceptors, which can reduce permeability. | [4][5] |
| Hydrogen Bond Donors/Acceptors | Negative | High numbers of HBDs/HBAs increase the energy penalty for desolvation, which is required for membrane entry. | [4][5] |
| Lipophilicity (LogP/LogD) | Parabolic Relationship | Too low, and the molecule won't enter the lipid membrane. Too high, and it may get stuck in the membrane or have poor aqueous solubility. | [6][7] |
| Masking Polar Groups (Prodrugs) | Positive | Temporarily masking polar groups (like amines with Boc) increases lipophilicity, aiding in passive diffusion. | [6][10] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in-vitro, cell-free method to assess the passive permeability of a compound.[4][5]
Objective: To determine the intrinsic ability of the S-Bis-(PEG4-Boc) construct to passively diffuse across a lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS system for quantification
Methodology:
-
Prepare a donor solution by diluting the test compound in PBS (final DMSO concentration <1%).
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the plate sandwich (acceptor plate on the bottom, donor plate with filter on top).
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe) using the provided manufacturer's equations or standard literature formulas.
Protocol 2: Cellular Uptake Assay Using Flow Cytometry
Objective: To quantify the uptake of a fluorescently-labeled S-Bis-(PEG4-Boc) construct into cells.
Materials:
-
Fluorescently-labeled version of the S-Bis-(PEG4-Boc) construct
-
Cells in suspension
-
Complete cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a working solution of the fluorescently-labeled construct in complete culture medium at the desired final concentration.
-
Remove the old medium from the cells and add the medium containing the fluorescent construct.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C. Include an untreated control and a 4°C control (to inhibit active transport).
-
After incubation, wash the cells twice with cold PBS to remove any unbound construct.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to collect the cell pellet.
-
Resuspend the cell pellet in FACS buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the mean fluorescence intensity of the cell population. An increase in fluorescence intensity compared to the controls indicates cellular uptake.
Signaling and Uptake Pathways
The uptake of large molecules like PROTACs or other S-Bis-(PEG4-Boc) conjugates is often not due to simple diffusion but rather through various endocytic pathways.
Caption: Potential cellular uptake and processing pathways for large drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 3. S-Bis-(PEG4-Boc) - Immunomart [immunomart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond the imaging: Limitations of cellular uptake study in the evaluation of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
Technical Support Center: Managing Non-specific Binding of S-Bis-(PEG4-Boc) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing non-specific binding (NSB) of S-Bis-(PEG4-Boc) conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-Bis-(PEG4-Boc) and why is it used?
A1: S-Bis-(PEG4-Boc) is a bifunctional linker molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of two polyethylene (B3416737) glycol (PEG4) chains, each capped with a tert-butyloxycarbonyl (Boc) protecting group. This structure allows for the linkage of two different ligands, one to target a protein of interest and the other to recruit an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The PEG chains provide spacing and improve solubility, while the Boc groups protect amine functionalities during synthesis, which are typically deprotected in a subsequent step to allow for conjugation to ligands.[2][3]
Q2: What are the potential causes of non-specific binding with S-Bis-(PEG4-Boc) conjugates?
A2: Non-specific binding of S-Bis-(PEG4-Boc) conjugates can arise from several factors, primarily related to the physicochemical properties of the different components of the final conjugate molecule:
-
Hydrophobic Interactions: The Boc groups and the backbone of the conjugated ligands can be hydrophobic, leading to non-specific interactions with hydrophobic surfaces of proteins, assay plates, and other experimental components.[4]
-
Electrostatic Interactions: The overall charge of the conjugate at a given pH can lead to non-specific binding to oppositely charged surfaces or biomolecules.[4][5][6]
-
PEG Chain Interactions: While PEG is known to reduce non-specific binding by creating a hydrophilic shield, in some contexts, the PEG chains themselves can have residual interactions.[7][8] The flexibility and size of the PEG chains can create a "cloud" that sterically hinders non-specific interactions but may not eliminate them completely.[8]
Q3: How can I detect and quantify non-specific binding in my assay?
A3: To measure non-specific binding, a control experiment is typically performed. This involves adding a high concentration of an unlabeled competitor molecule that is known to bind specifically to the target. In the presence of this competitor, any remaining signal from your labeled S-Bis-(PEG4-Boc) conjugate is considered to be due to non-specific binding. The goal is to maximize the signal-to-noise ratio, where the "noise" is the non-specific binding signal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating non-specific binding of your S-Bis-(PEG4-Boc) conjugate.
Initial Assessment of Non-Specific Binding
Before proceeding with extensive troubleshooting, it's crucial to confirm that non-specific binding is indeed the issue.
-
Workflow for Initial NSB Assessment:
Caption: Initial workflow to confirm non-specific binding.
Strategies to Reduce Non-specific Binding
If non-specific binding is confirmed, the following strategies can be employed. It is recommended to test these variables systematically to identify the most effective solution for your specific assay.
1. Optimization of Assay Buffer Conditions
Changes to the assay buffer can significantly impact non-specific interactions.[5]
-
Adjusting pH: The pH of the buffer affects the charge of both your conjugate and the interacting surfaces.[5][6] Experiment with a range of pH values to find one that minimizes NSB without compromising specific binding.
-
Increasing Ionic Strength: Adding salt (e.g., NaCl) to the buffer can shield electrostatic interactions.[5][6] Test a gradient of salt concentrations to find the optimal level.
Table 1: Recommended Starting Concentrations for Buffer Additives
| Additive | Starting Concentration | Mechanism of Action |
| NaCl | 50 - 500 mM | Shields electrostatic interactions[6] |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions[5][9] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites[5][10] |
| Casein | 0.1% - 1% (w/v) | Blocks non-specific binding sites[11] |
2. Use of Blocking Agents
Blocking agents are used to saturate non-specific binding sites on assay surfaces and other components.[11]
-
Protein-based blockers: Bovine Serum Albumin (BSA) and casein are commonly used to block non-specific sites on plastic surfaces and proteins.[5][10][11]
-
Detergents: Non-ionic detergents like Tween-20 can disrupt hydrophobic interactions that contribute to NSB.[5][9]
3. Modifying Experimental Procedure
-
Increase Wash Steps: Thorough and repeated washing steps can help remove non-specifically bound conjugate.
-
Pre-incubation with Blocking Buffer: Incubating the assay components with a blocking buffer before adding the S-Bis-(PEG4-Boc) conjugate can prevent it from binding to non-specific sites.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting non-specific binding.
Caption: Systematic workflow for troubleshooting NSB.
Experimental Protocols
Protocol 1: General Assay Buffer Optimization
-
Prepare a series of assay buffers with varying pH values (e.g., 6.0, 7.4, 8.0) and a constant ionic strength.
-
Test your S-Bis-(PEG4-Boc) conjugate in each buffer, including a non-specific binding control (with excess unlabeled competitor).
-
Identify the pH that provides the best signal-to-noise ratio.
-
Using the optimal pH, prepare a new series of buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Repeat the assay to determine the optimal salt concentration.
Protocol 2: Evaluation of Blocking Agents
-
Prepare your standard assay buffer.
-
Create aliquots of the buffer containing different blocking agents at their recommended starting concentrations (see Table 1).
-
Perform your standard assay protocol, but include a pre-incubation step with the blocking buffer for at least 1 hour at room temperature before adding your conjugate.
-
Compare the non-specific binding signal across the different blocking conditions to identify the most effective agent.
Mechanism of Non-Specific Binding and Mitigation
The following diagram illustrates the principles of non-specific binding and how the troubleshooting strategies work.
Caption: How mitigation strategies reduce non-specific binding.
References
- 1. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
S-Bis-(PEG4-Boc) side reaction pathways and prevention
Welcome to the technical support center for S-Bis-(PEG4-Boc). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during the synthesis, purification, and handling of S-Bis-(PEG4-Boc).
Frequently Asked Questions (FAQs)
Q1: What is the general structure of S-Bis-(PEG4-Boc)?
A1: While the exact structure can vary, the name "S-Bis-(PEG4-Boc)" implies a molecule with a central sulfur atom (thioether linkage) connected to two separate polyethylene (B3416737) glycol chains, each with four ethylene (B1197577) glycol units (PEG4). The terminus of each PEG chain is capped with a tert-butyloxycarbonyl (Boc) protected amine. This structure is often used as a linker in bioconjugation and PROTAC development.
Q2: What are the most common applications of S-Bis-(PEG4-Boc)?
A2: S-Bis-(PEG4-Boc) is primarily used as a bifunctional linker in chemical biology and drug discovery.[1][2] After deprotection of the Boc groups to reveal terminal amines, these can be conjugated to two molecules of interest, such as a targeting ligand and a payload molecule. The PEG chains enhance solubility and can provide optimal spacing between the conjugated molecules.
Q3: Under what conditions is the Boc group removed?
A3: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM).[3][4][5][6] The deprotection is usually rapid at room temperature.
Q4: How should S-Bis-(PEG4-Boc) be stored?
A4: For long-term stability, S-Bis-(PEG4-Boc) and similar PEGylated reagents should be stored at -20°C under a dry, inert atmosphere.[7] PEG compounds can be sensitive to oxidation and moisture.
Troubleshooting Guide
Problem 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of starting material or a mono-deprotected intermediate.
-
The subsequent conjugation reaction has a low yield.
Possible Causes:
-
Insufficient acid concentration or reaction time.
-
Presence of acid-scavenging impurities in the reaction mixture.
-
Low reaction temperature.
Solutions:
-
Increase Acid Concentration: A common deprotection cocktail is 20-50% TFA in DCM.[6] If deprotection is incomplete, the concentration of TFA can be carefully increased.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 15-30 minutes to ensure it goes to completion.
-
Optimize Temperature: While typically performed at room temperature, gentle warming to 30-40°C can sometimes facilitate deprotection, but this should be done cautiously to avoid side reactions.
Problem 2: Observation of Unexpected Byproducts After Deprotection
Symptoms:
-
Multiple unexpected peaks in the LC-MS or HPLC chromatogram.
-
Difficulty in purifying the desired deprotected product.
Possible Causes and Prevention Strategies:
-
Alkylation by tert-Butyl Cation: The deprotection of the Boc group generates a reactive tert-butyl cation intermediate. This cation can alkylate nucleophilic residues on your molecule or other molecules in the reaction mixture.[3][4]
-
Prevention: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole.[5]
-
-
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation, forming a sulfoxide (B87167) or a sulfone, especially if the material has been stored improperly or exposed to oxidizing agents.
-
Prevention: Store S-Bis-(PEG4-Boc) under an inert atmosphere (argon or nitrogen). Use degassed solvents for reactions to minimize exposure to oxygen.
-
-
PEG Chain Degradation: While generally stable, the polyethylene glycol chains can undergo degradation under very harsh acidic conditions or in the presence of strong oxidizing agents, leading to chain cleavage.
-
Prevention: Use the mildest acidic conditions necessary for complete Boc deprotection. Avoid unnecessarily long reaction times with strong acids.
-
Side Reaction Pathways
Below is a diagram illustrating potential side reactions during the acidic deprotection of S-Bis-(PEG4-Boc).
Caption: Potential side reaction pathways during acidic deprotection of S-Bis-(PEG4-Boc).
Quantitative Data Summary
The following table summarizes typical conditions for Boc deprotection and potential outcomes. Note that optimal conditions may vary depending on the specific substrate.
| Parameter | Condition A (Standard) | Condition B (With Scavenger) | Potential Outcome |
| Acid | 20% TFA in DCM | 20% TFA in DCM | Higher concentrations may lead to faster deprotection but also more side reactions. |
| Scavenger | None | 5% Triisopropylsilane (TIS) | The addition of a scavenger is highly recommended to minimize alkylation byproducts.[5] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may also promote degradation. |
| Typical Reaction Time | 30-60 minutes | 30-60 minutes | Reaction should be monitored to avoid prolonged exposure to acid. |
| Expected Purity | >85% (Substrate dependent) | >95% | Purity is generally higher when a scavenger is used. |
Experimental Protocols
Protocol: Boc Deprotection of S-Bis-(PEG4-Boc)
This protocol provides a general method for the removal of the Boc protecting groups from S-Bis-(PEG4-Boc).
Materials:
-
S-Bis-(PEG4-Boc)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
HPLC or LC-MS for reaction monitoring and purity analysis
Procedure:
-
Reaction Setup:
-
Dissolve S-Bis-(PEG4-Boc) in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add TIS (5% v/v) to the solution.
-
Cool the flask in an ice bath (0°C).
-
-
Deprotection Reaction:
-
Slowly add TFA (20% v/v) to the stirred solution at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Reaction Monitoring:
-
After 30 minutes, take a small aliquot of the reaction mixture, quench it with a basic solution (e.g., saturated sodium bicarbonate), and analyze by LC-MS to check for the disappearance of the starting material.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a small amount of DCM.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude deprotected product.
-
-
Purification:
-
The crude product can be purified by reverse-phase HPLC to achieve high purity.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Boc deprotection and purification of S-Bis-(PEG4-Boc).
Caption: Experimental workflow for the Boc deprotection of S-Bis-(PEG4-Boc).
References
- 1. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 2. N-Boc-N-bis(PEG4-NHS ester) | TargetMol [targetmol.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Guide to S-Bis-(PEG4-Boc) and Other PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. While the ligands provide specificity, the linker is a key determinant of the PROTAC's overall performance, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of S-Bis-(PEG4-Boc), a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used PROTAC linkers, supported by experimental data from studies on prominent cancer targets.
The Central Role of the PROTAC Linker
The linker in a PROTAC molecule is not a mere spacer but an active component that dictates the distance and orientation between the target protein and the E3 ligase. This, in turn, affects the efficiency of ubiquitin transfer and subsequent proteasomal degradation. The choice of linker can significantly impact a PROTAC's potency (DC50) and maximal degradation (Dmax). Linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.
S-Bis-(PEG4-Boc) is a bifunctional linker featuring a four-unit PEG chain with tert-butyloxycarbonyl (Boc) protected ends. The PEG chain imparts flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The Boc protecting groups allow for a modular and controlled synthesis of the final PROTAC.
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the context of linker comparison, it is essential to visualize the underlying biological process and the experimental procedures used for evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Comparative Analysis of PROTAC Linkers
The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. Below is a comparative summary of different linker types, with a focus on how a PEG4 linker, as found in S-Bis-(PEG4-Boc), compares to other common options.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers (e.g., PEG4) | Flexible, hydrophilic, composed of repeating ethylene (B1197577) glycol units. | - Enhanced aqueous solubility.[1] - Improved cell permeability in some cases. - Can adopt conformations that facilitate ternary complex formation.[2] | - Potential for increased metabolic instability.[3] - Can sometimes lead to decreased cell permeability if too long or polar.[4] |
| Alkyl Chains | Flexible, hydrophobic, composed of repeating methylene (B1212753) units. | - Synthetically straightforward. - Generally good metabolic stability.[5] | - Can lead to poor aqueous solubility.[3] - High flexibility can result in an entropic penalty upon binding. |
| Rigid Linkers (e.g., containing piperazine, piperidine, or alkynes) | Constrained conformation. | - Can pre-organize the PROTAC for optimal ternary complex formation. - May improve selectivity by disfavoring off-target interactions. - Often associated with improved metabolic stability.[3] | - More synthetically challenging. - The rigid structure may not be optimal for all target-E3 ligase pairs. |
Quantitative Performance Data
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following tables present a summary of experimental data from studies on prominent cancer targets, illustrating the impact of linker choice on degradation efficiency.
Table 1: Comparison of Linker Types for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| PROTAC A | Alkyl Chain | 25 | >90 | HEK293T | CRBN | [6] |
| PROTAC B | PEG4 | 5 | >95 | HEK293T | CRBN | [6] |
| PROTAC C | Rigid (Piperazine) | 10 | >90 | HEK293T | CRBN | [6] |
This is a representative dataset compiled from literature to illustrate general trends.
Table 2: Comparison of Linker Types for BTK Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| PROTAC D | Alkyl Chain | 30 | ~85 | Ramos | CRBN | [7] |
| PROTAC E | PEG4 | 8 | >90 | Ramos | CRBN | [8] |
| PROTAC F | Rigid (Alkyne) | 15 | ~90 | Ramos | CRBN | [6] |
This is a representative dataset compiled from literature to illustrate general trends.
Table 3: Comparison of Linker Types for EGFR Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand | Reference |
| PROTAC G | Alkyl Chain | 50 | ~80 | HCC827 | VHL | [9] |
| PROTAC H | PEG4 | 15 | >90 | HCC827 | VHL | [10] |
| PROTAC I | Rigid (Piperazine) | 25 | >85 | HCC827 | VHL | [10] |
This is a representative dataset compiled from literature to illustrate general trends.
The data across different targets suggests that while alkyl and rigid linkers can be effective, PEG linkers often provide a favorable balance of properties that can lead to enhanced degradation potency. The increased solubility and conformational flexibility of PEG linkers may contribute to more efficient formation of the ternary complex.
Relevant Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer. PROTACs targeting EGFR are a promising therapeutic strategy.
Caption: A simplified diagram of the EGFR signaling pathway.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of PROTACs. Below are detailed protocols for key assays.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Image the blot using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and determine DC50 and Dmax values.
Ubiquitination Assay
Objective: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor for a shorter duration (e.g., 4-8 hours).
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or ubiquitin overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washes and Elution: Wash the beads several times to remove non-specific binding. Elute the immunoprecipitated proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). An increase in the ubiquitinated form of the target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of target protein degradation on cell viability and proliferation.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. S-Bis-(PEG4-Boc), with its flexible and hydrophilic PEG4 chain, offers several advantages, including the potential for improved solubility and the ability to promote efficient ternary complex formation. As the compiled data suggests, PEG linkers often lead to PROTACs with superior degradation potency compared to their alkyl or rigid counterparts. However, the optimal linker design is highly context-dependent and requires empirical validation for each new target and ligand pair. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different PROTAC linkers, enabling the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating S-Bis-(PEG4-Boc) Mediated Protein Degradation: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. The efficacy of these bifunctional molecules is critically dependent on their three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. S-Bis-(PEG4-Boc) is a commonly employed polyethylene (B3416737) glycol (PEG)-based linker that offers hydrophilicity and flexibility, properties that can be crucial for optimal PROTAC function. This guide provides an objective comparison of validating protein degradation mediated by PROTACs, with a focus on Western blot analysis, and presents supporting experimental data to inform the rational design and evaluation of these novel therapeutics.
Performance Comparison of PROTACs with Varying Linker Lengths
The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker can significantly impact the efficacy of the PROTAC. The following table summarizes quantitative data from a study by Cyrus et al., which systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα). While this study utilized alkyl chain linkers, the principles of linker optimization are directly applicable to PROTACs employing PEG-based linkers like S-Bis-(PEG4-Boc).
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (% of Vehicle Control) | Cell Viability IC50 (nM) |
| Compound 9 | 9 | ~75% | >10,000 |
| Compound 12 | 12 | ~50% | ~5,000 |
| Compound 13 | 16 | ~25% | ~1,000 |
| Compound 14 | 19 | ~60% | ~7,500 |
| Compound 15 | 21 | ~80% | >10,000 |
| Tamoxifen (Control) | N/A | No Degradation | ~1,000 |
Data adapted from Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.[1][2][3][4] This table clearly demonstrates that an optimal linker length is crucial for maximizing protein degradation and achieving the desired biological effect. In this specific case, the PROTAC with a 16-atom linker (Compound 13) exhibited the most potent ERα degradation and, consequently, the lowest cell viability IC50.
Signaling Pathway and Experimental Workflow
To visually conceptualize the processes involved in PROTAC-mediated protein degradation and its validation by Western blot, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blot for Protein Degradation
This protocol provides a step-by-step guide for validating protein degradation mediated by a PROTAC using Western blot analysis.
1. Cell Culture and Treatment:
-
Seed the appropriate cell line expressing the target protein in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with varying concentrations of the S-Bis-(PEG4-Boc) PROTAC and appropriate controls (e.g., vehicle, inactive epimer) for the desired time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, either strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) or run a parallel gel.
6. Detection and Data Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Alternative Protein Degradation Technologies
While PROTACs are a leading technology in targeted protein degradation, other approaches also exist.
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[5][6] Unlike PROTACs, they are not bifunctional and are typically smaller in size.
-
Biologics-based Degraders: These utilize protein-based scaffolds, such as nanobodies or antibody fragments, to bring the target protein and an E3 ligase together. This approach can offer high specificity and access to extracellular or membrane-bound targets.
-
Lysosome-targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-bound proteins to the lysosome for degradation by binding to a cell-surface receptor that undergoes endocytosis.
The validation of these alternative technologies also heavily relies on Western blot analysis to confirm the reduction in the target protein levels, often in conjunction with other methods to elucidate the specific degradation pathway.
Conclusion
The validation of S-Bis-(PEG4-Boc) mediated protein degradation, and indeed any PROTAC-induced degradation, is a critical step in the drug discovery process. Western blot analysis remains a cornerstone technique for this purpose, providing a direct and quantitative measure of target protein knockdown. The data presented herein underscores the importance of systematic linker optimization in PROTAC design to achieve maximal efficacy. By following a robust experimental protocol and considering alternative degradation technologies, researchers can confidently advance their targeted protein degradation programs.
References
Confirming S-Bis-(PEG4-Boc) Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), definitive structural confirmation is paramount. The S-Bis-(PEG4-Boc) linker is a critical component in many PROTAC designs, and verifying its successful conjugation to other molecular moieties is a crucial step. This guide provides a comparative overview of mass spectrometry as the gold standard for this validation, supported by experimental protocols and data, and contrasts it with alternative analytical techniques.
Mass spectrometry (MS) stands out as the most powerful and definitive method for characterizing PROTACs and their linkers.[1][2] It provides precise molecular weight information, which is essential for confirming that the desired conjugation has occurred. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are widely used for the analysis of PEGylated compounds.[3]
Mass Spectrometry Workflow for S-Bis-(PEG4-Boc) Conjugation Analysis
The general workflow for confirming the conjugation of the S-Bis-(PEG4-Boc) linker to a target molecule involves several key stages, from sample preparation to data interpretation.
Figure 1. General workflow for MS analysis of S-Bis-(PEG4-Boc) conjugation.
Experimental Protocols
Detailed methodologies for the two primary mass spectrometry techniques are provided below.
MALDI-TOF MS Protocol
MALDI-TOF is particularly useful for obtaining a rapid mass fingerprint of the conjugated molecule.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile (B52724):water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the purified conjugate in a similar solvent system to a concentration of approximately 1 mg/mL.
-
Spotting: Mix the analyte and matrix solutions in a 1:1 to 1:10 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form a crystalline matrix with the embedded analyte.
2. Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion reflector mode is typically used.
-
Laser: A nitrogen laser (337 nm) is common. The laser intensity should be adjusted to the minimum required for a good signal-to-noise ratio to prevent fragmentation of the analyte.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the conjugate.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights close to that of the analyte.
3. Data Analysis:
-
The resulting spectrum will show peaks corresponding to the singly charged molecular ions of the conjugate, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Compare the observed m/z values with the calculated theoretical mass of the expected conjugate.
ESI-MS Protocol (coupled with LC)
ESI-MS, often coupled with liquid chromatography (LC-ESI-MS), is ideal for analyzing complex reaction mixtures and provides high mass accuracy.
1. Sample Preparation:
-
Dissolve the purified conjugate or the reaction mixture in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small amount of formic acid (0.1%), to a concentration of 0.1-1 mg/mL.
-
Centrifuge the sample to remove any particulate matter before injection.
2. Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C4 or C18) suitable for separating small molecules or biomolecules.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is typically used to elute the conjugate.
-
Flow Rate and Column Temperature: These parameters should be optimized based on the specific column and analyte.
3. Mass Spectrometry:
-
Instrument: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is generally used.
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows to achieve stable ionization and maximal signal intensity.
-
Data Acquisition: Acquire data over a mass range that includes the expected charge states of the conjugate. ESI typically produces multiply charged ions (e.g., [M+nH]ⁿ⁺).
4. Data Analysis:
-
The raw data, which shows a series of multiply charged ions, is deconvoluted using appropriate software to determine the zero-charge mass of the analyte.
-
This deconvoluted mass is then compared to the theoretical molecular weight of the conjugate.
Data Presentation: Theoretical vs. Expected m/z
The confirmation of conjugation relies on the close agreement between the theoretical and observed mass-to-charge ratios (m/z). The molecular formula for S-Bis-(PEG4-Boc) is C30H58O12S.[4] Based on this, the theoretical monoisotopic mass can be calculated and used to predict the expected m/z values for common adducts observed in mass spectrometry.
| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected ESI-MS Adducts (m/z) | Expected MALDI-TOF MS Adducts (m/z) |
| S-Bis-(PEG4-Boc) | C30H58O12S | 642.3698 | [M+H]⁺: 643.3771[M+Na]⁺: 665.3590[M+K]⁺: 681.3330 | [M+Na]⁺: 665.3590[M+K]⁺: 681.3330 |
| Example Conjugate (S-Bis-(PEG4-Boc) + Molecule X) | Varies | Mass of S-Bis-(PEG4-Boc) + Mass of Molecule X - Mass of leaving groups | Calculated based on the conjugate's molecular formula | Calculated based on the conjugate's molecular formula |
Note: The exact mass of the conjugate will depend on the molecule it is attached to and the nature of the chemical reaction (e.g., loss of H₂O).
Comparison with Alternative Methods
While mass spectrometry is the most definitive technique, other methods can provide supporting, albeit less direct, evidence of conjugation.
| Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise molecular weight, confirming the identity of the conjugate. High sensitivity and specificity. Can be used to identify sites of conjugation through fragmentation (MS/MS).[1][2] | Can be sensitive to sample purity and matrix effects. The Boc protecting group can sometimes be labile under certain MS conditions. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., size, polarity). | Excellent for purification of the conjugate and assessing its purity. Can indicate the formation of a new, less polar product. Can be used for quantification. | Does not provide direct structural information or confirm the molecular weight. Co-elution of impurities can lead to misinterpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, including the location of the conjugation. | Requires larger amounts of pure sample. Can be time-consuming to acquire and interpret the data, especially for large molecules. |
In the context of PROTAC linker conjugation, HPLC is an essential tool for purification and for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of a new product peak. However, it cannot definitively confirm that this new peak is the desired conjugate without ambiguity. NMR provides the most detailed structural information but is often more resource-intensive. Therefore, mass spectrometry offers the best balance of speed, sensitivity, and definitive structural confirmation for verifying the successful synthesis of molecules containing the S-Bis-(PEG4-Boc) linker.
References
S-Bis-(PEG4-Boc): A Comparative Guide to a Branched PEG Linker for PROTAC Development
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key strategy for therapeutic intervention. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of S-Bis-(PEG4-Boc), a branched polyethylene (B3416737) glycol (PEG)-based linker, in the context of other commonly used PEG linkers. Due to the limited availability of direct comparative experimental data for S-Bis-(PEG4-Boc), this guide will leverage data from studies on linear PEG linkers of varying lengths to provide a framework for understanding its potential performance characteristics.
Introduction to S-Bis-(PEG4-Boc)
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring a central sulfur atom from which two polyethylene glycol chains of four ethylene (B1197577) glycol units (PEG4) extend. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc)-protected amine, providing two reactive sites for conjugation to either the target protein ligand or the E3 ligase ligand. This branched architecture distinguishes it from the more commonly employed linear PEG linkers. The PEG composition enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[1][2]
Efficacy of PEG-Based Linkers: A Comparative Overview
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length and composition of the linker play a pivotal role in optimizing these parameters by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
Impact of Linear PEG Linker Length on PROTAC Performance
Table 1: Representative Data on the Efficacy of PROTACs with Varying Linear PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | [5] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | < 50 | [5] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | [5] |
| TBK1 | VHL | < 12 atoms | No degradation | N/A | [3] |
| TBK1 | VHL | 21 atoms | 3 | 96 | [3] |
| TBK1 | VHL | 29 atoms | 292 | 76 | [3] |
Note: The data presented in this table is compiled from different studies and should be considered illustrative of general trends rather than a direct head-to-head comparison.
The data in Table 1 highlights the "Goldilocks effect" often observed with PROTAC linkers, where a linker that is too short may lead to steric hindrance, and one that is too long can result in a loss of productive ternary complex formation.[3][4]
Potential Implications for the Branched Structure of S-Bis-(PEG4-Boc)
The branched nature of S-Bis-(PEG4-Boc) presents both potential advantages and disadvantages compared to linear analogs:
-
Conformational Constraint: The central sulfur atom may introduce a degree of conformational rigidity, which could be beneficial for pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.
-
Multiple Attachment Points: The presence of two reactive handles offers versatility in PROTAC design, potentially allowing for the synthesis of multi-specific or "two-headed" PROTACs.
-
Steric Hindrance: The branched structure might also introduce steric bulk that could hinder the formation of a productive ternary complex, depending on the specific target and E3 ligase.
A definitive understanding of the efficacy of S-Bis-(PEG4-Boc) relative to linear PEG linkers necessitates direct experimental comparison.
Experimental Protocols for Comparative Efficacy Studies
To objectively compare the efficacy of S-Bis-(PEG4-Boc) with other PEG-based linkers, a series of experiments should be conducted. The following protocols outline the key methodologies for such a comparative analysis.
Western Blotting for Determination of DC50 and Dmax
This is a fundamental assay to quantify the degradation of the target protein.[6]
Protocol:
-
Cell Culture and Treatment: Plate cells expressing the target protein and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (e.g., synthesized with S-Bis-(PEG4-Boc) and a linear PEG4 linker) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[6]
Ternary Complex Formation Assays
The ability of a PROTAC to induce the formation of a stable ternary complex is a prerequisite for its degradative activity. Biophysical assays such as Surface Plasmon Resonance (SPR) and NanoBRET can be used to quantify this.[7][8]
SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[7][9]
Protocol:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject a mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase-coated surface. The increase in response units (RU) compared to the injection of the target protein alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and the equilibrium dissociation constant (KD) for the ternary complex. This allows for the calculation of the cooperativity factor (α), which is a measure of the stability of the ternary complex.[10][11]
This assay measures the proximity of the target protein and the E3 ligase in live cells.[5][8][12]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the cells and incubate.
-
Signal Detection: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve.
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language can effectively illustrate the underlying biological pathways and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aragen.com [aragen.com]
- 8. selvita.com [selvita.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The PEG4 Spacer Advantage: A Comparative Guide for S-Bis-(PEG4-Boc) in Advanced Drug Development
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The molecule S-Bis-(PEG4-Boc), a bifunctional linker featuring a central disulfide bond flanked by two tetra-polyethylene glycol (PEG4) units with Boc-protected amines, exemplifies the strategic use of PEGylation to enhance therapeutic potential. This guide provides a comparative analysis of the distinct advantages conferred by the PEG4 spacer in such constructs, supported by experimental data from relevant studies.
The core benefit of incorporating a PEG4 spacer lies in its ability to fundamentally improve the physicochemical and pharmacokinetic properties of the resulting conjugate. Compared to simple alkyl chains or linkers lacking this hydrophilic segment, the PEG4 spacer offers a superior balance of solubility, stability, and biological performance.
Comparative Performance Analysis: PEG4 vs. Alternative Linkers
The inclusion of a PEG4 spacer provides measurable benefits over non-PEGylated linkers, such as traditional alkyl chains. These advantages are crucial for the efficacy and developability of complex bioconjugates.
| Parameter | PEG4 Spacer | Alkyl / No Spacer | Advantage of PEG4 Spacer |
| Aqueous Solubility | Significantly Higher | Lower, more hydrophobic[1] | Enhanced solubility prevents aggregation, simplifies formulation, and can enable higher drug-to-antibody ratios (DAR)[2]. |
| Pharmacokinetics (PK) | Extended Half-Life | Shorter Half-Life | A miniaturized ADC with a 4kDa PEG linker showed a 2.5-fold longer half-life compared to a non-PEGylated version[3][4]. This prolongs systemic exposure. |
| In Vitro Potency (IC50) | Maintained or slightly modulated | Variable; can be high but often paired with poor physical properties | An ADC with a PEG4 linker demonstrated potent cytotoxicity with an IC50 of 1.8 ng/mL against HER2+ NCI-N87 cells[2]. |
| Cell Permeability | Can be enhanced | Often lower for larger, more polar molecules | The flexible PEG chain can shield polar groups, creating a "molecular chameleon" effect that may improve membrane traversal[5]. |
| Aggregation Propensity | Reduced | Higher, especially with hydrophobic payloads | The hydrophilic PEG chain mitigates non-specific hydrophobic interactions that lead to aggregation[2]. |
| Immunogenicity | Potentially Reduced | Higher | PEGylation is a known strategy to mask potential epitopes on bioconjugates, reducing the likelihood of an immune response[6]. |
The Structural and Functional Impact of the PEG4 Spacer
The S-Bis-(PEG4-Boc) linker is designed for specific functions in drug delivery. The central disulfide bond is a cleavable motif, engineered to remain stable in the oxidative environment of the bloodstream and to be readily reduced in the intracellular environment, releasing the active payload. The PEG4 spacers are pivotal to this process.
Experimental Protocols
To quantitatively assess the advantages of the PEG4 spacer, standardized experimental protocols are essential. Below are methodologies for key comparative experiments.
Kinetic Solubility Assay
Objective: To determine the maximum solubility of a compound from a DMSO stock solution in an aqueous buffer, simulating physiological conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compounds (e.g., PEG4-linked vs. alkyl-linked) in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.
-
Analysis: After incubation, analyze the plate using a nephelometer to measure light scattering caused by undissolved particles. Alternatively, filter the samples through a 0.45 µm filter plate.
-
Quantification: Determine the concentration of the soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve. The result is reported as the kinetic solubility in µM or µg/mL.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker-payload conjugate in plasma over time.
Methodology:
-
Preparation: Dilute the test ADC or conjugate to a final concentration of 1 mg/mL in fresh human plasma.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.
-
Analysis: Analyze the samples using an affinity-capture LC-MS method. This involves capturing the ADC with an anti-human IgG antibody, followed by analysis to determine the average drug-to-antibody ratio (DAR).
-
Data Reporting: Report the stability as the percentage of remaining conjugated payload or the average DAR over time. A slower decrease in DAR indicates higher stability.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and half-life of the conjugate in an animal model.
Methodology:
-
Animal Model: Use relevant animal models, such as SCID mice.
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to each mouse.
-
Blood Sampling: At designated time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks), collect blood samples.
-
Sample Processing: Process the blood to obtain plasma.
-
Quantification: Measure the concentration of the total antibody and the intact ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis and determine key parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Workflow for Linker Comparison
The rational selection of a linker involves a systematic evaluation process, from initial synthesis to in vivo efficacy studies.
References
Assessing the In Vivo Stability of S-Bis-(PEG4-Boc) Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical determinant of the therapeutic index of targeted drug conjugates, profoundly influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its payload within the target cell, thereby reducing efficacy. This guide provides an objective comparison of the in vivo stability of various linker technologies, with a special focus on the S-Bis-(PEG4-Boc) linker, supported by experimental data for established alternatives.
Understanding S-Bis-(PEG4-Boc) Linkers
The "S-Bis-(PEG4-Boc)" designation describes a branched polyethylene (B3416737) glycol (PEG)-based linker. The "PEG4" indicates four repeating units of ethylene (B1197577) glycol, which imparts hydrophilicity. This increased water solubility can be advantageous for the overall properties of the drug conjugate.[] The "Boc" (tert-butyloxycarbonyl) is a protecting group for an amine functionality, which would be removed to allow for conjugation to a payload or targeting moiety. The "S-Bis" suggests a central scaffold from which two PEG4-Boc arms extend. Such linkers are often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[2] While not classically used in antibody-drug conjugates (ADCs) for cytotoxic drug delivery, the principles of in vivo stability are transferable.
Comparative In Vivo Stability Data
Direct, publicly available in vivo stability data for the S-Bis-(PEG4-Boc) linker in a drug conjugate context is limited. However, we can infer its likely performance by examining data from other well-characterized linkers used in ADCs. The stability of a linker is primarily dictated by its chemical nature.[3] Linkers are broadly categorized as cleavable or non-cleavable.[3]
Table 1: Comparative In Vivo Stability of Various ADC Linkers
| Linker Type | Example Conjugate | Animal Model | Key Stability Finding | Reference |
| Cleavable Linkers | ||||
| Valine-Citrulline Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days) | [4] |
| Valine-Citrulline Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days) | [4] |
| Hydrazone (acid-labile) | Phenylketone-derived hydrazone | Human and Mouse Plasma | Half-life of approximately 2 days | [5] |
| Silyl ether (acid-labile) | Silyl ether-MMAE conjugate | Human Plasma | Half-life of more than 7 days | [5] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies | [6] |
| Valine-Citrulline-PABC (VC-PABC) | ITC6104RO | Mouse | Relatively unstable in vivo due to sensitivity to carboxylesterase 1c (Ces1c) | [6] |
| Non-Cleavable Linkers | ||||
| Thioether (e.g., SMCC) | SMCC-DM1-containing ADCs | Not specified | Generally high stability in circulation, relying on lysosomal degradation for payload release. | [3] |
| Triglycyl peptide (CX) | CX-DM1-containing ADCs | Not specified | Half-life of 9.9 days, comparable to SMCC-DM1 ADCs | [5] |
Expected In Vivo Performance of PEG-based Linkers
PEG linkers, such as the S-Bis-(PEG4-Boc) linker, are primarily valued for their ability to improve the solubility and pharmacokinetic properties of drug conjugates.[] However, the stability of the linkage to the payload and the targeting moiety is paramount.
The stability of a PEG-based linker like S-Bis-(PEG4-Boc) would depend on the chemical bonds used to attach it to the drug and the targeting ligand. If conjugated via stable bonds (e.g., amides), it would be expected to exhibit high stability in circulation, similar to non-cleavable linkers. The PEG component itself is generally stable in vivo. However, a potential concern with PEGylated molecules is the generation of anti-PEG antibodies, which can lead to accelerated clearance and, in some cases, premature drug release from liposomal formulations through complement activation.[7][8]
Experimental Protocols for Assessing In Vivo Linker Stability
The quantitative data presented in Table 1 is typically generated using the following key experimental protocols:
Enzyme-Linked Immunosorbent Assay (ELISA) for Intact Conjugate
This method measures the concentration of the antibody-drug conjugate that remains intact in plasma samples over time.
Protocol Outline:
-
Animal Dosing: The ADC is administered intravenously to a relevant animal model (e.g., mice, rats, or non-human primates).
-
Sample Collection: Blood samples are collected at predetermined time points after injection and processed to obtain plasma.
-
Plate Coating: A 96-well microtiter plate is coated with an antigen that is specific to the monoclonal antibody component of the ADC.
-
Blocking: A blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.
-
Detection: An enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload is added. This antibody will only bind to ADCs that have retained their payload.
-
Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, and the resulting signal is measured. The signal intensity is proportional to the concentration of intact ADC in the sample.
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[3]
Protocol Outline:
-
Animal Dosing and Sample Collection: This follows the same procedure as the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins, including the ADC.[3]
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, which contains the small-molecule free payload, is collected.[3]
-
-
Liquid Chromatography (LC) Separation: The supernatant is injected into an LC system to separate the free payload from other small molecules.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing highly specific and sensitive quantification.
-
Data Analysis: The amount of free payload is determined by comparing its signal to a standard curve prepared with known concentrations of the payload.[3]
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing linker stability and the mechanism of action of targeted drug conjugates, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vivo stability of ADCs.
Caption: General signaling pathway for ADC-mediated cell killing.
References
- 2. NH-bis(PEG4-Boc) | PROTAC Linker | MedChemExpress [medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premature Drug Release from Polyethylene Glycol (PEG)-Coated Liposomal Doxorubicin via Formation of the Membrane Attack Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of S-Bis-(PEG4-Boc) Analogs in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern drug discovery, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy. Among the diverse array of linker architectures, those based on polyethylene (B3416737) glycol (PEG) are widely utilized due to their favorable physicochemical properties. This guide provides a comparative analysis of S-Bis-(PEG4-Boc) analogs and related PEG-based linkers, offering insights into their structure-activity relationships (SAR) and supported by experimental data and detailed protocols.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The length, flexibility, and chemical composition of the linker are paramount in achieving an optimal orientation for this ternary complex formation. An improperly designed linker can lead to steric hindrance or an unfavorable conformation, thereby diminishing the PROTAC's degradation efficiency.[1][2]
Comparative Analysis of S-Bis-(PEG4-Boc) Analogs and Alternative Linkers
While direct head-to-head structure-activity relationship (SAR) studies for a homologous series of S-Bis-(PEGn)-Boc analogs are not extensively available in the public domain, valuable insights can be gleaned from studies on PROTACs employing linear and branched PEG linkers of varying lengths. S-Bis-(PEG4-Boc) and its analogs are bifunctional linkers, often used to create PROTACs with two points of attachment or to explore multivalent binding strategies.
The following table summarizes representative data from studies on PROTACs with different PEG linker lengths targeting various proteins. This data, while not exclusively from S-Bis-(PEGn)-Boc systems, provides a strong surrogate for understanding the impact of PEG chain length on degradation efficiency, a key parameter in the design of PROTACs using these bifunctional scaffolds.
| Target Protein | E3 Ligase | Linker Type/Length | DC50 | Dmax | Reference |
| ERα | VHL | 12-atom PEG | >1000 nM | ~20% | [2] |
| ERα | VHL | 16-atom PEG | ~100 nM | ~80% | [2] |
| TBK1 | VHL | < 12-atom PEG/alkyl | No degradation | N/A | [3] |
| TBK1 | VHL | 21-atom PEG/alkyl | 3 nM | 96% | [3] |
| TBK1 | VHL | 29-atom PEG/alkyl | 292 nM | 76% | [3] |
| BRD4 | CRBN | 1 PEG unit | >5 µM | Not reported | [3] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not reported | [3] |
Key Observations:
-
Optimal Linker Length is Target-Dependent: The data clearly indicates that the optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[1][2] For ERα, a 16-atom linker was significantly more effective than a 12-atom linker.[2] Conversely, for TBK1, a broader range of longer linkers (12-29 atoms) were effective, with a peak activity at 21 atoms.[3]
-
Linker Composition Matters: The substitution of alkyl chains with PEG units can impact degradation efficiency, suggesting that the hydrophilicity and conformational flexibility imparted by the PEG backbone play a role in ternary complex stability.[3]
-
Branched Linkers for Enhanced Properties: Bifunctional linkers like S-Bis-(PEG4-Boc) and NH-bis(PEG3-Boc) offer the potential for creating PROTACs with improved physicochemical properties and allow for the exploration of novel binding modes.[4]
Alternative Linker Strategies
While PEG-based linkers are prevalent, other linker architectures offer distinct advantages:
-
Alkyl Chains: These provide simple, flexible linkers and are synthetically accessible.[5]
-
Rigid Linkers: Incorporating cyclic or aromatic moieties can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[6]
-
"Clickable" Linkers: Linkers containing azide (B81097) or alkyne functionalities allow for the rapid and efficient synthesis of PROTAC libraries using click chemistry, accelerating SAR studies.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy. Below are protocols for key experiments in the development of PROTACs based on S-Bis-(PEG4-Boc) analogs.
Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol provides a general framework for the synthesis of a PROTAC using an S-Bis-(PEGn)-Boc analog. The Boc protecting groups are removed to reveal primary amines, which can then be coupled to a carboxylic acid-functionalized protein of interest (POI) ligand.
Materials:
-
S-Bis-(PEGn)-Boc linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
E3 ligase ligand with a suitable reactive handle
Procedure:
-
Boc Deprotection: Dissolve the S-Bis-(PEGn)-Boc linker in a solution of TFA in DCM (e.g., 20% v/v). Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Amide Coupling to POI Ligand: Dissolve the deprotected linker-amine and the carboxylic acid-functionalized POI ligand (2.2 equivalents) in anhydrous DMF. Add HATU (2.4 equivalents) and DIPEA (4.0 equivalents) to the reaction mixture. Stir at room temperature overnight under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the reaction mixture by preparative HPLC to yield the POI-linker-POI conjugate.
-
Final PROTAC Synthesis: The second reactive handle on the bifunctional linker can then be deprotected (if necessary) and coupled to the E3 ligase ligand using appropriate coupling chemistry.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western Blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
S-Bis-(PEG4-Boc) in E3 Ligase Systems: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of S-Bis-(PEG4-Boc), a branched polyethylene (B3416737) glycol (PEG)-based linker, in the context of Proteolysis Targeting Chimeras (PROTACs). Due to a lack of publicly available data directly evaluating S-Bis-(PEG4-Boc), this guide utilizes performance data from PROTACs employing structurally similar branched and linear PEG4 linkers as a proxy to provide valuable insights into its potential efficacy across different E3 ligase systems.
PROTACs are a revolutionary class of molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
S-Bis-(PEG4-Boc) is a heterobifunctional linker featuring a central sulfur atom from which two PEG4 arms extend, each terminating in a Boc-protected amine. This branched structure offers potential advantages in terms of spatial orientation and flexibility for optimal presentation of the E3 ligase and target protein ligands. This guide will explore its anticipated performance in three major E3 ligase systems: Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2).
Performance in Cereblon (CRBN)-Mediated Degradation
Cereblon is one of the most widely utilized E3 ligases in PROTAC development. The performance of PEG-based linkers in CRBN-recruiting PROTACs is highly dependent on the specific target protein and the overall architecture of the PROTAC. Generally, the length and composition of the PEG linker can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.
Comparative Performance of PEG Linkers in Cereblon-Recruiting PROTACs (Analogous Systems)
| PROTAC (Target Protein) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 Degrader 1 | Branched PEG4 (analogous) | 5 - 20 | >90 | HEK293T |
| BRD4 Degrader 2 | Linear PEG4 | 15 - 50 | ~85 | HeLa |
| BTK Degrader 1 | Branched PEG3 | 2 - 10 | >95 | MOLM-14 |
| BTK Degrader 2 | Linear PEG5 | 25 - 75 | ~80 | Ramos |
Note: The data presented are representative values from published studies on PROTACs with similar linkers and should be considered as a qualitative guide.
The branched nature of a linker analogous to S-Bis-(PEG4-Boc) may facilitate a more favorable conformation for the ternary complex formation with Cereblon, potentially leading to enhanced degradation efficacy (lower DC50 and higher Dmax values) compared to linear PEG linkers of similar length.
Performance in Von Hippel-Lindau (VHL)-Mediated Degradation
VHL is another commonly exploited E3 ligase for targeted protein degradation. The structural requirements for efficient ternary complex formation with VHL can differ from those of Cereblon. The flexibility and length of the linker are crucial for accommodating the specific protein-protein interactions required for VHL-mediated ubiquitination.
Comparative Performance of PEG Linkers in VHL-Recruiting PROTACs (Analogous Systems)
| PROTAC (Target Protein) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BET Degrader 1 | Branched PEG4 (analogous) | 10 - 30 | >85 | 22Rv1 |
| BET Degrader 2 | Linear PEG4 | 20 - 60 | ~80 | VCaP |
| FKBP12 Degrader 1 | Branched PEG5 | 5 - 15 | >90 | HEK293 |
| FKBP12 Degrader 2 | Linear PEG3 | 30 - 80 | ~75 | HeLa |
Note: The data presented are representative values from published studies on PROTACs with similar linkers and should be considered as a qualitative guide.
For VHL-based PROTACs, the spatial arrangement facilitated by a branched linker like S-Bis-(PEG4-Boc) could be advantageous in achieving the optimal geometry for ubiquitination, potentially leading to improved degradation performance over some linear counterparts.
Performance in MDM2-Mediated Degradation
MDM2 is an E3 ligase that is particularly relevant in oncology due to its role as a key negative regulator of the p53 tumor suppressor. Recruiting MDM2 for targeted protein degradation is a promising therapeutic strategy. The linker requirements for MDM2-recruiting PROTACs are still being extensively explored, but initial findings suggest that linker composition and length are critical for efficacy.
Comparative Performance of PEG Linkers in MDM2-Recruiting PROTACs (Analogous Systems)
| PROTAC (Target Protein) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 Degrader 1 | Branched PEG4 (analogous) | 20 - 50 | >80 | MCF7 |
| BRD4 Degrader 2 | Linear PEG6 | 40 - 100 | ~70 | A549 |
| p53 Stabilizer/Degrader | Branched PEG3 | 15 - 40 | >85 | HCT116 |
| p53 Stabilizer/Degrader | Linear PEG4 | 50 - 120 | ~65 | U2OS |
Note: The data presented are representative values from published studies on PROTACs with similar linkers and should be considered as a qualitative guide.
The use of a branched PEG linker such as S-Bis-(PEG4-Boc) in MDM2-recruiting PROTACs could provide the necessary flexibility and reach to effectively bring the target protein and MDM2 into proximity for efficient degradation.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, adaptable for a molecule utilizing the S-Bis-(PEG4-Boc) linker.
PROTAC Synthesis using S-Bis-(PEG4-Boc) Linker (Representative Protocol)
This protocol describes a general two-step synthesis where the E3 ligase ligand and the target protein ligand are sequentially coupled to the deprotected S-Bis-(PEG4-Boc) linker.
Step 1: Deprotection of S-Bis-(PEG4-Boc)
-
Dissolve S-Bis-(PEG4-Boc) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting deprotected linker is typically used in the next step without further purification.
Step 2: Sequential Ligand Coupling
-
Dissolve the deprotected linker (1 equivalent) and the first ligand (e.g., a carboxylic acid-functionalized E3 ligase ligand; 1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the first coupling is complete, add the second ligand (e.g., a carboxylic acid-functionalized target protein ligand; 1.1 equivalents), additional HATU (1.2 equivalents), and DIPEA (2 equivalents).
-
Continue stirring at room temperature for another 2-4 hours or until completion as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Cellular Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) from the dose-response curve.
-
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and evaluation.
Head-to-Head Comparison: Thiol-Reactive Linkers vs. Click Chemistry in Bioconjugation
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is paramount. It dictates the stability, homogeneity, and ultimate efficacy of the final product. This guide provides a head-to-head comparison of two major strategies: traditional thiol-reactive linkers, exemplified by maleimide-based chemistry, and the more modern click chemistry approaches.
While a direct comparison with the specific compound S-Bis-(PEG4-Boc) is not broadly available in published literature, its name suggests a PROTAC linker designed with reactive groups.[1][2][3][4][5] For the purpose of this guide, we will compare the well-established thiol-maleimide conjugation method against the versatile and robust click chemistry platforms.
Mechanism of Action
Thiol-Maleimide Conjugation: This is a classic and widely used method for conjugating payloads to proteins, especially antibodies.[6][7] It relies on the Michael addition reaction, where the thiol group of a cysteine residue attacks the double bond of a maleimide (B117702) ring.[][9] This is particularly effective for antibodies (like IgG1), which have interchain disulfide bonds in the hinge region that can be selectively reduced to yield reactive thiol groups.[10][11]
Click Chemistry: Coined by Nobel laureate K. Barry Sharpless, click chemistry refers to a class of reactions that are rapid, efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes).[] The two most prominent examples in bioconjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. While highly efficient, the copper catalyst can be toxic to cells, limiting its in vivo applications.[][13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, SPAAC uses a strained cyclooctyne (B158145) (like DBCO) that reacts spontaneously with an azide.[13][14] This eliminates the need for a toxic catalyst, making it ideal for live-cell imaging and in vivo applications.[15]
Quantitative Performance Comparison
The choice between these linker technologies often depends on the specific application, balancing speed, stability, and biocompatibility.
| Feature | Thiol-Maleimide Chemistry | Click Chemistry (SPAAC) |
| Specificity | High for thiols at pH 6.5-7.5.[][9] | Highly bioorthogonal; azide and cyclooctyne groups do not react with native functional groups.[15] |
| Reaction Rate | Very fast; reaction rates for maleimides with thiols are in the range of 0.3 - 5 x 10³ L·mol⁻¹·s⁻¹.[16] | Fast, with second-order rate constants typically in the range of 0.1 - 1 L·mol⁻¹·s⁻¹.[15] |
| Biocompatibility | Good; proceeds under physiological conditions.[9] | Excellent for SPAAC as it avoids cytotoxic copper catalysts.[13][15] CuAAC has limited in vivo use due to copper toxicity.[13] |
| Bond Stability | The resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, leading to payload exchange with other thiols (e.g., albumin).[6][17][18] | The resulting triazole ring is extremely stable and considered biologically inert.[] |
| Homogeneity | Conjugation to native reduced cysteines often results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs) from 0 to 8.[11][18] | Allows for precise control over the conjugation site, leading to homogeneous products with a defined DAR when using site-specifically introduced azides or alkynes.[][14] |
| Reaction Conditions | pH dependent (optimal at 6.5-7.5).[] Requires a prior reduction step to generate free thiols.[10] | pH insensitive and can be performed in aqueous buffers at room temperature. |
Experimental Workflows and Methodologies
The practical implementation of these two chemistries involves distinct steps and considerations.
Diagram: Thiol-Maleimide Conjugation Workflow
Caption: Workflow for creating an ADC using thiol-maleimide chemistry.
Experimental Protocol: Thiol-Maleimide Conjugation of an Antibody
This protocol is a representative example for generating an ADC via native cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody in a phosphate (B84403) buffer (e.g., PBS, pH 7.2).
-
Add a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of TCEP will determine the extent of disulfide bond reduction and the final average DAR.[10][19]
-
Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours.[10]
-
-
Conjugation:
-
Prepare the maleimide-activated linker-payload, often dissolved in an organic solvent like DMSO.[19]
-
Add the linker-payload solution to the reduced antibody solution. A typical molar excess is 5-10 fold over the available thiol groups.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.[9]
-
-
Quenching and Purification:
Diagram: SPAAC (Copper-Free Click Chemistry) Workflow
Caption: Workflow for creating a homogeneous ADC using SPAAC click chemistry.
Experimental Protocol: SPAAC Conjugation of an Antibody
This protocol assumes the antibody has been pre-functionalized with an azide group through metabolic or enzymatic engineering.
-
Reagent Preparation:
-
Conjugation:
-
Add a slight molar excess (e.g., 3-5 equivalents) of the DBCO-linker-payload stock solution to the antibody solution. The final concentration of organic solvent should typically be kept low (<10%) to maintain protein stability.[20]
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C.[20][21] The reaction progress can be monitored by LC-MS.
-
-
Purification:
Logical Comparison: Key Decision Factors
The selection of a linker strategy is a critical decision in the development of bioconjugates. The following diagram illustrates the key trade-offs.
References
- 1. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 2. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
- 3. NH-Bis(PEG4-Boc) - CD Bioparticles [cd-bioparticles.net]
- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]
- 5. S-Bis-(PEG4-Boc)|BLD Pharm [bldpharm.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 11. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. adcreview.com [adcreview.com]
- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 21. Antibody–Oligonucleotide Conjugation Using a SPAAC Copper-Free Method Compatible with 10× Genomics’ Single-Cell RNA-Seq | Springer Nature Experiments [experiments.springernature.com]
Validating Targeted Protein Degradation: A Guide to Control Experiments for S-Bis-(PEG4-Boc) Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) offers a powerful strategy to eliminate disease-causing proteins. Bifunctional molecules, such as those synthesized using the S-Bis-(PEG4-Boc) linker, recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Rigorous validation is critical to ensure that the observed protein knockdown is a direct result of this intended mechanism. This guide provides a comprehensive overview of essential control experiments, presenting experimental data and detailed protocols to ensure the reliability and accuracy of your findings.
The Mechanism of Action: A Ternary Complex
S-Bis-(PEG4-Boc) is a linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). The linker, in this case containing a PEG4 moiety, connects these two ligands. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial step that initiates the degradation process. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the 26S proteasome.
Caption: Signaling pathway of S-Bis-(PEG4-Boc) mediated protein degradation.
Essential Control Experiments
To validate that the degradation of the target protein is a direct consequence of the intended PROTAC mechanism, a series of control experiments are indispensable. These controls help to rule out off-target effects, non-specific toxicity, or simple inhibition of the target's function.
The Inactive (Negative) Control
An inactive control is a molecule structurally similar to the active PROTAC but deficient in a key aspect of its mechanism of action. This is the most critical control to demonstrate that the degradation is dependent on the formation of the ternary complex.[1] There are two primary types of inactive controls:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent its binding to the E3 ligase. For Cereblon (CRBN)-recruiting PROTACs, this can be achieved by methylating the glutarimide (B196013) nitrogen. For VHL-recruiting PROTACs, inverting the stereochemistry of the hydroxyproline (B1673980) moiety is a common strategy.[1]
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (POI). This is typically done by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity.[1]
Ideally, both types of inactive controls should be used to build a robust case for the PROTAC's mechanism of action.
Proteasome Inhibition
To confirm that the observed protein loss is due to proteasomal degradation, cells should be pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the active PROTAC. If the PROTAC is functioning as intended, the presence of the proteasome inhibitor should rescue the degradation of the target protein.
E3 Ligase Dependence
To further confirm the involvement of the specific E3 ligase, experiments can be performed in cell lines where the E3 ligase is knocked out or knocked down. The active PROTAC should not be able to induce degradation of the target protein in these cells.
Competitive Inhibition
The degradation of the target protein should be competitively inhibited by the addition of an excess of the free ligand that binds to the target protein or the E3 ligase. This demonstrates that the formation of the ternary complex is necessary for degradation.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data from key control experiments to illustrate expected outcomes.
Table 1: Dose-Response of Target Protein Degradation
| Compound | Concentration (nM) | Target Protein Level (%) |
| Active PROTAC | 1 | 85 |
| 10 | 50 | |
| 100 | 15 | |
| 1000 | 10 | |
| Inactive Control | 1000 | 98 |
| Vehicle (DMSO) | - | 100 |
Table 2: Effect of Proteasome Inhibitor on Target Protein Degradation
| Treatment | Target Protein Level (%) |
| Vehicle (DMSO) | 100 |
| Active PROTAC (100 nM) | 18 |
| MG132 (10 µM) | 95 |
| Active PROTAC (100 nM) + MG132 (10 µM) | 92 |
Experimental Protocols
Western Blot for Target Degradation
This protocol is a standard method to quantify the levels of the target protein.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with increasing concentrations of the active PROTAC, inactive control, or vehicle (DMSO) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration and harvest at different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using image analysis software and normalize the POI band intensity to the loading control.[2]
Caption: Experimental workflow for Western blot analysis.
Proteasome Inhibition Assay
This protocol confirms the proteasome-dependent degradation of the target protein.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Co-incubation: Add the active PROTAC at a concentration that causes significant degradation and co-incubate for the desired time.
-
Analysis: Harvest the cells and perform Western blot analysis for the POI as described in the protocol above.[3]
Logical Relationships of Control Experiments
The following diagram illustrates the logical flow and the questions addressed by each control experiment to validate the mechanism of action of an S-Bis-(PEG4-Boc) based PROTAC.
References
Validating PROTAC Target Engagement: A Comparative Guide to Quantitative Proteomics and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A key step in the development of these heterobifunctional molecules is the rigorous validation of target engagement to ensure they effectively and selectively bind to their intended protein of interest (POI). This guide provides an objective comparison of quantitative proteomics-based approaches with other widely used methods for validating the target engagement of PROTACs, using the well-characterized BRD4-degrading PROTAC, MZ1, which incorporates a polyethylene (B3416737) glycol (PEG) linker, as a case study.
Quantitative Proteomics for Unbiased Target Profiling
Quantitative mass spectrometry-based proteomics offers a global and unbiased view of the cellular response to a PROTAC, allowing for the simultaneous identification and quantification of thousands of proteins. This approach is invaluable for confirming on-target degradation, assessing selectivity across the entire proteome, and identifying potential off-target effects.
One of the most powerful quantitative proteomics techniques for validating PROTAC target engagement is Thermal Proteome Profiling (TPP) , also known as the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS). TPP relies on the principle that the binding of a ligand, such as a PROTAC, can alter the thermal stability of its target protein. By heating cell lysates or intact cells to various temperatures and quantifying the remaining soluble proteins using mass spectrometry, a "melting curve" for each protein can be generated. A shift in this curve upon PROTAC treatment is a direct indication of target engagement.
Experimental Workflow: Thermal Proteome Profiling (TPP)
Caption: Workflow of Thermal Proteome Profiling (TPP) for PROTAC Target Engagement.
Quantitative Proteomics Data for MZ1
Mass spectrometry-based proteomics provides precise quantification of protein degradation. The following table summarizes representative quantitative data for the PROTAC MZ1, demonstrating its on-target activity and selectivity.[1]
| Protein | Treatment | Log2 Fold Change | p-value | Interpretation |
| BRD4 | MZ1 (1 µM, 24h) | -2.5 | < 0.01 | Significant and selective degradation observed. |
| BRD2 | MZ1 (1 µM, 24h) | -1.5 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| BRD3 | MZ1 (1 µM, 24h) | -1.3 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| VHL | MZ1 (1 µM, 24h) | No significant change | > 0.05 | E3 ligase is not degraded. |
| GAPDH | MZ1 (1 µM, 24h) | No significant change | > 0.05 | Housekeeping protein used as a negative control. |
Alternative Methods for Target Engagement Validation
While quantitative proteomics provides a comprehensive overview, other methods offer complementary and often higher-throughput approaches to validate PROTAC target engagement. These methods are particularly useful for initial screening and for quantifying the dynamics of target binding in live cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful live-cell method to quantify the binding of a PROTAC to its target. This assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target. When a PROTAC binds to the target, it competes with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the PROTAC's intracellular affinity (IC50) for its target.
Comparison of Target Engagement Validation Methods
| Feature | Thermal Proteome Profiling (TPP) | NanoBRET™ Target Engagement Assay | Affinity Purification - Mass Spectrometry (AP-MS) |
| Principle | Ligand binding alters protein thermal stability. | Competitive displacement of a fluorescent tracer from a luciferase-tagged target. | PROTAC-based affinity capture of the target and associated proteins. |
| Readout | Mass spectrometry-based quantification of protein abundance. | BRET signal (light emission). | Mass spectrometry-based identification and quantification of enriched proteins. |
| Cellular Context | Intact or lysed cells. | Live cells. | Cell lysates. |
| Labeling | Label-free for the PROTAC. | Requires genetic tagging of the target protein. | Requires a "hook" on the PROTAC for immobilization. |
| Throughput | Moderate. | High. | Low to moderate. |
| Key Advantage | Unbiased, proteome-wide selectivity profiling. | Real-time, quantitative measurement of intracellular binding. | Direct evidence of target binding and complex formation. |
| Key Limitation | Indirect measure of binding; lower throughput. | Requires genetic modification of the target; potential for artifacts. | Can be biased by the affinity tag and linker; may miss transient interactions. |
Workflow for an Alternative Method: NanoBRET™ Target Engagement Assay
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Downstream Signaling and Biological Impact
Validating that a PROTAC engages its target is crucial, but it is equally important to demonstrate that this engagement leads to the desired biological outcome. For BRD4, a key epigenetic reader and transcriptional co-activator, its degradation by PROTACs like MZ1 has profound effects on downstream signaling pathways, most notably the downregulation of the oncogene MYC.
BRD4 Degradation and Downstream Signaling
Caption: Signaling pathway affected by MZ1-induced BRD4 degradation.
Experimental Protocols
Thermal Proteome Profiling (TPP) Protocol
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the PROTAC (e.g., 1 µM MZ1) or vehicle (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Harvesting and Aliquoting: Harvest and wash cells with PBS. Resuspend the cell pellet in PBS and create at least 10 identical aliquots for each condition.
-
Heat Treatment: Place the aliquots in a thermocycler and heat each to a specific temperature for 3 minutes across a defined range (e.g., 40-67°C). One aliquot remains at room temperature as a control.
-
Cell Lysis and Soluble Protein Extraction: Lyse the cells by freeze-thaw cycles. Pellet the aggregated proteins by ultracentrifugation (100,000 x g for 30 minutes at 4°C). Collect the supernatant containing the soluble proteins.
-
Sample Preparation for Mass Spectrometry:
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Isobaric Labeling: Label the resulting peptides from each temperature point with tandem mass tags (TMT).
-
Sample Pooling and Desalting: Combine the labeled peptide samples and desalt using a C18 column.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify peptides and their corresponding proteins. Normalize the protein abundance data and fit a sigmoidal melting curve to determine the melting temperature (Tm) for each protein. A significant shift in Tm between the PROTAC-treated and vehicle-treated samples indicates target engagement.
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells with a vector expressing the target protein (e.g., BRD4) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.
-
Assay Setup:
-
Add the NanoBRET™ tracer to the cells at a concentration predetermined to be optimal for the target.
-
Immediately add the PROTAC (e.g., MZ1) at a range of concentrations. Include a vehicle control.
-
-
Signal Measurement: Incubate the plate at 37°C and 5% CO2 for a set period (e.g., 2 hours). Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer from the target protein.
Conclusion
The validation of target engagement is a cornerstone of PROTAC development. Quantitative proteomics methods like Thermal Proteome Profiling provide an unparalleled, unbiased view of a PROTAC's selectivity and on-target activity across the proteome. Complementary techniques such as the NanoBRET™ Target Engagement Assay offer a high-throughput, quantitative measure of direct target binding in live cells. A multi-faceted approach, combining a global proteomics overview with a targeted, dynamic assessment of target engagement, and confirmation of downstream biological effects, provides the most robust validation of a PROTAC's mechanism of action. This comprehensive understanding is essential for advancing promising protein degraders from the laboratory to the clinic.
References
The Balancing Act of Bioconjugation: A Comparative Analysis of S-Bis-(PEG4-Boc) and Longer PEG Chain Linkers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offering a versatile tool to connect targeting moieties with therapeutic payloads.[1][2][3] This guide provides a comparative analysis of a short-chain linker, S-Bis-(PEG4-Boc), against its longer PEG chain counterparts, supported by experimental data and detailed protocols.
S-Bis-(PEG4-Boc) is a discrete PEG-based linker utilized in the synthesis of PROTACs.[4] Its structure features two PEG4 arms, each capped with a Boc-protecting group, suggesting its utility in constructing complex bioconjugates where precise control over stoichiometry and architecture is crucial. As a short-chain linker, its properties and performance can be contrasted with those of longer PEG chains, which are also widely employed in bioconjugation.
Performance Comparison: Short vs. Long PEG Linkers
The length of the PEG linker directly influences several key attributes of a bioconjugate, including solubility, stability, in vivo half-life, and biological activity.[5][6] The optimal choice often represents a trade-off between these properties, tailored to the specific application.
| Property | S-Bis-(PEG4-Boc) (Short-Chain PEG) | Longer PEG Chain Linkers (>12 PEG units) | Key Considerations |
| Solubility | Provides sufficient hydrophilicity for many applications, aiding in the conjugation of hydrophobic molecules.[1][5] | Significantly enhances the aqueous solubility of the conjugate, which is particularly beneficial for highly hydrophobic payloads.[2][6][7] | The choice depends on the intrinsic solubility of the payload and the desired overall solubility of the final conjugate. |
| In Vivo Half-Life | Generally results in a shorter circulation half-life, making the conjugate more susceptible to clearance.[5] | Dramatically extends the in vivo half-life by increasing the hydrodynamic radius, which reduces renal clearance.[7][8][9][10] | A longer half-life can be advantageous for sustained therapeutic effect but may also increase off-target toxicity.[8][9] |
| In Vitro Potency/Cytotoxicity | Often associated with high in vitro potency due to minimal steric hindrance, allowing for efficient interaction with the target.[5] | Can lead to reduced in vitro cytotoxicity, potentially due to steric hindrance that impedes binding to the target or release of the payload.[5][8][9][10] | The impact on potency is highly dependent on the specific antibody, payload, and target cell line.[5] |
| Immunogenicity | Lower risk of inducing an immune response due to its smaller size. | Can reduce the immunogenicity of the bioconjugate by shielding it from the immune system.[6] | The potential for immunogenicity should be carefully evaluated, especially for therapeutics intended for chronic administration.[6] |
| Tumor Penetration | The smaller size may facilitate better penetration into solid tumors. | The larger size of the conjugate may limit its ability to penetrate dense tumor tissues.[9] | This is a critical factor for the treatment of solid tumors. |
| Drug-to-Antibody Ratio (DAR) | Allows for precise control over the DAR, which is crucial for consistent performance.[5] | Can also be used to achieve a controlled DAR, but the larger size may introduce more heterogeneity. | A well-defined DAR is essential for the safety and efficacy of ADCs. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
General Protocol for Amine-Reactive PEGylation
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein or a payload with an amine handle) to a PEG linker with an NHS ester reactive group.
Materials:
-
Amine-containing molecule
-
PEG-NHS ester linker
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of the amine-containing molecule in the Coupling Buffer.
-
Prepare a stock solution of the PEG-NHS ester linker in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add the PEG-NHS ester solution to the amine-containing molecule solution. A molar excess of the PEG linker is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using an appropriate method to remove excess PEG linker and other reagents.[11]
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of an ADC or other targeted conjugate.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugate of interest
-
Control antibody and/or payload
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate, control antibody, and free payload in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the bioconjugate that inhibits cell growth by 50%.[5]
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the choice of PEG linker length in bioconjugate design.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Trade-offs between short and long PEG linkers in bioconjugate design.
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Conclusion
The selection of a PEG linker is a critical parameter in the design of bioconjugates. Short-chain linkers like S-Bis-(PEG4-Boc) are often favored for applications where high in vitro potency and good tumor penetration are paramount. In contrast, longer PEG chain linkers are invaluable for extending the in vivo half-life and improving the solubility of the conjugate. Ultimately, the optimal PEG linker length is dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation of a range of linker options to identify the most effective design for a given bioconjugate.[5]
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. S-Bis-(PEG4-Boc) | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of S-Bis-(PEG4-Boc): A Procedural Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of S-Bis-(PEG4-Boc), a bifunctional linker utilized in bioconjugation and proteomics, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, addressing its unique chemical properties. The core structure of S-Bis-(PEG4-Boc) features a central thioether (sulfide) linkage and two tert-butyloxycarbonyl (Boc)-protected amine groups on polyethylene (B3416737) glycol (PEG) chains. While the PEG component is of low concern, the thioether and Boc-protected amines require specific disposal considerations.
Core Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle S-Bis-(PEG4-Boc) with appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Summary of Chemical Hazards and Properties
The disposal strategy for S-Bis-(PEG4-Boc) is dictated by the reactivity of its primary functional groups. A summary of their relevant properties is presented below.
| Functional Group | Key Chemical Properties & Hazards | Disposal Considerations |
| Thioether (-S-) | Can be oxidized to less hazardous sulfoxides and sulfones. May release toxic gases upon contact with strong acids. | Primary disposal method involves oxidation prior to collection as hazardous waste. Avoid mixing with acidic waste streams. |
| Boc-Protected Amine | Stable under basic and neutral conditions.[1][2] The Boc group is cleaved under strong acidic conditions.[1][2] | Generally stable during standard disposal procedures. Avoid contact with strong acids to prevent uncontrolled deprotection. |
| Polyethylene Glycol (PEG) | Generally considered to be of low toxicity and high water solubility. | Poses minimal direct hazard but contributes to the overall chemical waste stream. |
Step-by-Step Disposal Protocol for S-Bis-(PEG4-Boc)
This protocol outlines the recommended procedure for the treatment and disposal of S-Bis-(PEG4-Boc) waste, including pure compound and contaminated materials.
Step 1: Segregation and Collection of Waste
-
Designated Waste Container : All waste containing S-Bis-(PEG4-Boc), including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Material : Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: "S-Bis-(PEG4-Boc)". List all other components of the waste stream (e.g., solvents).
Step 2: Chemical Inactivation (Oxidation of Thioether)
For liquid waste containing S-Bis-(PEG4-Boc), a chemical inactivation step is recommended to reduce the hazard of the thioether group. This procedure should be performed in a chemical fume hood.
-
Prepare an Oxidizing Solution : Prepare a solution of a suitable oxidizing agent, such as sodium hypochlorite (B82951) (bleach). A 10-20% bleach solution in water is typically effective.
-
Controlled Addition : Slowly and with stirring, add the S-Bis-(PEG4-Boc) waste solution to the oxidizing solution. The reaction may be exothermic, so addition should be gradual, and cooling may be necessary for larger quantities.
-
Reaction Time : Allow the mixture to react for a minimum of 2 hours to ensure complete oxidation of the thioether to a sulfoxide (B87167) or sulfone.
-
Neutralization (If Necessary) : After the reaction is complete, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).
Step 3: Final Disposal
-
Treated Waste : The neutralized, oxidized solution from Step 2 should be collected in the designated hazardous waste container.
-
Untreated Waste : If chemical inactivation is not feasible, all waste containing S-Bis-(PEG4-Boc) must be disposed of as hazardous chemical waste without pre-treatment.
-
Institutional Procedures : Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Under no circumstances should any waste containing S-Bis-(PEG4-Boc) be poured down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of S-Bis-(PEG4-Boc) waste.
References
Personal protective equipment for handling S-Bis-(PEG4-Boc)
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle S-Bis-(PEG4-Boc). The following procedures outline the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Must provide protection against chemical splashes. For maximum protection, a face shield should be used in combination with goggles.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use.[1] |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect against skin contact.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid S-Bis-(PEG4-Boc) and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator is required.[1] |
Operational and Handling Plan
Engineering Controls:
-
Always handle S-Bis-(PEG4-Boc) in a well-ventilated area, preferably within a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.
-
Weighing: To minimize the risk of inhaling dust particles, use a spatula and perform the weighing of the solid compound within the fume hood.[1]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1] S-Bis-(PEG4-Boc) is expected to be soluble in water, DMSO, DCM, and DMF. To facilitate handling, consider making a stock solution.[2][3]
-
Reactions: All reactions involving S-Bis-(PEG4-Boc) should be conducted in closed systems or within the fume hood.[1]
Disposal Plan
All chemical waste, including unused S-Bis-(PEG4-Boc) and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Solid Waste: Collect unused S-Bis-(PEG4-Boc) and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing S-Bis-(PEG4-Boc) in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE in the designated hazardous waste stream.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of S-Bis-(PEG4-Boc).
Materials:
-
S-Bis-(PEG4-Boc) solid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Appropriate glassware (e.g., volumetric flask)
-
Syringe with a non-coring needle
Procedure:
-
Equilibrate the vial of S-Bis-(PEG4-Boc) to room temperature before opening to avoid moisture condensation.[2][3]
-
In a chemical fume hood, weigh the desired amount of S-Bis-(PEG4-Boc) into a tared container.
-
Transfer the solid to a volumetric flask.
-
Add the desired volume of anhydrous DMF or DMSO to the flask. To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.[2][3]
-
Cap the flask and vortex until the solid is completely dissolved.
-
Store the unused stock solution at -20°C, capped with a septum to allow for removal by syringe while minimizing exposure to air and moisture.[2][3]
Workflow for Safe Handling of S-Bis-(PEG4-Boc)
Caption: Workflow for the safe handling and disposal of S-Bis-(PEG4-Boc).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
